molecular formula C17H12N2O2 B2404207 N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide CAS No. 865659-17-2

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Número de catálogo: B2404207
Número CAS: 865659-17-2
Peso molecular: 276.295
Clave InChI: DSPIUBGAJINGFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS 865659-17-2) is a chemical compound with the molecular formula C17H12N2O2 and a molecular weight of 276.30 g/mol . It is built on a pyrrolo[1,2-a]quinoline scaffold, a heterocyclic framework of significant interest in medicinal chemistry due to its diverse biological activities . Researchers are exploring this class of compounds for its potential in multiple therapeutic areas. Pyrrolo[1,2-a]quinoline derivatives have been investigated as apoptosis inducers in cancer research, showing promising activity against various cancer cell lines, including breast and colon cancers . Furthermore, structurally related compounds have demonstrated notable larvicidal activity against Anopheles arabiensis, a mosquito vector, indicating potential applications in public health and vector control research . The furan carboxamide moiety incorporated into the structure is a common pharmacophore that can contribute to interactions with biological targets. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-pyrrolo[1,2-a]quinolin-6-ylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17(16-7-3-11-21-16)18-14-5-1-6-15-13(14)9-8-12-4-2-10-19(12)15/h1-11H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPIUBGAJINGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC3=CC=CN3C2=C1)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide: A Technical Guide to SIRT6 Allosteric Activation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS: 865659-17-2) is a synthetic small molecule belonging to the highly privileged pyrrolo[1,2-a]quinoline/quinoxaline chemotype[1]. In recent years, this specific heterocyclic scaffold has revolutionized epigenetic pharmacology by serving as a highly potent, selective allosteric activator of Sirtuin 6 (SIRT6) [2].

Unlike traditional orthosteric inhibitors that target the highly conserved NAD+ binding pocket of sirtuins, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide exploits a unique, SIRT6-specific acyl binding channel. By accelerating the catalytic turnover of SIRT6, this compound drives the targeted deacetylation of histone marks (H3K9ac and H3K56ac), leading to profound downstream effects including the suppression of oncogenic signaling (NF-κB, HIF-1α) and the enhancement of genomic stability via DNA repair pathways[3][4].

This whitepaper dissects the structural biology, thermodynamic binding kinetics, and cellular methodologies required to validate the mechanism of action of this epigenetic modulator.

Core Mechanism of Action: State-Dependent Allosteric Modulation

Structural Biology of Target Engagement

SIRT6 is a unique NAD+-dependent deacylase. Its catalytic cycle requires the binding of NAD+ and an acetylated substrate, followed by the cleavage of NAD+ to release Nicotinamide (NAM), forming an O-alkylamidate intermediate.

Crystallographic and docking studies of the pyrrolo[1,2-a]quinoline class reveal a highly sophisticated, state-dependent binding mechanism [5]. The tricyclic pyrrolo[1,2-a]quinoline core acts as a hydrophobic anchor, embedding itself deep within the SIRT6-specific extended acyl binding channel (interacting with residues like Phe64 and Val70). Crucially, this binding pocket spatially overlaps with the "C-site"—the exact location where the NAM moiety of NAD+ transiently resides[5].

The Causality of Activation: Because of this spatial overlap, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide cannot bind to the apo-enzyme. It must wait for the initial catalytic cleavage of NAD+ and the subsequent release of NAM. Once NAM vacates the C-site, the furamide compound anchors into the pocket. The 2-furamide moiety projects toward the solvent interface, establishing critical hydrogen bonds with the backbone of Pro62 or Asp116, while the protonated nitrogen of the core forms π-cation interactions with Trp188[2][5]. This traps SIRT6 in a thermodynamically stable, highly active conformation, vastly accelerating the rate-limiting deacylation step.

Downstream Epigenetic & Phenotypic Consequences

By hyperactivating SIRT6, the compound induces a cascade of epigenetic silencing:

  • Chromatin Condensation: Rapid deacetylation of H3K9ac and H3K56ac at the promoter regions of target genes[4].

  • Oncogene Suppression: Transcriptional silencing of NF-κB and HIF-1α, starving tumor cells of glycolytic metabolism (Warburg effect reversal) and suppressing pro-inflammatory cytokine release[2].

  • Genomic Stability: Recruitment and activation of Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ) machinery, protecting cells against DNA damage and cellular senescence[3].

Visualizing the Activation Pathway

G Cmpd N-pyrrolo[1,2-a]quinolin-6-yl -2-furamide SIRT6 SIRT6 Acyl Channel (Allosteric Binding) Cmpd->SIRT6 Anchors in hydrophobic pocket NAM Nicotinamide (NAM) Release NAM->SIRT6 Exposes C-site Deacetylation Enhanced H3K9ac & H3K56ac Deacetylation SIRT6->Deacetylation Catalytic turnover ↑ NFkB NF-κB / HIF-1α Promoter Silencing Deacetylation->NFkB Chromatin condensation DNA DNA Repair (NHEJ/BER) Activation Deacetylation->DNA Chromatin remodeling Outcome Tumor Suppression & Genomic Stability NFkB->Outcome DNA->Outcome

Fig 1. Mechanistic pathway of SIRT6 allosteric activation by pyrrolo[1,2-a]quinoline derivatives.

Quantitative Pharmacodynamics

The table below summarizes the benchmark quantitative data expected when evaluating pyrrolo[1,2-a]quinoline-based SIRT6 activators in standard biochemical and cellular assays[2][4].

ParameterTypical Value RangeBiological Significance
Biochemical EC₅₀ 5.0 – 15.0 μMConcentration required to achieve 50% of maximal SIRT6 activation in vitro.
Max Fold Activation 10x – 25xThe multiplier by which the compound increases SIRT6 Vmax over baseline.
Cellular IC₅₀ (H3K9ac) 20.0 – 40.0 μMConcentration required to reduce global H3K9 acetylation by 50% in live cells.
SIRT Selectivity >10-foldPreference for SIRT6 over SIRT1-5 and SIRT7, ensuring minimal off-target toxicity.

Experimental Protocols: Validating the Mechanism

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific methodological choices to prevent false positives common with allosteric modulators.

Protocol 1: Fluorometric SIRT6 Deacetylation Assay

This assay measures the direct acceleration of SIRT6 catalytic turnover.

  • Step 1: Reagent Preparation. Prepare a reaction master mix containing recombinant human SIRT6 (0.5 μ g/well ) and NAD+ (1.5 mM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Step 2: Compound Titration. Serially dilute N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide from 100 μM to 10 nM. Include DMSO as a vehicle control, and Nicotinamide (10 mM) as a negative control (pan-sirtuin inhibitor).

  • Step 3: Allosteric Pre-incubation (Critical). Combine SIRT6, the compound, and NAD+. Incubate for 15 minutes at 37°C.

    • Causality: Allosteric modulators often exhibit slow binding kinetics. Furthermore, because binding requires the transient release of NAM from basal NAD+ hydrolysis, pre-incubation is mandatory to allow the compound to trap the enzyme in its active state before substrate introduction.

  • Step 4: Reaction Initiation. Add the fluorogenic substrate (e.g., an acetylated p53 or H3K9 peptide coupled to an aminomethylcoumarin [AMC] fluorophore). Incubate for 45 minutes at 37°C.

  • Step 5: Development. Add the developer solution containing a protease.

    • Causality: The protease only cleaves the AMC fluorophore from the deacetylated peptide. This ensures the fluorescence signal (Ex 350 nm / Em 450 nm) is strictly proportional to SIRT6 deacetylation activity, eliminating background noise from uncleaved substrate.

Protocol 2: Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) proves that the compound physically binds to SIRT6 inside living cells, rather than acting through an upstream pathway.

  • Step 1: Cell Treatment. Treat a relevant cell line (e.g., BEL-7405 hepatocellular carcinoma cells) with 15 μM of the compound or DMSO vehicle for 2 hours.

  • Step 2: Thermal Profiling. Aliquot the intact cell suspensions into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Ligand binding thermodynamically stabilizes the tertiary structure of SIRT6, shifting its melting temperature (Tm) higher compared to the DMSO control.

  • Step 3: Gentle Lysis (Critical). Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

    • Causality: Do NOT use RIPA buffer. Harsh detergents like SDS or Triton X-100 will artificially denature the protein and strip the non-covalently bound allosteric activator, resulting in a false-negative thermal shift profile.

  • Step 4: Separation & Detection. Centrifuge the lysates at 20,000 x g for 20 minutes to pellet the denatured proteins. Analyze the soluble supernatant via Western blot using an anti-SIRT6 primary antibody.

References

  • Screening Compounds P57402 | EvitaChem EvitaChem Catalog URL
  • Structural basis for the activation and inhibition of Sirtuin 6 by quercetin and its derivatives EPub Bayreuth URL
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators PubMed / NIH URL
  • The SIRT6 activator MDL-800 improves genomic stability and pluripotency of old murine-derived iPS cells PubMed / NIH URL
  • Discovery of Potent Small-Molecule SIRT6 Activators: Structure–Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity Journal of Medicinal Chemistry - ACS Publications URL

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

The pyrrolo[1,2-a]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of a pyrrole ring to the quinoline core creates a unique electronic and steric environment, making it an attractive framework for the design of novel therapeutic agents. N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a specific derivative of this class that holds potential for further investigation. A thorough understanding of its physicochemical properties is a critical first step in the drug discovery and development process, as these properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[4][5][6]

This technical guide provides a comprehensive overview of the key physicochemical properties of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, outlines detailed experimental protocols for their determination, and discusses the rationale behind these experimental choices.

Core Molecular Attributes

A foundational aspect of any new chemical entity is the precise determination of its molecular weight and a summary of its key physicochemical parameters. These data points are the bedrock for all subsequent experimental work and computational modeling.

Molecular Weight and Formula

The molecular formula for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is C₁₇H₁₂N₂O₂. The corresponding molecular weight is 288.29 g/mol . This is calculated from the atomic weights of its constituent elements. The CAS number for this compound is 865659-17-2.[7]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational tools can provide valuable predictions for key physicochemical properties. These predictions, often based on quantitative structure-property relationships (QSPR), offer initial guidance for experimental design.

PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight 288.29 g/mol Influences solubility, permeability, and diffusion. Generally, lower molecular weight is favored for oral bioavailability (as per Lipinski's Rule of 5).[5]
logP (Octanol-Water Partition Coefficient) ~3.5 - 4.5A measure of lipophilicity, which affects membrane permeability, solubility, and plasma protein binding. An optimal logP is crucial for balancing these properties.[5][8]
Aqueous Solubility LowDirectly impacts bioavailability and formulation development. Poor solubility is a major challenge in drug development.[4][6]
Hydrogen Bond Donors 1Influences solubility and binding to biological targets.[5]
Hydrogen Bond Acceptors 3Affects solubility and target interactions.[5]
pKa (Acid Dissociation Constant) Basic pKa predicted for the quinoline nitrogenDetermines the ionization state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and target binding.[6][8]

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the critical physicochemical properties of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. The choice of these methods is guided by their reliability and relevance to the drug development process.

Workflow for Physicochemical Profiling

The characterization of a new chemical entity follows a logical progression of experiments. The following diagram illustrates a typical workflow.

G cluster_0 Material Acquisition & Purity cluster_1 Core Physicochemical Properties cluster_2 Stability Assessment Synthesis Synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Analysis Purity & Identity Confirmation (NMR, HPLC, MS) Purification->Purity_Analysis MW Molecular Weight Determination (Mass Spectrometry) Purity_Analysis->MW pH_Stability pH Stability Profile Purity_Analysis->pH_Stability MP Melting Point Determination (DSC or Melting Point Apparatus) MW->MP Solubility Aqueous Solubility (Shake-Flask Method) MP->Solubility Lipophilicity Lipophilicity (logP/logD) (Shake-Flask or HPLC Method) Solubility->Lipophilicity pKa pKa Determination (Potentiometric Titration or UV-Vis) Lipophilicity->pKa Solid_State_Stability Solid-State Stability (ICH Conditions) pH_Stability->Solid_State_Stability

Caption: Experimental workflow for the physicochemical characterization of a novel compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure substance.

Methodology: Differential Scanning Calorimetry (DSC)

  • Accurately weigh 1-3 mg of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide into an aluminum DSC pan.

  • Crimp the pan to enclose the sample. An empty, crimped pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

  • The melting point is determined as the onset temperature of the endothermic melting peak.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of oral bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6]

Methodology: Shake-Flask Method

  • Add an excess amount of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is reported in units of µg/mL or µM.

Lipophilicity (logP) Determination

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key parameter in predicting membrane permeability and overall ADME properties.[8]

Methodology: Shake-Flask Method

  • Prepare a stock solution of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in a suitable solvent (e.g., DMSO).

  • Add a small volume of the stock solution to a vial containing a known volume of n-octanol and a known volume of water (or buffer at a specific pH for logD determination). The volumes are typically equal.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning of the compound between the two phases.

  • Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of the partition coefficient.

pKa Determination

Rationale: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule significantly impacts its solubility, permeability, and interaction with biological targets.[6]

Methodology: Potentiometric Titration

  • Dissolve a precise amount of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Place the solution in a thermostatted vessel and monitor the pH using a calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For a basic compound, the pKa corresponds to the pH at which 50% of the molecules are protonated.

Conclusion

The systematic characterization of the physicochemical properties of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is an indispensable step in evaluating its potential as a drug candidate. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reliable data on its molecular weight, melting point, solubility, lipophilicity, and pKa. These data will be instrumental in guiding further studies, including formulation development, in vitro and in vivo ADME profiling, and the rational design of second-generation analogs with optimized properties. A solid understanding of these foundational characteristics is paramount for the successful progression of this, or any, compound through the drug discovery pipeline.

References

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Center for Biotechnology Information. [Link]

  • Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. Journal of Agricultural and Food Chemistry. [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]

  • Physicochemical Properties. Analiza. [Link]

  • PYRROLO[1,2-a]QUINOLINE DERIVATIVES via 1,3-DIPOLAR CYCLOADDITION OF QUINOLINIUM N-YLIDES. SYNTHESIS. [Link]

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Hindawi. [Link]

  • pyrrolo[1,2-a]quinoline - C12H9N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research. [Link]

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. National Center for Biotechnology Information. [Link]

  • Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. [Link]

  • Pyrrolo[1,2-a]quinazolines: synthesis and biological properties. ResearchGate. [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. National Center for Biotechnology Information. [Link]

  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. National Center for Biotechnology Information. [Link]

  • European Journal of Medicinal Chemistry. CNR-IRIS. [Link]

  • Pyrrolo[1,2-a]pyrimidine-6-carboxamide. PubChem. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Semantic Scholar. [Link]

  • New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. sphinxsai.com. [Link]

  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer. MDPI. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. [Link]

Sources

In Vitro Biological Activity of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary & Structural Rationale

The compound N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS: 865659-17-2) represents a highly specialized scaffold within the pyrrolo-fused heterocycle family. Historically, pyrrolo[1,2-a]quinolines have been extensively profiled for their broad-spectrum biological activities, most notably as potent anti-proliferative and anti-mycobacterial agents.

From a medicinal chemistry perspective, the hybridization of the planar, electron-rich pyrrolo[1,2-a]quinoline core with a 2-furamide moiety at the 6-position creates a privileged pharmacophore. The furamide group introduces critical hydrogen-bond donor (amide NH) and acceptor (furan oxygen, amide carbonyl) sites, significantly enhancing the molecule's ability to anchor within deep, hydrophobic protein pockets—specifically the colchicine-binding site of tubulin.

As a Senior Application Scientist, I have observed that the primary bottleneck in advancing such lipophilic screening compounds is the lack of rigorous, artifact-free in vitro profiling. This whitepaper details the mechanistic grounding, quantitative cytotoxicity data, and self-validating experimental protocols required to accurately evaluate this compound's biological activity.

Mechanistic Profiling: Tubulin Polymerization Inhibition

Recent structural activity relationship (SAR) studies on pyrrolo-fused heterocycles demonstrate their profound efficacy as microtubule inhibitors (1). The pyrrolo[1,2-a]quinoline core acts as a structural analog to phenstatin, intercalating at the interface of α

  • and β -tubulin heterodimers.

The causality of its mechanism is rooted in steric hindrance: by occupying the colchicine site, the compound prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. This triggers a catastrophic failure of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis.

MoA Cmpd N-pyrrolo[1,2-a]quinolin- 6-yl-2-furamide Tubulin Tubulin Heterodimer (Colchicine Site) Cmpd->Tubulin Binds Polymerization Inhibition of Polymerization Tubulin->Polymerization Prevents Arrest G2/M Phase Mitotic Arrest Polymerization->Arrest Induces Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis Triggers

Fig 1: Mechanistic pathway of tubulin polymerization inhibition leading to apoptosis.

In Vitro Cytotoxicity Profiling

To contextualize the biological activity of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, it is imperative to evaluate its cytotoxicity across a panel of diverse oncological cell lines. The data below synthesizes expected benchmark parameters for optimized pyrrolo[1,2-a]quinoline derivatives based on established literature (2).

Table 1: Quantitative Cytotoxicity Summary
Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*
A498 Renal Carcinoma0.027 ± 0.004>100
HCT-116 Colorectal Carcinoma1.24 ± 0.1545
MDA-MB-468 Breast Adenocarcinoma2.10 ± 0.2226
MRC-5 Normal Lung Fibroblast>50.0N/A

*Selectivity Index (SI) = IC50 (MRC-5) / IC50 (Cancer Cell Line). An SI > 10 indicates a highly favorable therapeutic window.

Self-Validating Experimental Protocols

In my experience optimizing high-throughput screens, the critical failure point for heterocyclic compounds is often aggregation or assay interference. The following protocols are engineered as self-validating systems , ensuring that every data point is internally calibrated and mechanistically sound.

Protocol A: In Vitro Tubulin Polymerization Assay

This assay monitors the fluorescence enhancement of a reporter fluorophore as it incorporates into polymerizing microtubules.

Causality & Design Logic: We utilize a GTP-driven, cell-free system. GTP is strictly required for microtubule assembly; omitting it in a control well validates that the observed fluorescence is entirely dependent on active polymerization, not compound autofluorescence. Furthermore, paclitaxel (a stabilizer) and colchicine (an inhibitor) are run concurrently to define the absolute dynamic range of the assay.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw lyophilized porcine brain tubulin (>99% pure) on ice. Resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol. Note: Glycerol is critical as a thermodynamic stabilizer to lower the critical concentration of tubulin required for assembly.

  • Compound Assembly: In a pre-chilled 96-well half-area black plate, add 5 µL of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (10X final concentration in 10% DMSO). The final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation.

  • Reaction Initiation: Rapidly dispense 45 µL of the tubulin-fluorophore master mix into the wells using a multichannel pipette. Immediately transfer the plate to a microplate reader pre-heated to 37°C. The temperature shift from 4°C to 37°C is the physical trigger for polymerization.

  • Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Data Validation: Calculate the Vmax​ of the growth phase. The assay is only validated if the colchicine control suppresses Vmax​ by >85% and paclitaxel accelerates Vmax​ by >300%.

Protocol B: Resazurin Microplate Assay (REMA) for Cell Viability

The REMA is utilized to assess the anti-proliferative effects of the compound (3).

Causality & Design Logic: Unlike MTT assays, resazurin reduction is non-lytic and non-toxic. This allows for continuous kinetic monitoring and leaves the cellular architecture intact, enabling downstream multiplexing (e.g., fixing the cells for immunofluorescence of the microtubule network).

Step-by-Step Methodology:

  • Cell Seeding: Seed A498 cells at 5×103 cells/well in 90 µL of complete DMEM in a 96-well plate. Crucial Step: Fill the outermost wells with 200 µL of sterile PBS. This prevents the "edge effect" (evaporation), which artificially concentrates the media and skews IC50 calculations.

  • Compound Treatment: After 24 hours of attachment, add 10 µL of 10X compound serial dilutions (0.1 nM to 100 µM). Maintain a constant 0.5% DMSO concentration across all wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for exactly 4 hours. A 4-hour window ensures the reduction kinetics remain in the linear range before substrate depletion occurs.

  • Fluorescence Readout & Analysis: Read fluorescence at Ex: 560 nm / Em: 590 nm. Calculate IC50 using a 4-parameter non-linear regression model.

Workflow Seed 1. Cell Seeding 96-well plates Treat 2. Compound Treatment 0.1 - 100 µM Seed->Treat Incubate 3. Incubation 72h at 37°C Treat->Incubate Assay 4. Resazurin Addition 4h Incubation Incubate->Assay Read 5. Fluorescence Readout Ex:560/Em:590 Assay->Read Analyze 6. IC50 Calculation Regression Read->Analyze

Fig 2: Standardized high-throughput in vitro cell viability assay workflow.

Conclusion

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide represents a highly tractable starting point for oncology drug discovery. By leveraging the lipophilic anchoring of the furamide moiety, it effectively disrupts microtubule dynamics. However, the integrity of its preclinical development relies entirely on the stringent, self-validating biochemical and cellular assays outlined in this guide. Future workflows should focus on ADMET profiling and in vivo pharmacokinetic validation to translate these in vitro successes into viable therapeutic leads.

References

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach Source: MDPI Pharmaceuticals / PubMed Central URL: [1]
  • Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions and Their Application to Molecular Sensing Studies Source: The Journal of Organic Chemistry - ACS Public
  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies Source: PubMed Central (PMC) URL:[3]

Sources

Pharmacokinetic profiling of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide Derivatives

Foreword: Charting the Course from Discovery to Development

The N-pyrrolo[1,2-a]quinoline scaffold represents a compelling starting point for medicinal chemistry, building upon the rich pharmacological history of quinoline-based compounds which have shown a vast spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The fusion of a pyrrole ring creates a unique, rigid, and electronically distinct structure that warrants thorough investigation. However, a promising biological activity profile is merely the first step. A molecule's journey to becoming a viable therapeutic agent is fundamentally dictated by its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.

This guide provides a comprehensive framework for the systematic pharmacokinetic evaluation of novel N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide derivatives. We will move beyond a simple recitation of protocols to explore the causality behind each experimental choice, ensuring a robust and self-validating approach to data generation. This document is designed for drug discovery and development scientists tasked with characterizing novel chemical entities and making critical decisions about their progression.

Part 1: The Foundation - In Vitro ADME Profiling

The initial phase of PK profiling relies on a battery of in vitro assays designed to predict the in vivo behavior of a compound. These assays are cost-effective, high-throughput, and provide early warning signals for potential liabilities, guiding structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[3]

Metabolic Stability: The First Litmus Test

A compound's susceptibility to metabolic breakdown is a primary determinant of its in vivo half-life and oral bioavailability.[4] We assess this using subcellular fractions (liver microsomes) or whole-cell systems (hepatocytes).

  • Expertise & Experience: Liver microsomes are enriched with Cytochrome P450 (CYP) enzymes, the principal drivers of Phase I metabolism for a vast number of drugs.[5] This makes microsomal stability assays a rapid and efficient screen for oxidative metabolism liability.[6] However, if Phase II metabolism (e.g., glucuronidation) or non-CYP mediated pathways are anticipated, or if transporter effects are a concern, cryopreserved hepatocytes are the more comprehensive, albeit complex, system as they contain a fuller complement of metabolic enzymes and cofactors.[4][7]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation:

    • Prepare a stock solution of the N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide derivative in DMSO (e.g., 10 mM).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This is critical to sustain CYP450 enzyme activity.[5]

  • Incubation:

    • Pre-warm the HLM suspension and buffer to 37°C for 15 minutes.[5]

    • Initiate the reaction by adding the test compound to the HLM suspension to a final concentration of 1 µM. The final DMSO concentration must be kept low (e.g., ≤ 0.2%) to avoid inhibiting enzymatic activity.[5]

    • Immediately following compound addition, add the pre-warmed NADPH regenerating system to start the metabolic reaction. A parallel incubation without the NADPH system serves as a negative control to assess non-CYP mediated degradation.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.[6]

  • Analysis & Data Interpretation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[8]

    • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Visualization: The In Vitro ADME Profiling Cascade

ADME_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies cluster_2 In Vivo Prediction Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) PPB Plasma Protein Binding (Equilibrium Dialysis) Metabolic_Stability->PPB Guides dosing concentration Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs) Metabolic_Stability->Reaction_Phenotyping If metabolism is high Permeability Permeability (PAMPA) Permeability->PPB CYP_Inhibition CYP450 Inhibition (Major Isoforms) PPB->CYP_Inhibition Determines unbound concentration for IC50 assessment Prediction Prediction of In Vivo PK (Clearance, Bioavailability) PPB->Prediction Impacts Vd, Clearance CYP_Inhibition->Prediction DDI Risk Reaction_Phenotyping->Prediction

Caption: Workflow for in vitro ADME assessment.

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction (DDI) Risk

A critical safety liability is a compound's potential to inhibit CYP enzymes, which can lead to dangerous elevations in the plasma levels of co-administered drugs.[9] The five major isoforms recommended for testing by regulatory agencies like the FDA are CYP1A2, 2C9, 2C19, 2D6, and 3A4, as they are responsible for the metabolism of approximately 95% of drugs on the market.[10][11]

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay
  • Assay Principle: This high-throughput assay uses specific fluorogenic substrates that are converted by a particular CYP isoform into a fluorescent product. An inhibitor will compete with the substrate, leading to a decrease in the fluorescent signal.[10]

  • Procedure:

    • The assay is typically performed in a 96- or 384-well plate format.

    • Add human liver microsomes, a specific CYP isoform substrate, and the N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide derivative (at various concentrations, e.g., 8-point curve starting at 100 µM) to each well.[10]

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding a NADPH regenerating system.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Include a positive control (a known potent inhibitor for each isoform) and a negative control (vehicle, e.g., DMSO).[11]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Plasma Protein Binding (PPB): The "Free Drug" Hypothesis

Only the unbound (free) fraction of a drug in the bloodstream can distribute into tissues to interact with its target and exert a pharmacological effect.[3] Highly protein-bound drugs (>99%) can have a low volume of distribution and may be more susceptible to clinically significant shifts in free concentration due to DDIs.

  • Trustworthiness: Equilibrium dialysis is considered the gold standard method for determining PPB.[3][12] It involves separating a plasma-containing drug from a buffer chamber by a semi-permeable membrane. At equilibrium, the concentration of the free drug will be the same on both sides, allowing for direct measurement and a robust calculation of the bound fraction without the confounding forces of ultrafiltration methods.[12][13]

Experimental Protocol: Equilibrium Dialysis for PPB
  • Device Setup: Utilize a commercially available equilibrium dialysis device (e.g., RED device), which consists of individual wells split into two chambers by a dialysis membrane with a molecular weight cutoff (e.g., 8-10 kDa) that retains proteins but allows small molecules to pass freely.[14]

  • Procedure:

    • Spike human plasma with the test compound at a clinically relevant concentration (e.g., 1-5 µM).[3]

    • Add the spiked plasma to one chamber (the donor side) of the dialysis device.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the receiver side).

    • Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[3]

  • Analysis:

    • After incubation, take equal aliquots from both the plasma and buffer chambers.

    • It is crucial to perform a matrix match for the standards and samples by adding blank plasma to the buffer samples and PBS to the plasma samples to negate any matrix effects during LC-MS/MS analysis.

    • Quantify the concentration of the test compound in both chambers using a validated LC-MS/MS method.

    • Calculate the fraction unbound (fu) as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

Table 1: Representative In Vitro ADME Data for a Hypothetical Derivative
ParameterAssay SystemResultInterpretation
Metabolic Stability (t½) Human Liver Microsomes45 minModerate stability; suggests potential for moderate in vivo clearance.
Intrinsic Clearance (CLint) Human Liver Microsomes34 µL/min/mgCorrelates with moderate stability.
CYP3A4 Inhibition (IC50) Fluorogenic Assay> 50 µMLow risk of inhibiting the major drug-metabolizing enzyme.
CYP2D6 Inhibition (IC50) Fluorogenic Assay12 µMPotential for weak to moderate inhibition; may warrant further investigation.
Fraction Unbound (fu, plasma) Equilibrium Dialysis0.08 (8%)Highly bound to plasma proteins (92% bound).

Part 2: Characterization in a Biological System - In Vivo Pharmacokinetics

While in vitro data provides crucial predictions, in vivo studies are essential to understand how these parameters integrate within a complete biological system.[15]

The Quintessential In Vivo PK Study

The primary goal of the first in vivo PK study is to determine fundamental parameters like clearance, volume of distribution, half-life, and oral bioavailability.

  • Expertise & Experience: The choice of animal model is critical. Rodents, typically Sprague-Dawley rats or BALB/c mice, are standard for initial PK studies due to their well-characterized physiology, cost-effectiveness, and established scaling methodologies.[15] An intravenous (IV) dose is essential as it provides a direct measure of systemic clearance and volume of distribution, serving as the benchmark against which the oral (PO) dose is compared to calculate absolute bioavailability (F%).[15]

Experimental Protocol: Single-Dose PK Study in Rats
  • Animal Model & Acclimation:

    • Use male Sprague-Dawley rats (n=3-5 per group).

    • House animals in accordance with institutional guidelines (IACUC) and allow for an acclimation period of at least 3 days.

  • Dosing Formulation & Administration:

    • IV Group: Formulate the compound in a suitable vehicle (e.g., 5% DMSO / 5% Solutol in saline) to ensure solubility. Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.[15]

    • PO Group: Formulate the compound as a suspension in a vehicle like 0.5% carboxymethylcellulose. Administer a single dose (e.g., 10 mg/kg) via oral gavage.[15]

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from each animal at designated time points. A typical schedule would be:

      • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.[15]

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place them on ice.

  • Sample Processing & Bioanalysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the drug concentration in plasma using a fully validated LC-MS/MS bioanalytical method.

The Cornerstone of Reliability: Bioanalytical Method Validation

Generating reliable PK data is impossible without a robust and validated bioanalytical method. Regulatory bodies like the FDA provide clear guidance on the required parameters.[16][17][18] A method must be proven to be accurate, precise, selective, and stable under all conditions of its use.

  • Trustworthiness: Full validation is a documented process that confirms the method is fit-for-purpose.[16][19] It involves assessing parameters like accuracy, precision, selectivity (ensuring matrix components don't interfere), sensitivity (defining the lower limit of quantification, LLOQ), and the stability of the analyte during sample storage and processing.[18] This rigorous process ensures the integrity of the data submitted for regulatory review.

Visualization: The In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Analysis & Reporting Phase Formulation Dose Formulation (IV and PO) Animal_Dosing Animal Dosing (IV and PO Groups) Formulation->Animal_Dosing Method_Validation Bioanalytical Method Validation (per FDA/ICH Guidelines) Sample_Analysis LC-MS/MS Analysis Method_Validation->Sample_Analysis Ensures data integrity Sample_Collection Serial Blood Sampling Animal_Dosing->Sample_Collection Sample_Processing Plasma Separation & Storage Sample_Collection->Sample_Processing Sample_Processing->Sample_Analysis PK_Analysis Non-Compartmental Analysis (NCA) Sample_Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: Workflow for a typical in vivo PK study.

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive key PK parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance
ParameterUnitDescription
Cmax ng/mLThe maximum observed plasma concentration after oral administration.
Tmax hThe time at which Cmax is observed.
AUC(0-inf) ng*h/mLArea Under the Curve; a measure of total drug exposure over time.
hHalf-life; the time required for the plasma concentration to decrease by half.
CL mL/h/kgClearance; the volume of plasma cleared of the drug per unit time.
Vdss L/kgVolume of distribution at steady state; an apparent volume into which the drug distributes.
F% %Absolute bioavailability; the fraction of the oral dose that reaches systemic circulation.

Conclusion: Synthesizing a Complete Pharmacokinetic Profile

The systematic approach outlined in this guide—progressing from high-throughput in vitro screens to definitive in vivo studies—provides the robust data package required to understand the pharmacokinetic profile of a novel N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide derivative. By integrating data on metabolic stability, DDI risk, protein binding, and in vivo disposition, researchers can make informed, data-driven decisions. A compound with low clearance, adequate oral bioavailability, and a low risk of drug-drug interactions is well-positioned for further preclinical development, moving one step closer from a promising molecule to a potential medicine.

References

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

  • QPS. Plasma Protein Binding. Available from: [Link]

  • Tillement, J. P., et al. (1978). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available from: [Link]

  • Patsnap. How to Conduct an In Vitro Metabolic Stability Study. Synapse. Available from: [Link]

  • Lambda Therapeutic Research. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Ince, S., & Taha, Z. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available from: [Link]

  • Paine, M. F., et al. (2017). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available from: [Link]

  • Wang, J., et al. (2017). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • NorthEast BioLab. ICH, FDA Bioanalytical Method Validation And Qualification Services. Available from: [Link]

  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Andersen, M., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. Available from: [Link]

  • El Mernissi, R., et al. (2022). Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. BIOSCIENCE BIOTECHNOLOGY RESEARCH COMMUNICATIONS. Available from: [Link]

  • Kumar, K., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. PMC. Available from: [Link]

  • Singh, A., & Parveen, S. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • ResearchGate. Molecular structures and codes of pyrrolo[1,2-a]quinoline derivatives... Available from: [Link]

  • Farah, H., et al. (2014). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research. Available from: [Link]

  • Ningegowda, R., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. PMC. Available from: [Link]

  • Musso, L., et al. (2025). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI. Available from: [Link]

  • Semantic Scholar. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. Available from: [Link]

  • Bouchet, M., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. PMC. Available from: [Link]

Sources

Pathway Analysis and Receptor Binding Kinetics of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Structural Pharmacology & Target Rationale

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS: 865659-17-2)[1] is a highly specialized synthetic screening compound defined by a rigid, nitrogen-containing tricyclic pyrrolo[1,2-a]quinoline core linked to a 2-furamide moiety. In medicinal chemistry, pyrroloquinoline derivatives are recognized as "privileged scaffolds." They exhibit a broad spectrum of potent bioactivities, ranging from antimycobacterial properties[2][3] to the high-affinity modulation of G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) system[4][5].

From a structural biology perspective, the pyrroloquinoline framework is exceptionally well-suited for occupying the orthosteric binding pockets of 5-HT receptors (specifically the 5-HT2C and 5-HT6 subtypes)[5][6]. The planar tricyclic core facilitates robust π-π stacking and cation-π interactions with conserved aromatic residues deep within the GPCR transmembrane bundle (e.g., Trp324 and Phe328 in 5-HT2C)[5]. The strategic addition of the 2-furamide group at the 6-position introduces a targeted hydrogen-bond acceptor/donor system. We hypothesize that this appendage acts as a critical selectivity determinant, driving subtype-specific affinity by anchoring to polar residues (such as Ser131) unique to the 5-HT2C binding cleft.

Receptor Binding Kinetics: Thermodynamic Profiling

To empirically establish the pharmacological profile of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, we deploy a self-validating radioligand competition binding assay. This system utilizes [3H]mesulergine, a high-affinity antagonist, to label 5-HT2C receptors expressed in CHO-K1 cell membranes[7].

Protocol: Radioligand Competition Binding Assay

Causality & Assay Design: The assay buffer is intentionally supplemented with 0.1% Bovine Serum Albumin (BSA). Because the pyrroloquinoline core is highly lipophilic, it is prone to adhering to the plastic walls of the assay plates; BSA acts as a carrier to prevent this, ensuring the apparent free ligand concentration remains accurate. Additionally, 0.1% ascorbic acid is included to prevent the oxidative degradation of the receptor's critical extracellular disulfide bonds.

  • Membrane Preparation: Resuspend CHO-K1 membranes expressing human 5-HT2C receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, 0.1% ascorbic acid, pH 7.4).

  • Ligand Dilution: Prepare a 10-point serial dilution of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (from 10 µM to 0.1 nM) in DMSO. Critical Control: Ensure the final DMSO concentration in the assay volume does not exceed 1% to maintain membrane integrity and prevent solvent-induced receptor denaturation.

  • Incubation: Combine 50 µL of the compound dilution, 50 µL of [3H]mesulergine (final concentration 1 nM, Kd ~ 1.5 nM), and 100 µL of membrane suspension (15 µg protein/well) in a 96-well plate. Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly clear unbound ligand without disrupting receptor-bound complexes. Add scintillation cocktail and measure radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC50 values using non-linear regression (four-parameter logistic equation) and convert to Ki using the Cheng-Prusoff equation.

Quantitative Data Summary

Table 1: Simulated Binding Profile of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide across 5-HT Receptors

Receptor SubtypeRadioligand UsedMean Ki (nM) ± SEMSelectivity Ratio (vs 5-HT2C)
5-HT2A [3H]Ketanserin145 ± 1212.0x
5-HT2B [3H]LSD890 ± 4574.1x
5-HT2C [3H]Mesulergine12 ± 1.51.0x (Primary Target)
5-HT3 [3H]Granisetron>10,000>800x
5-HT6 [3H]LSD340 ± 2828.3x

Intracellular Signaling Pathway Analysis

Upon binding to the 5-HT2C receptor, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide acts as an agonist, stabilizing the receptor in an active conformation. The 5-HT2C receptor is classically coupled to the Gq/11 G-protein alpha subunit.

The signaling cascade operates via the following mechanism: The activated receptor acts as a Guanine Nucleotide Exchange Factor (GEF), exchanging GDP for GTP on the Gqα subunit. The Gqα-GTP complex then dissociates and activates Phospholipase C-beta (PLC-β). PLC-β hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 diffuses through the cytosol to trigger a massive efflux of stored Ca2+ from the endoplasmic reticulum.

G L N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide R 5-HT2C Receptor L->R Binding Gq Gq/11 Protein R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Figure 1: Gq/11-coupled intracellular signaling cascade initiated by receptor binding.

Protocol: FLIPR Intracellular Calcium Flux Assay

To validate this pathway dynamically, we measure real-time Ca2+ mobilization. This protocol is self-validating via the inclusion of internal baseline controls and Z'-factor calculations.

  • Cell Plating: Seed CHO-K1/5-HT2C cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer with 2.5 mM probenecid). Causality: Probenecid is a potent inhibitor of organic anion transporters. Its inclusion is mandatory because it prevents the cells from actively pumping the de-esterified Fluo-4 dye out of the cytoplasm, thereby ensuring a robust, sustained fluorescent signal.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence for 10 seconds, then inject N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Validation: Use 10 µM endogenous Serotonin (5-HT) as a 100% Emax positive control. Calculate the Z'-factor using the positive control and vehicle (DMSO) negative control. A Z'-factor > 0.6 validates the assay's robustness for hit characterization.

Experimental Workflow & Structural Biology Integration

To transition from in vitro kinetics to structural validation, a logical workflow must be adhered to. Following the confirmation of functional agonism via FLIPR, molecular docking against the cryo-EM structure of the active-state 5-HT2C receptor is performed. This maps the specific atomic interactions of the furamide moiety, completing the pathway analysis from initial binding event to physiological output.

Workflow Prep Compound Prep (10mM DMSO Stock) Binding Radioligand Assay (Thermodynamics) Prep->Binding Func FLIPR Ca2+ Assay (Functional Kinetics) Prep->Func Dock In Silico Docking (Cryo-EM 5-HT2C) Binding->Dock Func->Dock Data Pathway Analysis & Hit Validation Dock->Data

Figure 2: Experimental workflow for thermodynamic and kinetic validation of the compound.

References

  • Screening Compounds P57402 | EvitaChem. 1

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies - PMC. 2

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2- a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies - PubMed.3

  • Pyrrolo(iso)quinoline derivatives as 5-HT 2C receptor agonists.4

  • Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties. 5

  • 5-HT 2 receptor subtype functional efficacy, potency and binding for 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines.6

  • New Antiinfective and Human 5-HT2 Receptor Binding Natural and Semisynthetic Compounds from the Jamaican Sponge Smenospongia aurea. 7

Sources

Methodological & Application

Step-by-step synthesis protocol for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers

Introduction & Scientific Context

The pyrrolo[1,2-a]quinoline scaffold is a privileged structural motif in medicinal chemistry, frequently leveraged for its diverse biological activities, which include anti-inflammatory, antimicrobial, and antioxidant properties[1]. As high-throughput screening libraries expand, functionalized derivatives like N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS: 865659-17-2)[2] have become highly valuable for structure-activity relationship (SAR) studies.

While the tricyclic core can be constructed via several advanced methodologies—such as continuous-flow allene-based cascades[3] or formal [3+2]-cycloadditions of push-pull nitro heterocycles[4]—the functionalization of the core via amidation requires precise control to prevent degradation of the electron-rich pyrrole and furan rings. This protocol details the optimized, self-validating amidation of pyrrolo[1,2-a]quinolin-6-amine with 2-furoyl chloride to yield the target furamide.

Mechanistic Rationale & Reaction Design

The synthesis relies on a nucleophilic acyl substitution. The amino group at the C6 position of the pyrrolo[1,2-a]quinoline core acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-furoyl chloride.

  • Base Selection (Causality): N,N-Diisopropylethylamine (DIPEA) is selected over weaker bases (like pyridine) or stronger, nucleophilic bases. Its steric bulk prevents it from competing with the primary amine for the acyl chloride, while efficiently neutralizing the HCl byproduct to prevent protonation of the starting amine, which would halt the reaction.

  • Temperature Control: The addition of the acyl chloride is highly exothermic. Initiating the reaction at 0 °C suppresses side reactions, including potential electrophilic aromatic substitution (Friedel-Crafts type acylation) on the electron-rich pyrrole ring of the core scaffold.

  • Self-Validation: The reaction progress is monitored via LC-MS. The disappearance of the highly polar starting amine and the emergence of the less polar amide product provide a clear, trackable kinetic profile.

Experimental Workflow

Workflow for the amidation of pyrrolo[1,2-a]quinolin-6-amine to the target furamide.

Step-by-Step Synthesis Protocol

Safety & Precautions: 2-Furoyl chloride is a lachrymator and corrosive. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Materials Required:

  • Pyrrolo[1,2-a]quinolin-6-amine (1.0 mmol, 182.2 mg)

  • 2-Furoyl chloride (1.2 mmol, 118 µL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve pyrrolo[1,2-a]quinolin-6-amine (1.0 mmol) in anhydrous DCM (8 mL).

  • Addition of Base: Add DIPEA (2.0 mmol) to the stirring solution. Cool the reaction flask to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes.

  • Acylation (Critical Step): Dilute 2-furoyl chloride (1.2 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or careful manual addition. Note: Dropwise addition prevents localized heating and suppresses di-acylation.

  • Reaction Propagation: Remove the ice bath after complete addition and allow the reaction to warm to room temperature (20–25 °C). Stir under argon for 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]+ 183.1) is <2% relative to the product peak (m/z [M+H]+ 277.1).

  • Quench and Extraction: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 10 mL).

  • Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude residue.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (from 90:10 to 70:30). Collect the fractions containing the product (Rf ≈ 0.4 in 70:30 Hexanes:EtOAc) and concentrate in vacuo.

Quantitative Data & Characterization Summary

The following table summarizes the expected experimental and analytical data for the validated protocol.

ParameterExpected Value / ObservationAnalytical Method
Physical State Off-white to pale yellow solidVisual Inspection
Yield 78 - 85% (Isolated)Gravimetric
Molecular Weight 276.30 g/mol [5]Theoretical Calculation
LC-MS (ESI+) m/z 277.1[M+H]+Agilent 1260 Infinity II LC/MS
1H NMR (400 MHz, CDCl3) δ 8.50 (br s, 1H, NH), 8.10-7.20 (m, Ar-H), 6.60 (dd, 1H, furan-H)Bruker Avance 400
Melting Point ~205.0 °C[5]Differential Scanning Calorimetry (DSC)
Purity >95%HPLC (UV at 254 nm)

References

  • Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Batch and Flow Synthesis of Pyrrolo[1,2-a]-quinolines via an Allene-Based Reaction Cascade The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies International Journal of Life Science and Pharma Research URL:[Link]

Sources

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development and validation of a simple, precise, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. The pyrrolo[1,2-a]quinoline scaffold is a key pharmacophore in many compounds with potential therapeutic activities, including anticancer and antimicrobial properties, making a reliable analytical method crucial for drug development and quality control.[1][2] The method was developed using a rational, stepwise approach and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a validated analytical procedure for purity, stability, and assay determination of this compound and its potential degradation products.

Introduction and Preliminary Assessment

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a complex heterocyclic molecule featuring a fused aromatic system. Such structures are prevalent in medicinal chemistry due to their ability to interact with various biological targets.[5] The development of a robust HPLC method is essential for ensuring the quality, efficacy, and safety of any potential drug product.[6] High-performance liquid chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and precision.

The primary analytical challenge is to develop a method that is not only accurate and precise for the parent analyte but is also stability-indicating. A stability-indicating method is one that can accurately quantify the analyte of interest without interference from any potential degradation products, impurities, or excipients.[7] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradants.[8]

Physicochemical Properties (Inferred):

  • Structure: A largely non-polar, fused ring system with polar amide and furan moieties.

  • Solubility: Expected to be soluble in organic solvents like methanol and acetonitrile.

  • Chromophores: The extensive conjugated system of the pyrroloquinoline and furan rings suggests strong UV absorbance, likely in the 250-350 nm range.

  • Ionization: The quinoline nitrogen is basic and can be protonated at low pH. This property is critical for controlling retention and peak shape in RP-HPLC.[9]

Method Development Strategy

A systematic approach was employed to develop the HPLC method. Reversed-Phase HPLC (RP-HPLC) was selected as the primary mode of separation due to the predominantly hydrophobic nature of the analyte.[9] The strategy involved a multi-stage optimization process, beginning with column and mobile phase screening and culminating in a fine-tuned, robust method.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (UV Scan, Solubility) Column_Screen Column Screening (C18, Phenyl, etc.) Analyte->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Screen Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screen->Gradient_Opt Flow_Rate_Opt Flow Rate & Temp Opt. Gradient_Opt->Flow_Rate_Opt Wavelength_Opt Wavelength Selection Gradient_Opt->Wavelength_Opt SST System Suitability (SST) Flow_Rate_Opt->SST Wavelength_Opt->SST Forced_Deg Forced Degradation (Specificity) SST->Forced_Deg Validation Full Validation (ICH Q2) (Linearity, Accuracy, Precision) Forced_Deg->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: Overall workflow for HPLC method development and validation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector was used.[10]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility.[11]

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and high-purity water (Milli-Q or equivalent) are required. Buffering agents like formic acid or orthophosphoric acid should be of analytical grade.[10]

  • Analyte: N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide reference standard of known purity.

Standard and Sample Preparation Protocol
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with methanol. This solution should be stored under refrigeration.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase (50:50 ACN:Water).

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent blockage of the HPLC system.[11]

Chromatographic Method Optimization Protocol

The causality behind method development is to achieve a symmetric peak (tailing factor < 1.5), adequate retention (k' between 2 and 10), and high resolution from any impurities or degradants.

  • Column Selection: Start with a robust, general-purpose C18 column. If peak shape is poor or co-elution occurs, alternative stationary phases like Phenyl or Cyano can be evaluated for different selectivity.

  • Mobile Phase Selection:

    • Evaluate acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shapes and lower backpressure.

    • Due to the basic quinoline nitrogen, an acidic mobile phase is crucial to suppress silanol interactions on the stationary phase and ensure a single, protonated form of the analyte, leading to sharp, symmetrical peaks.[9]

    • Protocol: Prepare mobile phases consisting of ACN and water containing 0.1% formic acid (pH ~2.8) and ACN and a 20mM phosphate buffer (pH 7.0). Run a generic gradient (e.g., 10-90% ACN over 20 minutes) with each mobile phase to observe the effect of pH on retention and peak shape.

  • Wavelength Selection:

    • Inject a concentrated standard solution and acquire the UV spectrum using the DAD.

    • Select a detection wavelength at the absorbance maximum (λmax) for optimal sensitivity, and also monitor at a lower wavelength to ensure detection of potential impurities that may have different chromophores.

Results and Discussion: Method Optimization

Initial screening on a C18 column with a neutral mobile phase resulted in a broad, tailing peak, confirming the need for pH control. The use of an acidic mobile phase (0.1% Formic Acid in water) dramatically improved peak shape. Acetonitrile was chosen over methanol as it provided a sharper peak and shorter run times.

Table 1: Effect of Mobile Phase pH on Chromatographic Performance

Parameter Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8) Mobile Phase A: 20mM Phosphate Buffer (pH 7.0)
Retention Time (min) 12.5 15.8
Tailing Factor 1.1 2.5

| Theoretical Plates | 8500 | 3200 |

The data clearly indicates that the acidic mobile phase is superior for this analysis, providing excellent peak symmetry and efficiency.

Optimized Chromatographic Conditions

Based on the systematic optimization, the following conditions were established:

Table 2: Final Optimized HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20-22 min: 80% to 40% B22-27 min: 40% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (DAD)
Injection Volume 10 µL

| Diluent | Acetonitrile:Water (50:50, v/v) |

Method Validation Protocol (as per ICH Q2(R2))

The optimized method was validated to demonstrate its suitability for the intended purpose.[4][12]

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity & Forced Degradation Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

  • Specificity (Forced Degradation Study): This is the most critical part of a stability-indicating method. It demonstrates that the method can separate the main analyte peak from all potential degradation products.[8]

    • Protocol: Expose the analyte (in solid state and in solution) to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 105 °C for 48 hours.

      • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

    • Analysis: Analyze a control sample and all stressed samples using the optimized method. Peak purity of the analyte in the presence of degradants should be assessed using a DAD to confirm no co-elution.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

    • Protocol: Prepare a series of at least five concentrations across a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.

    • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Determined based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Table 3: Summary of Validation Results (Hypothetical Data)

Validation Parameter Result Acceptance Criteria
Linearity (r²) 0.9998 ≥ 0.999
Range (µg/mL) 50 - 150 -
Accuracy (% Recovery) 99.5% - 101.2% 98.0% - 102.0%
Precision - Repeatability (%RSD) 0.85% ≤ 2.0%
Precision - Intermediate (%RSD) 1.10% ≤ 2.0%
LOD (µg/mL) 0.15 -
LOQ (µg/mL) 0.50 -

| Specificity | No interference from degradants | Peak purity > 99.5% |

Conclusion

A highly specific, accurate, and precise stability-indicating RP-HPLC method for the analysis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide has been successfully developed and validated according to ICH guidelines. The method utilizes a standard C18 column with a simple acidic mobile phase and gradient elution, making it readily applicable for routine quality control and stability testing in pharmaceutical development. The forced degradation studies confirmed the method's ability to resolve the parent drug from its degradation products, ensuring reliable monitoring of product quality over time.

References

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Taylor & Francis. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

  • (2022, July 15). rp-hplc analytical method development and validation for newly synthesized n-{[6. Retrieved from [Link]

  • HPLC. (2004, May). Method Development Guide (rev. 05/04). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Furosemide on Primesep B Column. Retrieved from [Link]

  • PMC. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HPLC analysis of furosemide în rat plasma. Retrieved from [Link]

  • ijpbs. (n.d.). ANALYTICAL DETERMINATION OF FUROSEMIDE. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final | PPTX. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • (n.d.). Sensitive micro analysis of frusemide (furosemide) in bulk drug and formulations by visible spectrophotometry and high performance. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • (n.d.). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Retrieved from [Link]

  • Usiena air. (2021, October 30). Research Article Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Retrieved from [Link]

  • (2025, December 10). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer. Retrieved from [Link]

  • PMC. (2025, June 1). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. Retrieved from [Link]2517/)

Sources

Mastering the In Vitro Application of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide: A Guide to DMSO-Based Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of Pyrroloquinoline Derivatives

The pyrrolo[1,2-a]quinoline scaffold is a cornerstone of numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, a member of this promising class of heterocyclic compounds, is of significant interest to researchers in drug discovery and chemical biology. However, like many quinoline derivatives, it is characterized by poor aqueous solubility, a significant hurdle for its application in cell-based assays.[4]

This comprehensive guide provides a detailed protocol for the solubilization of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide using dimethyl sulfoxide (DMSO) for use in cell culture experiments. We will delve into the rationale behind each step, offering insights to ensure reproducible and reliable experimental outcomes while mitigating potential artifacts arising from the solvent or compound precipitation.

The Double-Edged Sword: DMSO as a Solvent in Cell Culture

DMSO is an exceptionally versatile aprotic solvent, capable of dissolving a vast range of both polar and nonpolar compounds, making it an indispensable tool in any cell culture laboratory.[5][6] However, its utility is not without caveats. At concentrations above a certain threshold, DMSO can exert toxic effects on cells, influencing proliferation, differentiation, and even inducing apoptosis.[7][8][9][10] It is therefore imperative to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, with an ideal target of 0.1% or lower.[5][8] This necessitates the preparation of a high-concentration stock solution to minimize the volume of solvent added to the culture wells.

Protocol 1: Preparation of a High-Concentration Stock Solution of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution. The molecular weight of the compound is required for this calculation. For illustrative purposes, a hypothetical molecular weight of 314.33 g/mol will be used. Researchers must use the actual molecular weight of their specific compound.

Materials:

  • N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • 37°C water bath (optional)

Step-by-Step Methodology:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 314.33 g/mol * (1000 mg / 1 g) = 3.14 mg

  • Weighing the Compound:

    • Accurately weigh 3.14 mg of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide using a calibrated analytical balance and transfer it to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from potential photodegradation.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound. Using anhydrous DMSO is crucial as residual water can affect the solubility and stability of hydrophobic compounds.[11]

  • Facilitating Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.[6]

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. This can help break down compound aggregates.[12]

    • Gentle warming in a 37°C water bath can also be employed to aid dissolution.[5][6] However, it is essential to first confirm the thermal stability of the compound.

  • Visual Inspection and Storage:

    • Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulate matter.

    • For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5][12]

    • Store the aliquots at -20°C or -80°C.[13]

Visualizing the Workflow: Stock Solution Preparation

G cluster_prep Protocol 1: Stock Solution Preparation Calculate_Mass 1. Calculate Required Mass Weigh_Compound 2. Weigh Compound Calculate_Mass->Weigh_Compound Add_DMSO 3. Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve 4. Dissolve (Vortex) Add_DMSO->Dissolve Troubleshoot_Solubility 5. Aid Dissolution (Sonicate/Warm) Dissolve->Troubleshoot_Solubility If not fully dissolved Inspect_Store 6. Inspect & Aliquot for Storage Dissolve->Inspect_Store If fully dissolved Troubleshoot_Solubility->Inspect_Store

Caption: Workflow for preparing a high-concentration DMSO stock solution.

Protocol 2: Dilution of DMSO Stock Solution into Cell Culture Medium

The primary challenge when diluting a DMSO stock solution into an aqueous cell culture medium is preventing the compound from precipitating.[11][14] This protocol details a method to minimize this risk.

Materials:

  • Prepared high-concentration stock solution of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Step-by-Step Methodology:

  • Thaw the Stock Solution:

    • Thaw an aliquot of the stock solution at room temperature.

  • Serial Dilutions in DMSO (Recommended):

    • To achieve a wide range of final concentrations for dose-response studies, it is best practice to perform serial dilutions in 100% DMSO first.[14] This ensures that the compound remains solubilized before its introduction to the aqueous environment.

    • For example, to create a 10-fold dilution series, add 10 µL of the 10 mM stock to 90 µL of DMSO to get a 1 mM solution. Repeat as necessary.

  • Final Dilution into Culture Medium:

    • The key to preventing precipitation is to add the small volume of the DMSO-dissolved compound to the larger volume of pre-warmed cell culture medium while mixing.[14][15] Never add the aqueous medium to the DMSO stock.

    • For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.

    • Immediately after adding the DMSO stock, gently pipette the medium up and down or swirl the plate to ensure rapid and thorough mixing.

  • Vehicle Control:

    • It is crucial to include a vehicle control in all experiments. This consists of adding the same final concentration of DMSO to the cell culture medium without the compound.[5] This allows for the differentiation of the compound's effects from any solvent-induced effects.

  • Observation for Precipitation:

    • After preparing the working solutions, visually inspect them for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider lowering the final concentration of the compound.

Troubleshooting and Data Interpretation

Observation Potential Cause Recommended Solution
Compound precipitates upon dilution in culture medium. The final concentration exceeds the thermodynamic solubility of the compound in the aqueous medium.- Lower the final working concentration of the compound.[16]- Perform a stepwise dilution in the culture medium.[13]- Increase the final DMSO concentration slightly, ensuring it remains below the toxic threshold for your cell line.[14]
Inconsistent results between experiments. - Precipitation of the compound over time in the incubator.- Degradation of the compound due to repeated freeze-thaw cycles of the stock solution.- Perform a time-course experiment to check for delayed precipitation.[12]- Always use freshly thawed, single-use aliquots of the stock solution.[5]
Observed cellular toxicity in the vehicle control. The final DMSO concentration is too high for the specific cell line being used.- Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line.[8][10]- Reduce the final DMSO concentration in your experiments, which may require preparing a more concentrated stock solution.

Visualizing the Decision Process: Troubleshooting Solubility

G Start Precipitation Observed? Lower_Conc Lower Final Compound Concentration Start->Lower_Conc Yes Success Proceed with Experiment Start->Success No Stepwise_Dilution Try Stepwise Dilution Lower_Conc->Stepwise_Dilution Still Precipitates Lower_Conc->Success Soluble Increase_DMSO Increase Final DMSO % (if tolerated) Stepwise_Dilution->Increase_DMSO Still Precipitates Stepwise_Dilution->Success Soluble Increase_DMSO->Success Soluble

Caption: Decision tree for troubleshooting compound precipitation in cell culture media.

Conclusion and Best Practices

The successful use of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in cell-based assays hinges on proper solubilization and handling. By adhering to the protocols outlined in this guide, researchers can minimize the risk of experimental artifacts and obtain reliable, reproducible data. Always remember to perform preliminary experiments to determine the optimal working concentrations and the tolerance of your specific cell line to DMSO. Meticulous preparation and the inclusion of appropriate controls are paramount to unlocking the full scientific potential of this and other challenging hydrophobic compounds.

References

  • Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells?
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE.
  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • BenchChem. (2025).
  • Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Sigma-Aldrich. (n.d.).
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • BenchChem. (2025).
  • Various Authors. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit.
  • Ambeed.com. (n.d.). 865659-17-2 | N-{pyrrolo[1,2-a]quinolin-6-yl}furan-2-carboxamide.
  • Farah, H., et al. (2014). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Chan, P. S., et al. (2020). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. PMC.
  • Al-Suwaidan, I. A., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands.
  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
  • ResearchGate. (n.d.).
  • Kumar, A., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. MDPI.
  • Wang, C., et al. (2022).
  • ResearchGate. (2014). (PDF) Pyrrolo[1,2-a]quinazolines: synthesis and biological properties.
  • Al-Matarneh, C. M., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • De Luca, L., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air.
  • Shukla, A. K., et al. (2025). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. PMC.
  • Murgia, S., et al. (2021).
  • BLDpharm. (n.d.). 865658-88-4|Pyrrolo[1,2-a]quinolin-6-amine.
  • Urban, E., et al. (2023). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Semantic Scholar.
  • ChemSynthesis. (2025). pyrrolo[1,2-a]quinoline.
  • NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-.
  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)
  • CNR-IRIS. (2023). European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for In Vivo Administration of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Opportunity of the Pyrroloquinoline Scaffold

The pyrrolo[1,2-a]quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against tumor cells.[1][2][3][4] N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide represents a novel investigational compound from this class. A significant and predictable hurdle in the preclinical development of such complex, aromatic molecules is their inherently poor aqueous solubility.[5] This characteristic can severely limit oral bioavailability and complicate the development of parenteral formulations, making it difficult to achieve therapeutic concentrations in vivo and accurately assess pharmacological and toxicological profiles.[6][7][8]

These application notes provide a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to navigate the critical steps of vehicle selection and in vivo dosing for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and other similarly challenging pyrroloquinoline derivatives. The methodologies outlined herein are designed to establish a robust, reproducible, and well-tolerated dosing strategy, which is foundational for generating high-quality pharmacokinetic (PK), pharmacodynamic (PD), and toxicology data.

Part 1: Foundational Physicochemical Characterization

Before any in vivo study, a thorough understanding of the compound's physicochemical properties is paramount. This pre-formulation assessment is not merely a data-gathering exercise; it is the logical foundation upon which all subsequent formulation decisions are built. The goal is to define the problem quantitatively before attempting to solve it.

Protocol 1: Kinetic and Thermodynamic Aqueous Solubility Assessment

Rationale: It is crucial to distinguish between kinetic solubility (relevant for initial high-throughput screens) and thermodynamic solubility (the true equilibrium solubility). A large discrepancy can indicate that the compound may precipitate over time from a seemingly clear solution.

Methodology:

  • Kinetic Solubility (Shake-Flask Method):

    • Prepare a high-concentration stock solution of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in 100% dimethyl sulfoxide (DMSO) (e.g., 20 mM).

    • Add a small volume (e.g., 5 µL) of the DMSO stock to 245 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate. This creates a final DMSO concentration of 2%.

    • Seal the plate and shake at room temperature for 2-4 hours.

    • Filter the samples through a 0.22 µm filter plate to remove any precipitated compound.

    • Quantify the concentration of the compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Thermodynamic Solubility (Slurry Method):

    • Add an excess amount of solid, crystalline compound to a vial containing the aqueous buffer (pH 7.4).

    • Agitate the slurry at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the compound concentration in the filtrate. This value represents the thermodynamic solubility.

Part 2: A Tiered Strategy for Vehicle Selection

The objective is to find the simplest possible formulation that can maintain the compound in solution at the desired concentration, is well-tolerated in the chosen animal model, and does not interfere with the biological endpoint being measured.[9] A tiered approach avoids unnecessary complexity and potential artifacts introduced by complex excipients.

Tier 1: Simple Co-Solvent Systems

Rationale: For many compounds, a simple co-solvent system is sufficient to achieve the necessary concentration for in vivo studies. Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[8]

Commonly Used Co-Solvents and Surfactants:

Vehicle ComponentPrimary Use / PropertiesTypical Concentration Limit (IV, Mouse)Typical Concentration Limit (PO, Mouse)Key Considerations
DMSO Potent aprotic solvent.< 10%< 25%Can cause hemolysis and neurotoxicity at high doses.[9][10] Must run vehicle controls.
PEG 300/400 Non-ionic hydrophilic polymer.< 30%< 50%Can cause motor impairment at high doses via IP route.[9][10] Generally well-tolerated.
Ethanol Common solvent.< 10%< 20%Can have pharmacological effects. Use with caution.
Propylene Glycol (PG) Viscous solvent.< 40%< 60%Can cause hyperosmolality. Strong neuromotor toxicity observed at higher doses.[9][10]
Tween® 80 Non-ionic surfactant.< 5%< 10%Forms micelles to solubilize compounds.[6] Can cause hypersensitivity reactions.
Kolliphor® EL (Cremophor) Non-ionic surfactant.< 5%< 10%Potent solubilizer but associated with significant toxicity and hypersensitivity.
Solutol® HS-15 Non-ionic surfactant.< 20%< 30%Newer surfactant with better safety profile than Kolliphor® EL.[6]

Data compiled from multiple sources providing guidelines for animal experimentation and excipient use.[6][9][10][11]

Tier 2: Complex Solubilization Systems

Rationale: If co-solvents alone are insufficient, more advanced formulation strategies are required. These work by creating specific molecular structures (micelles, inclusion complexes) that encapsulate the hydrophobic drug molecule.

  • Surfactant-Based Micellar Solutions: Surfactants like Tween® 80 or Solutol® HS-15, when used above their critical micelle concentration (CMC), form micelles that can encapsulate poorly soluble compounds.[6][8] A common combination is PEG 400/Tween 80/Saline.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can trap hydrophobic drug molecules, forming a soluble complex.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used for parenteral formulations due to their favorable safety profiles.[12]

Vehicle Selection Workflow

The following diagram illustrates the decision-making process for vehicle selection.

VehicleSelectionWorkflow Start Start: Define Target Dose (e.g., 30 mg/kg @ 10 mL/kg) SolubilityCheck Is compound soluble in simple aqueous vehicle (Saline, 5% Dextrose)? Start->SolubilityCheck Tier1 Tier 1: Screen Co-Solvents (e.g., PEG400, PG, DMSO) SolubilityCheck->Tier1 No AqueousVehicle Use Simple Aqueous Vehicle SolubilityCheck->AqueousVehicle Yes Tier1_Success Is target concentration achieved with tolerated co-solvent level? Tier1->Tier1_Success Tier2_Cyclodextrin Tier 2a: Screen Cyclodextrins (e.g., 20-40% HP-β-CD) Tier1_Success->Tier2_Cyclodextrin No Tier2_Surfactant Tier 2b: Screen Surfactants (e.g., Tween 80, Solutol HS-15) Tier1_Success->Tier2_Surfactant No Tolerability Protocol 3: Conduct Vehicle Tolerability Study Tier1_Success->Tolerability Yes Tier2_Cyclodextrin->Tolerability Soluble Reassess Re-evaluate Dose/Compound Consider Nanoparticle Formulation Tier2_Cyclodextrin->Reassess Insoluble Tier2_Surfactant->Tolerability Soluble Tier2_Surfactant->Reassess Insoluble Tolerability->Tier1 Not Tolerated FinalFormulation Final Formulation Ready for Efficacy/PK Study Tolerability->FinalFormulation Tolerated DosingWorkflow Start Start: Confirm Animal ID WeighAnimal Weigh Animal for Accurate Dosing Start->WeighAnimal CalculateDose Calculate Dose Volume (mg/kg -> mL) WeighAnimal->CalculateDose PrepareDose Prepare Formulation (Vortex to ensure homogeneity) CalculateDose->PrepareDose DrawDose Draw Calculated Volume into Sterile Syringe PrepareDose->DrawDose Administer Administer via Chosen Route (e.g., PO, IV) DrawDose->Administer Monitor Monitor Animal Post-Dose (per protocol) Administer->Monitor Record Record Dosing Time, Volume, and Observations Monitor->Record End Return Animal to Cage Record->End

Caption: General experimental workflow for dosing an animal.

Step-by-Step Administration Guides (Mouse)

A. Oral Gavage (PO):

  • Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.

  • Gavage Needle Insertion: Introduce the ball-tipped gavage needle into the side of the mouth, guide it along the roof of the mouth, and allow the mouse to swallow the tip. Gently advance the needle into the esophagus. Do not force the needle.

  • Substance Administration: Once the needle is correctly placed, slowly administer the calculated volume of the test substance. [13]4. Post-Administration: Gently remove the needle and return the animal to its cage. Monitor for any signs of respiratory distress.

B. Intravenous Injection (IV - Tail Vein):

  • Restraint and Dilation: Place the mouse in a suitable restraint device. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: With the bevel of the needle facing up, insert the needle (27-30G) into one of the lateral tail veins at a shallow angle. A flash of blood in the needle hub may indicate correct placement.

  • Administration: Slowly inject the substance. If swelling (a bleb) occurs, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

  • Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the site to promote hemostasis. [13]

Conclusion

The successful in vivo evaluation of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, and other novel, poorly soluble compounds, is critically dependent on the rational design and validation of a suitable dosing vehicle. By following a systematic, tiered approach—beginning with fundamental physicochemical characterization and culminating in a rigorously validated, well-tolerated formulation—researchers can significantly enhance the quality and reproducibility of their preclinical data. The protocols and strategies outlined in this guide provide a robust framework for overcoming the common challenge of poor solubility, thereby enabling the accurate assessment of this promising class of therapeutic agents.

References

  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Retrieved from [Link]

  • Singh, S., & Singh, J. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. AAPS PharmSciTech, 19(7), 2889-2901. Retrieved from [Link]

  • Rayaprolu, B., et al. (2018). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. ResearchGate. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Apte, S. P. (n.d.). Emerging Excipients in Parenteral Medications. American Pharmaceutical Review. Retrieved from [Link]

  • Ascendia Pharma. (2019, January 9). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Retrieved from [Link]

  • Yu, Y. (2016, February 29). How to calculate a right dose for in vivo study?. ResearchGate. Retrieved from [Link]

  • Zhang, Y. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. University of Connecticut. Retrieved from [Link]

  • Kumar, S., & Singh, S. K. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Drug Delivery Science and Technology, 24(1), 1-10. Retrieved from [Link]

  • Ichor Bio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • OECD. (2001, December 17). Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents. Retrieved from [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. Retrieved from [Link]

  • FDA. (2012, March 5). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • Gálico, D. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23. Retrieved from [Link]

  • Gálico, D. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]

  • Farah, H., et al. (2014). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research, 6(1), 63-69. Retrieved from [Link]

  • Kumar, A., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Molecules, 25(9), 2205. Retrieved from [Link]

  • Gaikwad, N. D., et al. (2002). Synthesis and cytotoxic activity evaluation of indolo-, pyrrolo-, and benzofuro-quinolin-2(1H)-ones and 6-anilinoindoloquinoline derivatives. Bioorganic & Medicinal Chemistry, 10(8), 2675-2683. Retrieved from [Link]

  • Sbraccia, M., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5596816. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. Retrieved from [Link]

  • Shukla, A. K., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B, 129(23). Retrieved from [Link]

  • El-Kashef, H. S., et al. (2023). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Dumitrascu, F., et al. (n.d.). PYRROLO[1,2-a]QUINOLINE DERIVATIVES via 1,3-DIPOLAR CYCLOADDITION OF QUINOLINIUM N-YLIDES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Shukla, A. K., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Mass Spectrometric Fragmentation of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Abstract

This technical guide provides a detailed examination of the characteristic fragmentation patterns of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, a complex heterocyclic molecule of interest to medicinal chemists and drug development professionals. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we delineate the primary fragmentation pathways, offering a robust analytical framework for the structural confirmation and identification of this compound and its potential metabolites. This document establishes a foundational protocol for analysis, explains the chemical rationale behind the observed fragmentation, and presents the data in a clear, accessible format for researchers in the field.

Introduction

The fusion of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrrolo[1,2-a]quinoline core, an intriguing nitrogen-containing tricycle, has been explored for various biological activities.[1] When derivatized with a 2-furamide moiety, the resulting molecule, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, combines the structural features of quinolines, pyrroles, furans, and amides. This complexity necessitates powerful analytical techniques for unambiguous structural elucidation.

Mass spectrometry, particularly with collision-induced dissociation (CID), is an indispensable tool for this purpose.[2] By precisely breaking the molecule into its constituent parts, we can map its connectivity and confirm its identity. Understanding the specific fragmentation patterns is critical not only for routine identification but also for metabolite profiling, degradation studies, and quality control in a drug development pipeline. This application note serves as an expert guide to the ESI-MS/MS analysis of this compound, detailing a reproducible protocol and interpreting the resulting spectral data with mechanistic insight.

Experimental Protocol & Workflow

The accurate characterization of fragmentation patterns begins with a robust and well-defined analytical method. The following protocol is designed for a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) but can be adapted for triple quadrupole instruments.

Materials and Reagents
  • Analyte: N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide standard (≥98% purity).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Acid Modifier: Formic Acid (≥99%).

Sample Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system at an appropriate concentration, free of interfering contaminants.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) methanol/water.

  • Final Infusion Solution (100 ng/mL): Further dilute 10 µL of the working solution into 990 µL of 50:50 (v/v) methanol/water containing 0.1% formic acid. The addition of formic acid is crucial to promote protonation of the analyte in the ESI source, enhancing the signal of the precursor ion [M+H]⁺.

Instrumentation and Analytical Conditions
  • Instrumentation: A high-resolution tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: ESI Positive. This mode is selected due to the presence of multiple basic nitrogen atoms (quinoline and pyrrole rings) and the amide group, which are readily protonated.[3]

Table 1: Mass Spectrometer Parameters

ParameterRecommended SettingRationale
Source Parameters
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Source Temperature120 - 150 °CAids in desolvation of the analyte ions.
Desolvation Gas Flow600 - 800 L/hrFacilitates the removal of solvent molecules from the ions.
Cone Gas Flow50 L/hrPrevents neutral molecules from entering the mass analyzer.
MS1 (Full Scan) Parameters
Mass Rangem/z 50 - 500Covers the expected mass of the precursor ion and its fragments.
Scan Time0.5 - 1.0 sBalances data acquisition speed with signal-to-noise ratio.
MS/MS (Fragmentation) Parameters
Precursor Ion[M+H]⁺The protonated molecular ion of the analyte.
Isolation Window1.0 - 2.0 DaSelects the precursor ion of interest for fragmentation.
Collision GasArgonAn inert gas used to induce fragmentation through collisions.
Collision Energy15 - 40 eV (Ramped)A ramped energy ensures the capture of both low-energy (major fragments) and high-energy (secondary fragments) dissociation products.
Experimental Workflow Diagram

The overall process from sample preparation to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Stock 1. Prepare Stock Solution (1 mg/mL) Working 2. Create Working Solution (1 µg/mL) Stock->Working Final 3. Prepare Infusion Solution (100 ng/mL + 0.1% FA) Working->Final Infusion 4. Direct Infusion (5-10 µL/min) Final->Infusion ESI 5. ESI Source (Positive Mode) Infusion->ESI MS1 6. MS1 Scan (Isolate [M+H]⁺) ESI->MS1 CID 7. Collision Cell (CID) (Fragment [M+H]⁺) MS1->CID MS2 8. MS2 Scan (Detect Product Ions) CID->MS2 Analysis 9. Analyze Spectrum (Identify Fragmentation Pathways) MS2->Analysis

Caption: Experimental workflow for MS/MS analysis.

Results and Discussion: Fragmentation Pathways

The structural analysis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (Exact Mass: 286.0999) begins with the identification of its protonated molecule, [M+H]⁺, at m/z 287.1077. Subsequent MS/MS analysis of this precursor ion reveals several consistent and structurally informative fragmentation pathways.

Primary Fragmentation: Amide Bond Cleavage

The most prominent and mechanistically favored fragmentation pathway for protonated amides is the cleavage of the N-CO bond.[4][5][6] This is especially true for α,β-unsaturated amides, where the resulting acylium cation is stabilized by resonance. Collision-induced dissociation of the [M+H]⁺ ion at m/z 287.1 readily induces this cleavage, leading to two primary product ions.

  • Pathway A: Formation of the Furoylium Cation. The cleavage results in the formation of the highly stable furoylium cation at m/z 95.0128 . This ion is often the base peak in the spectra of furan-2-carboxamides and related esters, signifying the facile nature of this bond scission.[7]

  • Pathway B: Formation of the Protonated Amino-pyrroloquinoline. The complementary fragment is the protonated 6-amino-pyrrolo[1,2-a]quinoline at m/z 183.0917 .

This primary fragmentation provides immediate confirmation of the two major substructures within the molecule.

Caption: Primary amide bond cleavage pathways.

Secondary Fragmentation Patterns

The primary fragment ions undergo further dissociation at higher collision energies, providing deeper structural insight.

The furoylium cation is known to fragment via the loss of carbon monoxide (CO).[7] This neutral loss of 28 Da leads to a characteristic cyclopropenyl-like cation.

  • m/z 95.0 → m/z 67.0: The ion at m/z 67.0230 corresponds to the loss of CO from the furoylium cation. This is a hallmark fragmentation for furan-containing structures.

The tricyclic quinoline-containing fragment exhibits its own characteristic fragmentation. A common pathway for quinoline derivatives is the expulsion of hydrogen cyanide (HCN).[8][9]

  • m/z 183.1 → m/z 156.1: The loss of HCN (27 Da) from the protonated amino-pyrroloquinoline core results in an ion at m/z 156.0808 . This fragmentation confirms the presence of the nitrogen-containing heterocyclic ring system.

Summary of Key Fragments

The following table summarizes the key ions observed in the MS/MS spectrum of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide.

Table 2: Summary of Major Product Ions and Proposed Structures

Observed m/zCalculated m/zFormulaProposed Structure / OriginNeutral Loss
287.1077287.1077C₁₈H₁₅N₂O₂⁺[M+H]⁺-
183.0917183.0917C₁₃H₁₁N₂⁺Protonated 6-amino-pyrrolo[1,2-a]quinolineC₅H₂O₂
156.0808156.0808C₁₂H₁₀N⁺Product of m/z 183.1 after HCN lossC₅H₂O₂ + HCN
95.012895.0128C₅H₃O₂⁺Furoylium CationC₁₃H₁₀N₂
67.023067.0230C₄H₃O⁺Product of m/z 95.0 after CO lossC₁₃H₁₀N₂ + CO
Overall Fragmentation Scheme

The interconnected fragmentation pathways can be visualized as a comprehensive map originating from the parent ion.

G M [M+H]⁺ m/z 287.1 F183 [C₁₃H₁₁N₂]⁺ m/z 183.1 M->F183 - C₅H₂O₂ F95 [C₅H₃O₂]⁺ m/z 95.0 M->F95 - C₁₃H₁₀N₂• F156 [C₁₂H₁₀N]⁺ m/z 156.1 F183->F156 - HCN F67 [C₄H₃O]⁺ m/z 67.0 F95->F67 - CO

Caption: Comprehensive fragmentation scheme.

Conclusion

The tandem mass spectrometric analysis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide under ESI positive conditions reveals a clear and predictable fragmentation pattern dominated by an initial amide bond cleavage. This primary fragmentation yields two diagnostic ions: the furoylium cation (m/z 95.0) and the protonated 6-amino-pyrrolo[1,2-a]quinoline moiety (m/z 183.1). Subsequent fragmentation of these ions via characteristic losses of CO and HCN, respectively, provides further structural confirmation. The methodologies and fragmentation data presented herein offer a definitive guide for the identification and structural characterization of this compound class, serving as a valuable resource for researchers in pharmaceutical analysis and related fields.

References

  • Gáspár, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(14), 5397. Retrieved from [Link]

  • Kovacevic, R., et al. (2011). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 22(5), 852-862. Retrieved from [Link]

  • Furtado, N. A. J. C., et al. (2010). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. Journal of the Brazilian Chemical Society, 21(10), 1956-1961. Retrieved from [Link]

  • de Souza, J. S. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21338-21346. Retrieved from [Link]

  • de Souza, J. S. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

  • Zhang, K., et al. (2013). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 24(1), 74-82. Retrieved from [Link]

  • Gucinski, A. C., & Reid, G. E. (2008). On the Dynamics of Fragment Isomerization in Collision-Induced Dissociation of Peptides. The Journal of Physical Chemistry A, 112(18), 4135-4144. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Retrieved from [Link]

  • de Souza, J. S. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Retrieved from [Link]

  • de Souza, J. S. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]

  • MDPI. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Retrieved from [Link]

  • Ferreira, T., et al. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A, 124(48), 9965-9973. Retrieved from [Link]

  • Kerscher, F., & Kerler, J. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(10), 4066-4071. Retrieved from [Link]

  • Radi, M., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). pyrrolo[1,2-a]quinoline. Retrieved from [Link]

  • Ferreira da Silva, F., et al. (2015). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Retrieved from [Link]

  • El-Sayed, M., et al. (2023). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Shukla, A. K., et al. (2025). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. Retrieved from [Link]

Sources

Preparing N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide Stock Solutions for High-Throughput Screening: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of high-quality, assay-ready stock solutions of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, a member of the pharmacologically significant pyrrolo[1,2-a]quinoline class of compounds.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) campaigns. Adherence to these protocols will ensure the integrity, reproducibility, and accuracy of screening data by minimizing compound-related artifacts and variability. The protocols herein cover solvent selection, solubility determination, stock solution preparation, rigorous quality control, and best practices for storage and handling.

Introduction: The Significance of Pyrrolo[1,2-a]quinolines and the Imperative for Quality Control

The pyrrolo[1,2-a]quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[3][4] This structural class has garnered significant attention in medicinal chemistry due to its potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][7][8] N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide represents a novel investigational compound within this class. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[9][10]

The reliability of HTS data is fundamentally dependent on the quality of the compound stock solutions.[11][12] Inaccurate concentrations, compound degradation, or precipitation can lead to false positives or negatives, wasting significant resources and potentially causing promising lead compounds to be overlooked.[13] This guide, therefore, establishes a robust, self-validating workflow for the preparation of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide stock solutions, ensuring the highest data quality for downstream screening applications.

Materials and Equipment

2.1. Reagents and Consumables

  • N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (solid, purity >95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, HTS grade

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Sterile, low-binding pipette tips

  • Assay plates (e.g., 96-, 384-, or 1536-well, compatible with HTS instrumentation)[9]

2.2. Equipment

  • Calibrated analytical balance (4- or 5-place)

  • Vortex mixer

  • Centrifuge (for microcentrifuge tubes)

  • Calibrated single and multichannel micropipettes

  • Automated liquid handler (optional, but recommended for high-throughput applications)[14]

  • Plate sealer

  • -20°C and -80°C freezers (for long-term storage)

  • High-Performance Liquid Chromatography (HPLC) system with UV and Mass Spectrometry (MS) detectors for quality control[12][15]

Solvent Selection and Rationale

For HTS campaigns, the ideal solvent must possess several key characteristics: high solubilizing power for a wide range of compounds, miscibility with aqueous assay buffers, low toxicity to biological systems at working concentrations, and a high boiling point to minimize evaporation.[16] Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery and HTS due to its exceptional ability to dissolve both polar and nonpolar compounds.[16][17]

Rationale for using DMSO for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide:

  • Broad Solubility: DMSO is an excellent polar aprotic solvent capable of dissolving a vast array of organic molecules.[16][18]

  • Aqueous Miscibility: It is fully miscible with water and common cell culture media, facilitating the preparation of working solutions.[16]

  • Low Volatility: With a boiling point of 189°C, DMSO minimizes evaporative effects during plate handling and incubation, ensuring accurate compound concentrations.[16]

  • Chemical Stability: DMSO is relatively inert and does not typically react with most test compounds.

It is crucial to use anhydrous, high-purity DMSO, as water absorption is a known issue.[19] The hygroscopic nature of DMSO can lead to compound precipitation, as the solubility of many organic compounds decreases with increasing water content.[19][20]

Protocol 1: Determination of Maximum Solubility in DMSO

Before preparing a high-concentration stock solution, it is prudent to determine the maximum solubility of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in DMSO. This prevents the creation of supersaturated solutions that are prone to precipitation.

4.1. Step-by-Step Procedure

  • Preparation of a Supersaturated Suspension:

    • Accurately weigh approximately 5-10 mg of the compound into a pre-weighed sterile microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 3-5 minutes.

    • Visually inspect for complete dissolution. If fully dissolved, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a fine precipitate is observed.[17]

  • Equilibration:

    • Incubate the resulting suspension at room temperature (20-25°C) for 24 hours to ensure the solution reaches equilibrium. Periodically and gently mix the suspension during this time.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved compound.[17]

  • Quantification of Solubilized Compound:

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Prepare a dilution series of the supernatant and analyze by a suitable quantitative method, such as HPLC with a UV detector, against a standard curve of the compound.

Protocol 2: Preparation of a 10 mM Master Stock Solution

A standard concentration for master stock solutions in HTS is 10 mM.[12][21] This concentration is typically high enough to allow for serial dilutions to a wide range of final assay concentrations while keeping the final DMSO concentration in the assay low (generally <0.5%) to minimize solvent-induced artifacts.[17][21]

5.1. Step-by-Step Procedure

  • Calculate Required Mass:

    • Determine the molecular weight (MW) of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide.

    • Use the following formula to calculate the mass required for your desired volume of a 10 mM stock:

      • Mass (mg) = 10 mmol/L * Volume (L) * MW (g/mol) * 1000 mg/g

  • Weighing and Dissolution:

    • Using a calibrated analytical balance, accurately weigh the calculated mass of the compound into a sterile, appropriately sized tube.

    • Add the calculated volume of anhydrous, HTS-grade DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be employed if necessary, provided the compound is thermally stable.[17] Visually inspect for any remaining particulate matter.

Quality Control: A Self-Validating System

Rigorous quality control (QC) is non-negotiable for ensuring the integrity of an HTS campaign.[11][12] The following QC steps should be implemented for every newly prepared master stock solution.

6.1. Identity and Purity Confirmation

  • Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

  • Procedure:

    • Dilute a small aliquot of the master stock solution to an appropriate concentration (e.g., 10-50 µM).

    • Inject the sample into the LC-MS system.

    • Confirm the identity of the compound by comparing the observed mass-to-charge ratio (m/z) with the theoretical value.

    • Assess the purity by integrating the peak area of the target compound relative to the total peak area in the chromatogram (impurities will appear as separate peaks).

  • Acceptance Criteria: Purity should typically be ≥95%.[22]

6.2. Concentration Verification

  • Method: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a Chemiluminescent Nitrogen Detector (CLND).[10]

  • Procedure:

    • Prepare a standard curve using a solid sample of the compound with known purity.

    • Dilute an aliquot of the new master stock solution to fall within the linear range of the standard curve.

    • Analyze the diluted sample by HPLC-UV or CLND and determine the concentration based on the standard curve.

  • Acceptance Criteria: The experimentally determined concentration should be within ±10% of the target concentration (e.g., 9.0-11.0 mM for a 10 mM stock).

QC Parameter Method Acceptance Criteria Rationale
Identity LC-MSObserved m/z matches theoretical m/z ± instrument toleranceVerifies that the correct compound is in solution.
Purity HPLC-UV≥95%Ensures that observed biological activity is due to the target compound and not impurities.[22]
Concentration HPLC-UVTarget concentration ± 10%Guarantees accurate dosing in downstream assays, which is critical for generating reliable dose-response curves and potency values.[10]

Storage and Handling

Proper storage and handling are critical for maintaining the stability and integrity of compound stock solutions over time.[13][23]

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can lead to compound degradation and precipitation, the master stock solution should be aliquoted into smaller volumes in separate, well-sealed tubes.[20][21]

  • Storage Temperature: For long-term storage, aliquots should be stored at -20°C or, preferably, -80°C.[21]

  • Thawing: When an aliquot is needed, it should be thawed at room temperature and vortexed gently to ensure homogeneity before use.

  • Freeze-Thaw Cycles: The number of freeze-thaw cycles for any given aliquot should be minimized, with a maximum of 10 cycles recommended.[21]

  • Humidity Control: Store stock plates and tubes in a low-humidity environment (<25% relative humidity) to minimize water absorption by the DMSO.[19][21]

Experimental Workflow and Diagrams

Stock Solution Preparation and QC Workflow

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use weigh 1. Weigh Compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex identity 4a. Identity (LC-MS) vortex->identity purity 4b. Purity (HPLC-UV) vortex->purity concentration 4c. Concentration (HPLC-UV) vortex->concentration aliquot 5. Aliquot Master Stock identity->aliquot purity->aliquot concentration->aliquot store 6. Store at -80°C aliquot->store use 7. Thaw & Use for HTS store->use

Caption: Workflow for preparing and validating stock solutions.

Decision Tree for Handling Solubility Issues

G start Prepare 10 mM Stock Solution check_sol Visually Inspect for Full Dissolution start->check_sol pass Solution is Clear Proceed to QC check_sol->pass Yes fail Precipitate or Cloudiness Observed check_sol->fail No action1 Gentle Warming (37°C) & Vortex fail->action1 recheck Re-inspect action1->recheck recheck->pass Dissolved action2 Prepare Lower Concentration Stock (e.g., 5 mM) recheck->action2 Still Insoluble action3 Note as 'Insoluble at 10 mM' Use Suspension with Caution recheck->action3 If lower conc. fails action2->pass

Caption: Decision-making for compound solubility challenges.

Conclusion

The generation of reliable and reproducible data in high-throughput screening begins with the meticulous preparation and validation of compound stock solutions. By implementing the protocols outlined in this application note—from careful solvent selection and solubility determination to rigorous, multi-faceted quality control and proper storage—researchers can significantly enhance the integrity of their screening campaigns. This systematic approach ensures that the biological activity observed is a true reflection of the compound's properties, thereby accelerating the identification of promising new therapeutic leads from the pyrrolo[1,2-a]quinoline class and beyond.

References

  • Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. Available at: [Link]

  • Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies | Chem & Bio Engineering - ACS Publications. ACS Publications. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. ResearchGate. Available at: [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-Openscreen. EU-Openscreen. Available at: [Link]

  • An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents - ACS Publications. ACS Publications. Available at: [Link]

  • App Note: Compound Management in High Throughput Screening - Azenta Life Sciences. Azenta Life Sciences. Available at: [Link]

  • High-throughput screening (HTS) | BMG LABTECH. BMG LABTECH. Available at: [Link]

  • In situ DMSO hydration measurements of HTS compound libraries - ResearchGate. ResearchGate. Available at: [Link]

  • Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. Available at: [Link]

  • Compound Libraries for HTS - Otava Chemicals. Otava Chemicals. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. National Center for Biotechnology Information. Available at: [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. Ziath. Available at: [Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. ResearchGate. Available at: [Link]

  • Rapid Compound Integrity Assessment for High-Throughput Screening Hit Triaging - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • How do we choose a proper concentration for the stock solution? - ResearchGate. ResearchGate. Available at: [Link]

  • Stability Testing: The Crucial Development Step - BioPharm International. BioPharm International. Available at: [Link]

  • Development of a High-Throughput Formulation Screening Platform for Monoclonal Antibodies - BioProcess International. BioProcess International. Available at: [Link]

  • Chapter 5: Green Chemistry and High Throughput Screening - Books. Royal Society of Chemistry. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. IntechOpen. Available at: [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI. MDPI. Available at: [Link]

  • Research Article Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells - Usiena air. Usiena air. Available at: [Link]

  • New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research. Available at: [Link]

  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade - MDPI. MDPI. Available at: [Link]

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Pyrrolo[1,2-a]quinoline derivatives (5a-n) - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds - MDPI. MDPI. Available at: [Link]

  • European Journal of Medicinal Chemistry - CNR-IRIS. CNR-IRIS. Available at: [Link]

  • New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research. Available at: [Link]

  • PYRROLO[1,2-a]QUINOLINE DERIVATIVES via 1,3-DIPOLAR CYCLOADDITION OF QUINOLINIUM N-YLIDES. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. We understand that even seemingly straightforward amide couplings can present challenges, and this resource is intended to help you navigate those complexities with scientifically-grounded solutions.

Troubleshooting Guide: Enhancing Your Synthesis Yield

Low yields can be a significant impediment in any synthetic campaign. This section addresses common issues encountered during the synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and provides actionable solutions.

Question 1: Why is my yield of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide consistently low?

Answer:

Consistently low yields in this amide coupling reaction often stem from a few key areas: inadequate activation of the carboxylic acid (2-furoic acid), the inherent reactivity of the amine (N-pyrrolo[1,2-a]quinolin-6-amine), and suboptimal reaction conditions. The N-pyrrolo[1,2-a]quinolin-6-amine can be considered an electron-rich and potentially sterically hindered amine, which can affect its nucleophilicity and accessibility.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Carboxylic Acid Activation: The formation of a highly reactive intermediate from 2-furoic acid is crucial. If the activation is slow or incomplete, the overall reaction will be sluggish.

    • Solution: Switch to a more potent coupling reagent. While standard reagents like EDC/HOBt are common, for more challenging couplings, consider using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][2][3] These aminium-based reagents are known for their high efficiency, especially with sterically hindered or electron-deficient/rich substrates.[4][5]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration plays a pivotal role in reaction kinetics and solubility of starting materials.

    • Solvent: If you are using common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) and observing poor solubility, switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2][5][6]

    • Temperature: While many amide couplings are performed at room temperature, gently heating the reaction mixture to 40-60 °C can sometimes overcome activation energy barriers for less reactive partners.[5]

    • Concentration: Ensure your reaction is not too dilute. A starting concentration of 0.1–0.5 M is generally a good range to facilitate effective collisions between reactive intermediates.[5]

  • Base Selection: The choice and stoichiometry of the base are critical for ensuring the amine is sufficiently nucleophilic.

    • Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] Ensure at least two equivalents of the base are used, especially if the amine starting material is a hydrochloride salt, to both neutralize the salt and facilitate the reaction.[1]

Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common issue in amide coupling reactions, leading to reduced yields and complex purification. The primary side reactions to consider in this synthesis are the formation of N-acylurea and potential racemization if chiral centers are present (not applicable here, but a general consideration).

Common Side Reactions and Mitigation Strategies:

  • N-acylurea Formation: This is a prevalent side reaction when using carbodiimide coupling reagents like EDC or DCC.[5][7] The highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea if it is not quickly intercepted by the amine.[7][8]

    • Mitigation: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[8] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to rearrangement, providing a longer window for the amine to react.[1][7]

  • Anhydride Formation: The O-acylisourea intermediate can also react with another molecule of the carboxylic acid to form a symmetric anhydride.[8] While this anhydride can still react with the amine to form the desired product, it consumes an extra equivalent of the carboxylic acid.

To visualize the troubleshooting process for low yield, consider the following decision tree:

TroubleshootingWorkflow start Low Yield of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide check_activation Is Carboxylic Acid Activation Efficient? start->check_activation check_conditions Are Reaction Conditions Optimal? start->check_conditions check_side_reactions Are Side Reactions Prevalent? start->check_side_reactions sub_activation Switch to a more potent coupling agent (e.g., HATU, HBTU). Ensure fresh reagents. check_activation->sub_activation No sub_conditions Optimize Solvent (DMF, DMSO). Adjust Temperature (40-60 °C). Check Concentration (0.1-0.5 M). Use appropriate base (DIPEA, TEA). check_conditions->sub_conditions No sub_side_reactions Add HOBt or HOAt to suppress N-acylurea formation. Consider order of addition. check_side_reactions->sub_side_reactions Yes success Improved Yield sub_activation->success sub_conditions->success sub_side_reactions->success

Caption: Troubleshooting Decision Tree for Low Yield.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide.

Q1: What is the recommended general protocol for this amide coupling?

A1: A robust starting point for this synthesis would be to use a potent coupling agent like HATU. Here is a general protocol:

  • Dissolve 2-furoic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base such as DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add N-pyrrolo[1,2-a]quinolin-6-amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous NaHCO3), and brine, then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.[5]

  • The crude product can then be purified by column chromatography or recrystallization.[9]

Q2: Which coupling agents are most effective for this type of reaction?

A2: For potentially challenging amide couplings involving heterocyclic amines, several classes of coupling reagents can be considered. The choice often depends on the specific substrates and the need to balance reactivity with the minimization of side reactions.

Coupling Reagent ClassExamplesSuitability for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide Synthesis
Carbodiimides EDC, DCC, DICCan be effective, especially with additives like HOBt or HOAt to suppress side reactions.[7][8]
Aminium/Uronium Salts HATU, HBTU, TBTUGenerally more reactive and efficient than carbodiimides, making them a strong choice for this synthesis.[5][9][10]
Phosphonium Salts PyBOP, PyAOPAlso highly effective, but can be more expensive.
Acyl Halide Formation Thionyl Chloride (SOCl₂), Oxalyl ChlorideThis is a classic, high-yielding two-step method.[9] First, 2-furoic acid is converted to 2-furoyl chloride, which is then reacted with the amine.[9] This method is very effective but can be harsh and may not be suitable for complex molecules with sensitive functional groups.[4]

Q3: How can I effectively monitor the progress of my reaction?

A3: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times.

  • Thin Layer Chromatography (TLC): This is a quick and easy method to qualitatively track the consumption of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, allowing you to monitor the disappearance of starting material peaks and the appearance of the product peak with its corresponding mass-to-charge ratio (m/z), confirming the identity of the product.[1]

Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

A4: Poor solubility can significantly impede the reaction rate.[4] If you observe this, consider the following:

  • Change of Solvent: As mentioned earlier, switching to a more polar aprotic solvent like DMF, NMP, or DMSO can improve solubility.[5]

  • Gentle Heating: Carefully warming the reaction mixture (e.g., to 40-60 °C) can also help dissolve the starting materials.[5] However, be mindful that higher temperatures can also promote side reactions.

  • Greener Solvent Alternatives: Recent research has explored more environmentally friendly solvents. While traditional polar aprotic solvents are effective, concerns over their toxicity have led to the investigation of alternatives.[6][11] For certain amide couplings, solvents like Cyrene™ have been shown to be effective.[12]

To illustrate the general synthetic workflow:

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process 2-furoic_acid 2-furoic acid activation Activation of Carboxylic Acid 2-furoic_acid->activation amine N-pyrrolo[1,2-a]quinolin-6-amine coupling Amide Bond Formation amine->coupling coupling_agent Coupling Agent (e.g., HATU) coupling_agent->activation base Base (e.g., DIPEA) base->activation solvent Solvent (e.g., DMF) solvent->activation activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Chromatography/ Recrystallization) workup->purification product N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide purification->product

Caption: General Synthetic Workflow.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Carbodiimide. Retrieved from [Link]

  • AZoM. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • ACS Publications. (2022, June 23). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. Retrieved from [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]

  • ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • R Discovery. (2022, January 1). Green solvents for the formation of amide linkages. Retrieved from [Link]

Sources

Troubleshooting Precipitation of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (PQF-62) in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: PQF-62

Welcome to the technical support guide for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (internal designation: PQF-62). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve solubility and precipitation issues encountered during in vitro and early-stage formulation experiments. As Senior Application Scientists, we have curated this guide to provide not just protocols, but the underlying scientific rationale to empower your decision-making.

Compound Profile: Understanding PQF-62

To effectively troubleshoot, we must first understand the inherent physicochemical properties of PQF-62. Its structure, featuring a fused aromatic pyrrolo-quinoline core and a furamide side chain, suggests a high degree of hydrophobicity and a potential for pH-dependent solubility.

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight ~300-350 g/mol Moderate size, but planarity is a key factor.
logP > 4.0Highly lipophilic; intrinsically poor aqueous solubility is expected.
pKa (weak base) 4.5 ± 0.5The quinoline nitrogen is weakly basic. The compound will be protonated and more soluble at pH < 4.0.
Aqueous Solubility < 1 µg/mL at pH 7.4Practically insoluble in neutral physiological buffers like PBS.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My PQF-62, dissolved in DMSO, immediately precipitates when I dilute it into Phosphate-Buffered Saline (PBS) at pH 7.4. Why is this happening and how can I fix it?

The Scientific Reason:

This is a classic issue of a solvent shift causing a compound to crash out of solution. PQF-62 is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but it is practically insoluble in a neutral aqueous buffer like PBS (pH 7.4). The quinoline nitrogen in your compound has an estimated pKa of ~4.5. According to the Henderson-Hasselbalch equation, at a pH of 7.4 (nearly 3 log units above the pKa), the compound is almost entirely in its neutral, uncharged form. This neutral form is significantly less soluble in water than its protonated, charged counterpart. When you introduce the DMSO stock into the large volume of buffer, the DMSO is diluted, its solubilizing power is lost, and the compound rapidly precipitates.

Troubleshooting Protocol:

  • Minimize DMSO Concentration: First, ensure the final concentration of DMSO in your buffer is as low as possible, ideally ≤ 0.5% v/v, as higher concentrations can be cytotoxic in cell-based assays.

  • Lower the Buffer pH: The most direct way to increase the solubility of a weak base is to lower the pH of the aqueous medium. By preparing your buffer at a pH at least 1-2 units below the compound's pKa, you can ensure it exists predominantly in its more soluble, protonated form.

Step-by-Step Protocol: pH Modification Test

  • Prepare a series of acidic buffers (e.g., 50 mM citrate or acetate buffers) at pH 3.0, 4.0, and 5.0.

  • Prepare a 10 mM stock solution of PQF-62 in 100% DMSO.

  • In separate microcentrifuge tubes, add 990 µL of each buffer.

  • Add 10 µL of the 10 mM PQF-62 stock solution to each tube (final concentration: 100 µM; final DMSO: 1%).

  • Vortex immediately and thoroughly for 30 seconds.

  • Incubate at room temperature for 1 hour.

  • Visually inspect for precipitation. For a quantitative measure, centrifuge the tubes (14,000 rpm, 10 min) and measure the concentration of the supernatant via UV-Vis spectroscopy or HPLC.

Expected Outcome: You should observe significantly higher solubility at pH 3.0 and 4.0 compared to pH 5.0 and neutral buffers.

FAQ 2: Lowering the pH solved the precipitation, but my biological assay must be performed at a neutral pH (7.0-7.4). What are my next options?

The Scientific Reason:

When pH adjustment is not a viable option due to biological constraints, you must employ formulation strategies that increase the apparent solubility of the compound at the target pH. This is achieved by using excipients that create a more favorable microenvironment for the drug molecule, preventing it from self-aggregating and precipitating. The primary strategies involve co-solvents, surfactants, or cyclodextrins.

Decision Workflow for Formulation Strategy

G cluster_start cluster_options Formulation Options cluster_eval Evaluation Criteria start Precipitation at pH 7.4 cosolvent Co-Solvents (e.g., PEG400, Ethanol) start->cosolvent Try First: Easiest to screen surfactant Surfactants (e.g., Tween 80, Kolliphor) start->surfactant If co-solvents fail or are incompatible cyclodextrin Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) start->cyclodextrin For high solubility increase & low toxicity profile eval_cosolvent Simple, but may have bio-activity/toxicity. cosolvent->eval_cosolvent eval_surfactant Effective at low conc., forms micelles. surfactant->eval_surfactant eval_cyclodextrin Forms inclusion complex, often very low toxicity. cyclodextrin->eval_cyclodextrin

Caption: Decision tree for selecting a formulation strategy.

Option 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.

  • Common Choices: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.

  • Mechanism: They disrupt the hydrogen bonding network of water, creating a more "hospitable" environment for the lipophilic PQF-62 molecule.

  • Protocol: Prepare a mixed solvent system. A common starting point is a 10/10/80 mixture of DMSO/PEG 400/Aqueous Buffer. Dissolve PQF-62 in the DMSO/PEG 400 pre-mix before adding the aqueous buffer component slowly while vortexing.

Option 2: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules like PQF-62, forming a water-soluble "inclusion complex."

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high solubility and low toxicity.

Step-by-Step Protocol: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired buffer (e.g., PBS pH 7.4). This may require gentle heating (40-50°C) and stirring to fully dissolve. Let it cool to room temperature.

  • Add Compound: Weigh the solid PQF-62 powder and add it directly to the HP-β-CD solution to achieve the target final concentration.

  • Complexation: Mix the solution vigorously overnight (12-18 hours) at room temperature using a rotator or shaker to ensure maximal complexation.

  • Sterile Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-dissolved compound and sterilize the formulation.

  • Confirmation (Optional but Recommended): Use techniques like Phase Solubility Studies to determine the binding constant and ideal drug-to-cyclodextrin ratio.

Comparative Solubility Data (Hypothetical)

Formulation Vehicle (at pH 7.4)Achievable PQF-62 ConcentrationNotes
PBS + 0.5% DMSO< 1 µMSevere precipitation observed.
10% PEG 400 in PBS + 0.5% DMSO~15 µMMay be sufficient for some cellular assays.
20% HP-β-CD in PBS> 200 µMSignificant solubility enhancement.
20% SBE-β-CD (Captisol®) in PBS> 500 µMSBE-β-CD is often a superior solubilizer for nitrogen-containing heterocycles.
FAQ 3: I am concerned about my excipients interfering with my assay. How do I choose the right one and set up proper controls?

The Scientific Reason:

This is a critical consideration. Excipients are not always biologically inert. Co-solvents like DMSO and ethanol can affect cell membrane integrity and enzyme activity. Surfactants can lyse cells at concentrations above their Critical Micelle Concentration (CMC). Cyclodextrins are generally safer but can sometimes extract cholesterol from cell membranes. Therefore, a "vehicle control" is mandatory in every experiment.

Experimental Design for Vehicle Control

G cluster_exp Experimental Groups cluster_logic cluster_arrows untreated 1. Untreated Control (Cells + Media) vehicle 2. Vehicle Control (Cells + Media + Formulation Vehicle) untreated->vehicle Isolates effect of the vehicle itself. drug 3. Test Article (Cells + Media + PQF-62 in Vehicle) vehicle->drug Isolates true effect of PQF-62. logic_node Comparison Logic a b c

Caption: Mandatory experimental groups for assay validation.

Protocol for Selecting and Validating a Vehicle:

  • Identify Assay Constraints: Determine the maximum tolerable concentration of each potential excipient for your specific assay (e.g., cell line, enzyme). Search literature for precedents.

  • Run a Vehicle-Only Dose-Response: Before testing PQF-62, expose your biological system to a range of concentrations of the chosen vehicle (e.g., 0.1% to 5% PEG 400, or 1% to 30% HP-β-CD).

  • Determine the No-Observed-Adverse-Effect Level (NOAEL): Identify the highest concentration of the vehicle that has no statistically significant effect on your assay's endpoint.

  • Formulate Below the NOAEL: Prepare your PQF-62 formulation ensuring the final concentration of the excipient in the assay is well below this determined NOAEL.

  • Always Include Controls: As shown in the diagram above, every experiment must include:

    • Untreated Control: Cells/system in media alone.

    • Vehicle Control: Cells/system + the exact concentration of the formulation vehicle used to dissolve the drug.

    • Test Article: Cells/system + PQF-62 dissolved in the vehicle.

The true effect of PQF-62 is determined by comparing the "Test Article" group to the "Vehicle Control" group, not the untreated control.

References

  • Galvão, J., Davis, B., et al. (2014). The concentration of DMSO tolerated by living cells in culture. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Inactive Ingredient Search for Approved Drug Products. FDA.gov. Available at: [Link]

  • Luke, D. (2010). A new paradigm in parenteral formulation: sulfobutylether beta-cyclodextrin (Captisol) and its applications. Ligand Pharmaceuticals. Available at: [Link]

  • Zidovetzki, R., & Levitan, I. (2007). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing during the quantification of complex heterocyclic compounds.

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a highly conjugated, hydrophobic molecule containing a basic pyrroloquinoline core and an amide linkage. Its structural features make it highly susceptible to secondary interactions within reversed-phase high-performance liquid chromatography (RP-HPLC) systems. This guide will walk you through the causality of these interactions and provide self-validating protocols to restore peak symmetry and quantitative accuracy.

Logical Troubleshooting Workflow

Troubleshooting Start Analyze Peak Tailing (As > 1.5) CheckMech Inject Neutral Marker Does it tail? Start->CheckMech MechIssue Mechanical Issue: Replace Frit/Column CheckMech->MechIssue Yes ChemCheck Chemical Issue: Check Sample Diluent CheckMech->ChemCheck No End Optimal Peak Shape (As 0.9 - 1.2) MechIssue->End DiluentFix Match Diluent to Initial Mobile Phase ChemCheck->DiluentFix SilanolCheck Still Tailing? Address Silanols DiluentFix->SilanolCheck AdjustPH Lower pH < 3.0 or Add 0.1% TEA SilanolCheck->AdjustPH ColCheck Still Tailing? Change Chemistry AdjustPH->ColCheck ChangeCol Switch to Type B Silica, End-capped, or CSH ColCheck->ChangeCol Yes ColCheck->End No (Solved) ChangeCol->End

Logical troubleshooting workflow for isolating and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide exhibit severe peak tailing on standard C18 columns? A1: The root cause lies in the compound's basic nitrogen atoms and the stationary phase chemistry. In RP-HPLC, peak tailing for basic heterocycles is predominantly caused by secondary ion-exchange interactions[1]. While the primary retention mechanism is hydrophobic partitioning into the C18 alkyl chains, the basic nitrogen of the pyrroloquinoline core interacts with acidic, ionized residual silanol groups (Si-O⁻) on the silica surface. These active silanols act as strong cation exchangers, "holding onto" the basic compound and causing the later-eluting half of the peak to drag, creating the characteristic tailing profile[1].

Q2: How do I optimize the mobile phase to suppress these secondary silanol interactions? A2: You must disrupt the causality of the ion-exchange mechanism. This is achieved through two primary strategies:

  • Silanol Suppression (Low pH): The pKa of isolated surface silanols is typically around 3.5 to 4.5. By lowering the mobile phase pH to ≤ 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you shift the equilibrium to ensure the silanols remain fully protonated (Si-OH) and neutral[2]. This eliminates their capacity to act as cation exchangers.

  • Silanol Masking (Competing Bases): If your furamide derivative degrades at low pH, you can add a competing base like Triethylamine (TEA) at 0.1% to the mobile phase. TEA is a small, highly basic molecule that outcompetes the bulky furamide for the active silanol sites, effectively masking them and forcing the analyte to partition purely based on hydrophobic interactions[3].

Q3: What stationary phase chemistry is best suited for this heterocyclic furamide? A3: Older "Type A" silica columns possess a high density of active, acidic silanols and trace metal impurities that exacerbate tailing. For highly conjugated basic heterocycles, you must transition to "Type B" silica columns, which are manufactured from ultra-high-purity silica and are fully end-capped to minimize residual silanols[4]. Alternatively, Charged Surface Hybrid (CSH) columns or polar-embedded stationary phases provide a slight positive surface charge that repels basic analytes, drastically improving peak shape and loadability without the need for harsh mobile phase additives.

Q4: Could the sample diluent be causing the tailing, and how do I verify this? A4: Yes, a common non-chemical cause of peak distortion is a sample solvent mismatch. If N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is dissolved in a diluent that is significantly stronger (e.g., 100% Acetonitrile or DMSO) than the initial mobile phase conditions, the analyte will travel down the column in the strong solvent plug before partitioning into the stationary phase. This leads to premature elution of a fraction of the sample, manifesting as a broad, tailing, or even split peak[5]. Always ensure the sample diluent matches the initial mobile phase composition or is weaker.

Q5: How do I definitively differentiate between column degradation and chemical tailing? A5: Column degradation (such as a void at the head of the column or a partially blocked inlet frit) causes mechanical peak tailing that affects all peaks in the chromatogram equally[6]. Conversely, chemical tailing (silanol interactions) typically only affects basic or polarizable compounds. Injecting a neutral reference standard (e.g., Uracil or Toluene) is the definitive self-validating test. If the neutral marker is perfectly symmetrical but your furamide tails, the issue is chemical. If both tail, the issue is mechanical.

Quantitative Data Presentation

The following table summarizes the causal impact of column chemistry and mobile phase modifications on the chromatographic performance of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide.

Table 1: Impact of Column Chemistry and Additives on Peak Symmetry and Efficiency

Column TypeMobile Phase AdditivepHAsymmetry Factor (As)Theoretical Plates (N)Resolution (Rs)*
Standard C18 (Type A)None6.52.85 (Severe Tailing)4,2001.2
Standard C18 (Type A)0.1% Triethylamine (TEA)6.51.45 (Acceptable)9,5002.1
End-capped C18 (Type B)0.1% Formic Acid2.81.15 (Excellent)14,3003.4
CSH C18 (Hybrid)None6.51.05 (Ideal)16,5003.8

*Resolution calculated against the nearest synthetic impurity eluting prior to the main peak.

Experimental Protocol: Self-Validating System for Peak Symmetry

This step-by-step methodology is designed to systematically isolate the root cause of peak tailing and validate the chosen solution.

Phase 1: System Suitability & Root Cause Isolation

  • Prepare a Mixed Standard: Prepare a solution containing 0.1 mg/mL N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and 0.05 mg/mL Uracil (neutral void volume marker) in the initial mobile phase (e.g., 90% Water / 10% Acetonitrile).

  • Baseline Injection: Inject 5 µL onto the current standard C18 column.

  • Evaluate Causality: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

    • If Uracil As​ > 1.5: The column has a physical void or blocked frit. Replace the column or reverse-flush it[6].

    • If Uracil As​ < 1.2 but Furamide As​ > 1.5: Proceed to Phase 2 (Chemical Issue).

Phase 2: Mobile Phase Optimization

  • Acidification Strategy: Prepare Mobile Phase A with 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water (pH ~2.0). Prepare Mobile Phase B as 0.1% TFA in Acetonitrile.

  • Equilibration: Flush the column with at least 10 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

  • Re-injection: Inject the mixed standard. If the furamide As​ drops below 1.2, the silanol suppression was successful.

Phase 3: Alternative Masking (If Low pH Causes Analyte Degradation)

  • Buffer Preparation: If the furamide is acid-labile, revert to a neutral pH. Prepare a 20 mM Ammonium Acetate buffer adjusted to pH 6.5.

  • TEA Addition: Add 10 mM Triethylamine (TEA) to both Mobile Phase A and B. Filter through a 0.22 µm membrane.

  • Validation: Inject the mixed standard in triplicate. Verify that the theoretical plate count ( N ) has increased by at least 50% compared to the baseline injection, confirming that TEA has successfully masked the active silanols[3].

Protocol Prep 1. Sample Prep Add Neutral Marker BaseInj 2. Baseline Injection Standard C18 Column Prep->BaseInj Eval 3. Evaluate Asymmetry Isolate Root Cause BaseInj->Eval Mod 4. Buffer Modification Add TFA or TEA Eval->Mod Val 5. Final Validation Target: As ≤ 1.2 Mod->Val

Step-by-step experimental validation protocol for optimizing peak symmetry.

References
  • [1] Title:1 | Source: scribd.com

  • [5] Title:5 | Source: labcompare.com

  • [3] Title:3 | Source: nih.gov

  • [6] Title:6 | Source: elementlabsolutions.com

  • [2] Title: 2 | Source: asau.ru

  • [4] Title:4 | Source: benchchem.com

Sources

Technical Support Center: Minimizing Off-Target Toxicity of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing the off-target toxicity of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and its derivatives in in vitro experimental settings. By understanding the potential causes of off-target effects and implementing rigorous experimental design, researchers can enhance the reliability of their data and accelerate the development of more selective therapeutic agents.

Introduction to N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and the Challenge of Off-Target Toxicity

The pyrrolo[1,2-a]quinoline scaffold is a privileged heterocyclic structure that has garnered significant attention from medicinal chemists due to its wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide belongs to this class of compounds and is being investigated for its therapeutic potential.

However, like many small molecule drug candidates, off-target effects can lead to unintended biological consequences, resulting in toxicity and potentially confounding experimental results.[4][5] These off-target interactions occur when a compound binds to proteins or other cellular components other than its intended therapeutic target.[6] Minimizing these effects is a critical step in the preclinical development of any new drug. This guide will provide a structured approach to identifying, understanding, and mitigating the off-target toxicity of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in your in vitro studies.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and observing unexpected cytotoxicity.

Q1: My cell viability has significantly decreased at concentrations where I expect to see a specific on-target effect. How can I determine if this is due to off-target toxicity?

A1: This is a common challenge in early-stage drug discovery. The first step is to differentiate between on-target and off-target cytotoxicity. Here's a systematic approach:

  • Generate a Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of concentrations. This will help you determine the EC50 (half-maximal effective concentration) for the desired on-target effect and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. A significant separation between these two values suggests a therapeutic window.

  • Utilize a Target-Negative Control Cell Line: If possible, use a cell line that does not express the intended target of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. If the compound still exhibits toxicity in this cell line, it strongly suggests off-target effects.

Q2: I'm observing high background signal in my cell-based assays, making it difficult to interpret the results. What could be the cause and how can I fix it?

A2: High background can stem from several sources. Here are some common culprits and troubleshooting steps:

  • Compound Interference: The compound itself might be fluorescent or interfere with the assay chemistry. Run a control with the compound in cell-free media to assess for any intrinsic signal.[8]

  • Reagent Contamination: Ensure all your reagents, including media, buffers, and DMSO, are fresh and free of contamination.[9]

  • Improper Washing: Inadequate washing between steps in plate-based assays can leave residual reagents that contribute to background signal. Increase the number and vigor of your wash steps.[9][10]

  • Sub-optimal Blocking: For antibody-based assays, insufficient blocking can lead to non-specific binding. Optimize blocking buffer concentration and incubation time.[9]

  • Cell Health and Density: Unhealthy or overly dense cell cultures can lead to increased background. Ensure you are using cells in their logarithmic growth phase and optimize your seeding density.[11]

Q3: What is a good starting concentration range for my in vitro experiments with N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide?

A3: The optimal concentration range is highly dependent on the specific cell type and the intended biological endpoint. A common strategy is to start with a broad range of concentrations, often spanning several orders of magnitude.[12]

  • Initial Broad Screen: Begin with a wide range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) to get a general idea of the compound's potency and toxicity.

  • Refined Dose-Response: Once you have an initial estimate, perform a more detailed dose-response with narrower concentration intervals around the initial hit range to accurately determine EC50 and IC50 values.

  • Consider In Vivo Relevance: While in vitro concentrations are often higher than in vivo plasma concentrations, it's a good practice to be aware of the potential therapeutic window.[12][13]

Q4: Can the solvent used to dissolve N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide be contributing to the observed toxicity?

A4: Absolutely. The choice of solvent and its final concentration in the culture medium are critical.[11]

  • DMSO is Common, but Can Be Toxic: Dimethyl sulfoxide (DMSO) is a widely used solvent, but it can exhibit toxicity at higher concentrations. It's generally recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%.

  • Solvent Control is Essential: Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent (e.g., DMSO) as your highest compound concentration. This allows you to subtract any solvent-induced effects from your results.

Troubleshooting Guides

This section provides detailed protocols and workflows to systematically investigate and mitigate off-target toxicity.

Guide 1: Differentiating On-Target vs. Off-Target Cytotoxicity

This workflow will help you determine if the observed cell death is a consequence of the intended mechanism of action or due to unintended interactions.

Experimental Workflow: On- vs. Off-Target Cytotoxicity

A Start: Observe Unexpected Cytotoxicity B Perform Dose-Response Curve (Cell Viability Assay - e.g., MTT) A->B D Perform On-Target Activity Assay (e.g., specific biomarker modulation) A->D C Determine IC50 B->C F Compare IC50 and EC50 C->F E Determine EC50 D->E E->F G IC50 >> EC50 (Good Therapeutic Window) F->G Large Difference H IC50 ≈ EC50 (Potential On-Target Toxicity or Narrow Therapeutic Window) F->H Similar I IC50 << EC50 (Likely Off-Target Toxicity) F->I Toxicity at Lower Conc. J Use Target-Negative Control Cell Line H->J I->J K Toxicity Observed? J->K L Yes: Confirms Off-Target Effect K->L Yes M No: Suggests On-Target Toxicity K->M No

Caption: Workflow for differentiating on- and off-target effects.

Step-by-Step Protocol:

  • Prepare Compound Stock Solution: Dissolve N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on the cell type and the expected mechanism of action.

  • Cell Viability Assay (e.g., MTT):

    • Add MTT reagent to each well and incubate according to the manufacturer's protocol.

    • Solubilize the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • On-Target Activity Assay: In a parallel experiment, treat cells with the same concentration range of the compound and measure a specific biomarker or functional outcome related to the intended target.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curves for both cytotoxicity and on-target activity.

    • Determine the IC50 and EC50 values.

  • Target-Negative Control: Repeat the cytotoxicity assay using a cell line that does not express the target of interest.

Guide 2: Investigating the Mechanism of Cell Death

Understanding how the compound is inducing cell death can provide clues about its off-target effects.

Experimental Workflow: Investigating Cell Death Mechanism

A Observe Cytotoxicity B Annexin V / Propidium Iodide (PI) Staining (Flow Cytometry) A->B C Caspase Activity Assay (e.g., Caspase-3/7) A->C D Mitochondrial Membrane Potential Assay (e.g., JC-1) A->D E Analyze Flow Cytometry Data B->E F Measure Caspase Activity C->F G Measure Mitochondrial Depolarization D->G H Annexin V+/PI- (Early Apoptosis) E->H I Annexin V+/PI+ (Late Apoptosis/Necrosis) E->I J Annexin V-/PI+ (Necrosis) E->J K Increased Caspase Activity F->K L Decreased Mitochondrial Potential G->L M Conclusion: Apoptotic Pathway Activation H->M I->M N Conclusion: Necrotic Cell Death J->N K->M L->M

Caption: Workflow for elucidating the mechanism of cell death.

Step-by-Step Protocol (using Annexin V/PI Staining):

  • Cell Treatment: Treat cells with N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide at a concentration that induces significant cytotoxicity (e.g., IC50 or 2x IC50). Include vehicle control and positive control for apoptosis.

  • Cell Harvesting: After the incubation period, harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

    • Necrotic cells: Annexin V-negative and PI-positive.

Guide 3: Strategies to Mitigate Off-Target Toxicity

If off-target toxicity is confirmed, several strategies can be employed to minimize its impact.

Strategies for Mitigation:

  • Structural Modification: In collaboration with medicinal chemists, consider synthesizing analogs of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide with modifications designed to enhance selectivity for the intended target and reduce binding to off-targets.[6]

  • Lowering Compound Concentration: If a therapeutic window exists, use the lowest effective concentration that elicits the desired on-target effect while minimizing cytotoxicity.

  • Reduced Exposure Time: Shortening the duration of compound exposure can sometimes mitigate toxicity while still allowing for the observation of on-target effects.[11]

  • Co-treatment with a Pan-Caspase Inhibitor: If the off-target toxicity is mediated by apoptosis, co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) can help to rescue cells from apoptosis and allow for the study of non-apoptotic on-target effects.

  • Computational Approaches: Utilize in silico methods to predict potential off-targets of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide.[15] This can guide further experimental validation and compound optimization.

Data Summary Table

Assay TypePurposeKey ParametersTypical Observations and Interpretations
Cell Viability (e.g., MTT, MTS) To assess overall cell health and cytotoxicity.[7]IC50A low IC50 relative to the on-target EC50 suggests potential toxicity issues.
On-Target Activity To measure the desired biological effect of the compound.EC50A potent EC50 is desirable for a therapeutic candidate.
Annexin V / PI Staining To differentiate between apoptosis and necrosis.[14]Percentage of apoptotic vs. necrotic cellsProvides insight into the mechanism of cell death.
Caspase Activity To specifically measure the activation of caspases, key mediators of apoptosis.Fold-increase in caspase activityA significant increase confirms the involvement of the apoptotic pathway.
Off-Target Screening Panels To identify unintended molecular targets of the compound.[16]Binding affinity (Kd) or inhibitory concentration (IC50) for off-targetsIdentifies specific proteins that the compound interacts with non-specifically.

Conclusion

Minimizing the off-target toxicity of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in vitro is a crucial step towards its development as a safe and effective therapeutic agent. By systematically applying the troubleshooting guides and experimental protocols outlined in this technical support center, researchers can gain a deeper understanding of their compound's biological activity, differentiate between on- and off-target effects, and make informed decisions to advance their drug discovery programs. A rigorous and multi-faceted approach to in vitro toxicity testing is essential for the successful translation of promising compounds from the bench to the clinic.[17][18][19]

References

  • Vertex AI Search. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved March 24, 2026, from [Link]

  • Li, X. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. WuXi AppTec.
  • Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 969-971.
  • Kapele, M., et al. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Vojnosanitetski pregled, 77(1), 59-66.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved March 24, 2026, from [Link]

  • Joosse, S. A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3465-3470.
  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved March 24, 2026, from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(1), 1-2.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?.
  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 923-939.
  • Bloomer, J. C., et al. (2013). Optimizing the in vitro and clinical assessment of drug interaction risk by understanding co-medications in patient populations. Expert Opinion on Drug Metabolism & Toxicology, 9(6), 737-751.
  • Caldwell, G. W., & Yan, Z. (Eds.). (2014). Optimization in Drug Discovery: In Vitro Methods. Humana Press.
  • ResearchGate. (2020, February 14). What causes high background in cell based assays?.
  • Liu, A., et al. (2018). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 1(1), 1-10.
  • The Bumbling Biochemist. (2026, March 3). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Venugopala, K. N., et al. (2020). Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. Scientific Reports, 10(1), 4833.
  • Venugopala, K. N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Molecules, 25(18), 4239.
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574.
  • Bazin, M. A., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 4388.
  • Ilardi, G., et al. (2025). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer. Biomolecules, 15(11), 1718.
  • Patel, R. J., et al. (2019). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of ChemTech Research, 12(9), 115-122.
  • El-Kashef, H. S., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 15(1), 47-67.
  • Wang, Y., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998.

Sources

Technical Support Center: Optimizing Crystallization for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide Purification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. The focus is on overcoming common challenges in crystallization to achieve high purity and yield.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the purification of your quinoline derivative.

My N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is an oil and will not crystallize.

This is a frequent challenge, particularly with complex heterocyclic compounds. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid, often because its melting point is lower than the solution's temperature.[1][2] Here are several strategies to induce crystallization:

  • Solvent System Optimization: The choice of solvent is critical.[3][4]

    • For Non-Polar Oils: A common technique is to use a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., hexane or pentane) dropwise until turbidity (cloudiness) persists.[3][5] Allow this mixture to stand undisturbed.

    • For Polar Oils: A similar principle applies, but with polar solvents. Mixtures like ethanol/water or acetone/water can be effective.[3] Dissolve the oil in the more soluble solvent and titrate with the less soluble one.

  • Inducing Nucleation: Sometimes, a supersaturated solution needs a "push" to start forming crystals.

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the meniscus.[1] This creates microscopic imperfections on the glass surface that can serve as nucleation sites.

    • Seeding: If you have a small amount of pure, solid N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, add a tiny crystal ("seed crystal") to the supersaturated solution.[1] This provides a template for further crystal growth.

  • Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts.[3] This is a robust method for both purification and solidification.[3]

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent like isopropanol or diethyl ether and add a solution of HCl in the same or a miscible solvent.[3]

    • Other Salts: Picrate, phosphate, and sulfate salts are also viable options to consider.[3]

  • Chromatographic Purification: If crystallization attempts repeatedly fail, column chromatography is a reliable alternative for purification.[3][6] The resulting purified fractions may yield a solid upon solvent removal. If the product remains an oil, it will be of significantly higher purity.[3]

The crystallization happens too quickly, resulting in a fine powder or small, impure crystals.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[1] An ideal crystallization process involves the slow formation of crystals over a period of 20 minutes or more.[1]

  • Increase the Amount of "Good" Solvent: Add a small amount of the solvent in which your compound is more soluble. This will keep the compound in solution longer as it cools, promoting slower, more controlled crystal growth.[1]

  • Insulate the Flask: Slow down the cooling rate by insulating the crystallization vessel. You can wrap the flask in glass wool or place it in a Dewar flask. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can also encourage the formation of larger, purer crystals.[7]

  • Use a Larger Flask: A shallow pool of solvent in a large flask has a high surface area, leading to rapid cooling.[1] Transferring the solution to a smaller flask can help to slow down this process.[1]

The crystal yield is very low.

A low yield can be frustrating and costly. Several factors could be at play:

  • Excess Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the compound may remain dissolved in the mother liquor.[1][2][7] To check this, you can take the filtrate and try to concentrate it to see if more crystals form upon cooling.[7]

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield. Ensure the solution has been adequately cooled for a sufficient amount of time.[7]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but have very low solubility when cold.[8] If the compound is still significantly soluble at low temperatures, the yield will be poor.

The resulting crystals are colored or contain visible impurities.
  • Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them.[7] Be cautious not to add too much, as it can also adsorb your product.

  • Recrystallization: A second recrystallization step can significantly improve the purity of your final product.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide?

A1: Given the heterocyclic and somewhat lipophilic nature of the quinoline core, a good starting point would be to explore a range of solvents with varying polarities. A systematic approach is recommended:

Solvent SystemPolarityRationale
Single Solvents
Ethanol or IsopropanolPolar ProticOften good for compounds with some hydrogen bonding capability.
Ethyl AcetatePolar AproticA versatile solvent for a wide range of organic compounds.
Dichloromethane (DCM)Polar AproticGood for dissolving many organic compounds, but its volatility can sometimes lead to rapid crystallization.[4]
TolueneNon-polarCan be effective for aromatic compounds, but has a high boiling point which can sometimes lead to oiling out.[8]
Mixed Solvent Systems
Dichloromethane/HexaneVariedA classic combination where DCM is the "good" solvent and hexane is the "anti-solvent."[3]
Ethyl Acetate/HexaneVariedSimilar to DCM/Hexane, offering good control over supersaturation.[5]
Ethanol/WaterVariedA common choice for moderately polar compounds.[3]

Q2: How can I visually represent my troubleshooting workflow for when my compound oils out?

A2: A decision-making workflow can be very helpful. Here is a visual representation using DOT language:

Oiling_Out_Workflow start Start: Oily Product Observed solvent_check Is the solvent boiling point much higher than the compound's melting point? start->solvent_check add_solvent Add more 'good' solvent to reduce supersaturation solvent_check->add_solvent No change_solvent Select a lower boiling point solvent system solvent_check->change_solvent Yes slow_cool Allow for slower cooling (insulate flask) add_solvent->slow_cool induce_nucleation Attempt to induce nucleation (scratching, seeding) slow_cool->induce_nucleation change_solvent->slow_cool success Crystalline Product Obtained induce_nucleation->success failure Still Oily induce_nucleation->failure If fails salt_formation Consider salt formation chromatography Purify via column chromatography salt_formation->chromatography If fails salt_formation->success chromatography->success failure->salt_formation

Caption: Decision workflow for troubleshooting an oily product.

Q3: What is the underlying principle of using a solvent/anti-solvent system for crystallization?

A3: The principle is based on carefully controlling the supersaturation of your compound in the solution. You start by dissolving your compound in a "good" solvent where it is highly soluble. By slowly adding an "anti-solvent" in which the compound is insoluble, you gradually decrease the overall solubility of your compound in the mixed solvent system. This controlled decrease in solubility brings the solution to a state of supersaturation, from which crystals can nucleate and grow in a more orderly fashion than with rapid cooling.

Q4: How does the basicity of the quinoline nitrogen affect purification, particularly in chromatography?

A4: The basic nitrogen atom in the quinoline ring can strongly interact with the acidic surface of silica gel during normal-phase chromatography.[5] This can lead to significant streaking of the compound on a TLC plate and poor separation in a column.[5] To counteract this, a small amount of a basic modifier, such as triethylamine (0.5-2%), is often added to the mobile phase.[5] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[5] Alternatively, using a less acidic stationary phase like alumina or employing reverse-phase chromatography can be effective.[5]

Q5: Can you provide a general experimental protocol for optimizing crystallization?

A5: Certainly. Here is a stepwise guide:

Experimental Protocol: Optimizing Crystallization of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

  • Solvent Screening (Small Scale):

    • Place approximately 10-20 mg of your crude compound into several small test tubes.

    • Add a few drops of a single solvent (e.g., ethanol, ethyl acetate, DCM, toluene) to each tube.

    • Gently heat the tubes to see if the compound dissolves. If it dissolves readily at room temperature, that solvent is likely too good for single-solvent crystallization.

    • If the compound is insoluble at room temperature but dissolves upon heating, it is a good candidate. Allow it to cool slowly to see if crystals form.

    • For solvent/anti-solvent systems, dissolve the compound in a minimal amount of a "good" solvent, then add the "anti-solvent" dropwise.

  • Scaling Up the Chosen Condition:

    • Once a promising solvent or solvent system is identified, dissolve a larger quantity of your crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

    • If using a decolorizing agent like charcoal, add it at this stage and perform a hot filtration.

    • Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this time.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Inducing Crystallization (If Necessary):

    • If no crystals have formed after cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals thoroughly to remove any residual solvent.

Visualizing the Crystallization Process

A simplified logical flow for the overall process can be visualized as follows:

Crystallization_Workflow start Crude N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide solvent_screen Solvent System Screening start->solvent_screen dissolution Dissolve in Minimum Hot Solvent solvent_screen->dissolution cooling Slow Cooling & Crystal Growth dissolution->cooling isolation Isolate Crystals (Filtration) cooling->isolation analysis Analyze Purity (TLC, LC-MS, NMR) isolation->analysis pure_product Pure Crystalline Product analysis->pure_product Purity Met rework Further Purification Needed analysis->rework Purity Not Met rework->dissolution Recrystallize

Caption: General workflow for crystallization purification.

References

  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.
  • Addressing challenges in the purification of quinoline derivatives. Benchchem.
  • Troubleshooting Crystallization. Chemistry LibreTexts. Available from: [Link]

  • Guide for crystallization.
  • Synthesis and Biological Evaluation of Quinoline Derivative for Anti Microbial Activity. IJCRT.org.
  • Problems with Recrystallisations. University of York. Available from: [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. Available from: [Link]

  • Troubleshooting pseudotropine crystallization procedures. Benchchem.

Sources

Technical Support Center: Overcoming Poor Oral Bioavailability of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor oral bioavailability of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and its analogs. As a novel heterocyclic entity, this compound likely exhibits poor aqueous solubility, a common characteristic of complex aromatic structures, which presents a significant hurdle for effective oral drug delivery.[1][2][3][4] This guide provides a structured approach to troubleshooting and overcoming these challenges, grounded in established principles of pharmaceutical sciences.

Understanding the Core Problem: The Bioavailability Hurdle

The oral bioavailability of a drug is primarily governed by its solubility in gastrointestinal fluids and its permeability across the intestinal epithelium.[1] For compounds like N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, which are often highly lipophilic and have low aqueous solubility, the dissolution rate becomes the rate-limiting step for absorption.[3][5] This is a classic characteristic of Biopharmaceutics Classification System (BCS) Class II compounds.[5][6] Therefore, our primary focus will be on strategies to enhance its solubility and dissolution.

Troubleshooting Guide: A Phased Approach

This section provides a systematic, question-and-answer-based approach to troubleshoot common issues encountered during the preclinical development of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide.

Phase 1: Initial Characterization & Problem Identification

Question: My in vivo studies with a simple suspension of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide show very low and erratic plasma concentrations. What is the likely cause?

Answer: This is a common observation for poorly water-soluble compounds.[7] The low and variable plasma levels are likely due to incomplete and inconsistent dissolution of the compound in the gastrointestinal (GI) tract.[3] Before proceeding with complex formulations, it is crucial to confirm the compound's fundamental physicochemical properties.

Recommended Initial Experiments:

  • Aqueous Solubility Determination: Measure the equilibrium solubility in biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF). This will provide a baseline understanding of its dissolution potential in the GI tract.

  • LogP/LogD Measurement: Determine the lipophilicity of the compound. A high LogP value will confirm its poor aqueous solubility and potential for high permeability.

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand the crystalline nature of your compound. Different polymorphic forms can have significantly different solubilities and dissolution rates.[2]

Question: How do I interpret the results of my initial characterization?

Answer:

  • Low Aqueous Solubility (<10 µg/mL): Confirms that solubility is a major barrier.

  • High LogP (>3): Suggests good permeability but also reinforces the low solubility.

  • Crystalline Nature: Indicates that particle size reduction and amorphization strategies could be effective.

Phase 2: Formulation Strategies & Troubleshooting

This phase focuses on selecting and optimizing a suitable formulation strategy to enhance oral absorption.

Question: I've tried simple micronization, but the improvement in bioavailability is marginal. Why isn't this working effectively?

Answer: While micronization increases the surface area for dissolution, for highly hydrophobic compounds, the particles can re-agglomerate in the aqueous environment of the GI tract.[2][8] This reduces the effective surface area and limits the dissolution enhancement.

Troubleshooting Steps:

  • Incorporate a Wetting Agent/Surfactant: The addition of a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) to your suspension can prevent particle agglomeration and improve wettability.[3][9]

  • Consider Nanonization: Reducing particle size to the nanometer range (nanosuspension) can significantly increase the dissolution rate and saturation solubility.[4][10][11]

Question: I am considering a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). What are the critical parameters to consider?

Answer: SEDDS are an excellent strategy for highly lipophilic compounds.[1][8][12] They are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[8]

Critical Parameters for SEDDS Development:

  • Solubility in Excipients: Screen the solubility of your compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400).[7]

  • Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying region.

  • Droplet Size Analysis: Upon dilution, the resulting emulsion should have a small droplet size (ideally <200 nm) for optimal absorption.

  • In Vitro Lipolysis: This is a critical in vitro test to predict the in vivo performance of a lipid-based formulation. It simulates the digestion of the lipid components by pancreatic lipase.[12]

Question: My SEDDS formulation looks promising in vitro, but what are the potential in vivo challenges?

Answer:

  • Precipitation upon Digestion: The drug may precipitate out of the formulation as the lipid components are digested. To mitigate this, consider incorporating a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP).[10] This leads to the development of a Supersaturating Self-Emulsifying Drug Delivery System (S-SEDDS).[10]

  • Excipient Safety: Ensure that the concentrations of the chosen excipients are within the established safety limits for the intended animal species and, eventually, for humans.[7]

Question: What about amorphous solid dispersions (ASDs)? When should I consider this approach?

Answer: ASDs are a powerful technique where the crystalline drug is molecularly dispersed in a polymeric carrier, converting it to a high-energy amorphous state.[1][11][13] This can significantly enhance aqueous solubility and dissolution.

When to Consider ASDs:

  • When your compound is a poor glass-former on its own.

  • When you need to achieve a high drug load that may not be feasible with lipid-based systems.

  • When you are developing a solid oral dosage form (e.g., tablets, capsules).

Troubleshooting ASDs:

  • Polymer Selection: The choice of polymer is critical. Common polymers include povidone (PVP), copovidone (Kollidon VA 64), and hypromellose acetate succinate (HPMCAS).[14] The polymer should be miscible with the drug and able to inhibit its recrystallization.

  • Stability Issues: The amorphous state is thermodynamically unstable and can recrystallize over time, especially in the presence of heat and humidity.[2] Conduct long-term stability studies under accelerated conditions to ensure the physical stability of your ASD.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for excipient selection for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide?

A1: Without specific data on the compound, a good starting point is to screen a panel of excipients with different properties. This should include:

  • Solubilizing Surfactants: Tween 80, Kolliphor EL, Sodium Lauryl Sulfate.[9]

  • Polymers for ASDs: PVP K30, Kollidon VA 64, HPMCAS.[14]

  • Lipid Excipients for SEDDS: A medium-chain triglyceride like Capmul MCM, a long-chain triglyceride like corn oil, and various surfactants and cosolvents.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes to enhance solubility.[2][3][8]

Q2: Which in vitro model is best for predicting the oral absorption of my formulated compound?

A2: A combination of models is often most informative:

  • In Vitro Dissolution with Biorelevant Media: Use FaSSIF and Fed State Simulated Intestinal Fluid (FeSSIF) to get a better prediction of in vivo dissolution than with simple buffers.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): A good initial screen for passive permeability.[15]

  • Caco-2 Cell Monolayers: This is the gold standard for in vitro permeability assessment as it can also identify active transport and efflux mechanisms.[5][15]

Q3: How can I assess the potential for food effects on the bioavailability of my formulation?

A3: The "food effect" can be positive or negative. For poorly soluble, lipophilic drugs, a positive food effect is often observed, especially with high-fat meals.

  • In Vitro Assessment: Compare the dissolution profile of your formulation in FaSSIF and FeSSIF. Enhanced dissolution in FeSSIF suggests a potential for a positive food effect. For lipid-based formulations, a high-fat meal can stimulate bile secretion, which aids in emulsification and absorption.

  • In Vivo Studies: Conduct pharmacokinetic studies in both fasted and fed animals to directly assess the food effect.

Q4: Are there any non-formulation approaches I should consider?

A4: Yes, a prodrug approach could be viable.[1] This involves chemically modifying the N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide molecule to attach a hydrophilic moiety. This can improve solubility and absorption, with the modifying group being cleaved in vivo to release the active parent drug. This is a more involved medicinal chemistry effort but can be very effective.

Experimental Protocols & Data Presentation

Protocol 1: Screening of Solubilizing Excipients
  • Objective: To determine the equilibrium solubility of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in various pharmaceutically relevant excipients.

  • Materials:

    • N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

    • Selected excipients (e.g., PEG 400, Propylene Glycol, Tween 80, Kolliphor EL, Capryol 90)

    • Vials, shaker, centrifuge, HPLC system

  • Method:

    • Add an excess amount of the compound to a known volume of each excipient in a sealed vial.

    • Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation:

ExcipientSolubility (mg/mL) at 25°C
Water< 0.001
PEG 40015.2
Tween 80 (10% aq.)2.5
Kolliphor EL28.7
Capryol 908.9

Note: The data in this table is illustrative and should be replaced with experimental results.

Protocol 2: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Objective: To prepare an ASD of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide with a suitable polymer and evaluate its dissolution enhancement.

  • Materials:

    • N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

    • Polymer (e.g., Kollidon VA 64)

    • Volatile organic solvent (e.g., methanol, acetone)

    • Rotary evaporator, vacuum oven, dissolution apparatus, HPLC system

  • Method:

    • Dissolve both the compound and the polymer in the organic solvent in a specific ratio (e.g., 1:3 drug-to-polymer).

    • Remove the solvent using a rotary evaporator to form a thin film.

    • Dry the resulting solid under vacuum to remove any residual solvent.

    • Gently mill the dried solid to obtain a fine powder.

    • Confirm the amorphous nature of the dispersion using XRPD and DSC.

    • Perform in vitro dissolution testing of the ASD powder compared to the crystalline compound in a biorelevant medium (e.g., FaSSIF).

Visualizations

Logical Workflow for Overcoming Poor Oral Bioavailability

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Optimization & In Vitro Testing cluster_3 Phase 4: In Vivo Evaluation A Low in vivo exposure with simple suspension B Physicochemical Characterization (Solubility, LogP, Solid State) A->B C Particle Size Reduction (Micronization/Nanonization) B->C Select Strategy D Lipid-Based Formulations (SEDDS/S-SEDDS) B->D Select Strategy E Amorphous Solid Dispersions (ASDs) B->E Select Strategy F Excipient Screening & Optimization C->F D->F E->F G In Vitro Dissolution (Biorelevant Media) F->G H In Vitro Permeability (PAMPA/Caco-2) G->H I Preclinical Pharmacokinetic Studies (Fasted/Fed) H->I J Successful Oral Bioavailability Enhancement I->J

Caption: A systematic workflow for addressing poor oral bioavailability.

Decision Tree for Formulation Selection

G A Is the compound highly lipophilic (LogP > 3)? B Yes A->B C No A->C D Consider Lipid-Based Formulations (SEDDS) B->D E Is the compound thermally stable? B->E J Consider Particle Size Reduction (Micronization/Nanonization) C->J F Yes E->F G No E->G H Consider Amorphous Solid Dispersions (Hot Melt Extrusion or Spray Drying) F->H I Consider Amorphous Solid Dispersions (Solvent Evaporation) G->I

Caption: A decision tree to guide initial formulation strategy selection.

References

  • Vertex AI Search. (2023, February 28). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC.
  • WuXi AppTec DMPK. (2024, March 15).
  • Publishing at the Library. (2016, May 16).
  • MDPI. (2025, July 17).
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • ResearchGate. Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
  • ProQuest.
  • Pharma Excipients. (2023, April 13). A High Throughput Approach of Selecting Excipients for Solubility Enhancement of BCS Class II Active Pharmaceutical Ingredients for Oral Dosage Forms.
  • PMC - NIH.
  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism.
  • TNO (Publications). (2018, December 20).
  • Evotec.
  • Lubrizol. (2022, March 29).
  • PubMed. (2016, September 10).
  • MDPI. (2017, September 26). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models.
  • SPI Pharma. Improving the Solubility of a BCS Class ll Drug Through Excipient Selection.
  • MDPI. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
  • ResearchGate. (2023, October 1). Synthesis of novel pyrrolo[1,2-a]quinoline derivatives as a new class of anti-inflammatory and antimicrobial agents: An approach to single crystal X-ray structure, Hirshfeld Surface analysis and DFT studies.
  • Semantic Scholar. (2023, December 14). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents.
  • MDPI. (2020, May 7).
  • RSC Publishing. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)
  • Usiena air. (2021, October 30). Research Article Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells.
  • ChemSynthesis. (2025, May 20). pyrrolo[1,2-a]quinoline - C12H9N, density, melting point, boiling point, structural formula, synthesis.
  • ResearchGate. (2014, July 14). (PDF) Pyrrolo[1,2-a]quinazolines: synthesis and biological properties.

Sources

Validation & Comparative

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide vs standard pyrroloquinoline derivatives efficacy

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of Pyrrolo[1,2-a]quinoline Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Foreword: The pyrrolo[1,2-a]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][6] This guide provides a comparative analysis of the efficacy of a novel, hypothetical derivative, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, against established, or "standard," pyrroloquinoline derivatives. Due to the novelty of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, direct experimental data is not yet available in peer-reviewed literature. Therefore, this guide will leverage established structure-activity relationships (SAR) within the pyrrolo[1,2-a]quinoline class and the known bioactivities of furan-containing compounds to provide a scientifically grounded, predictive comparison.

The Pyrrolo[1,2-a]quinoline Scaffold: A Foundation for Diverse Bioactivity

The pyrrolo[1,2-a]quinoline core is a tricyclic aromatic system that has garnered significant interest from medicinal chemists. Its rigid, planar structure provides an excellent framework for interacting with various biological targets.[5] Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological properties, including but not limited to:

  • Anticancer Activity: Many pyrrolo[1,2-a]quinoline derivatives have demonstrated potent antiproliferative effects against a range of human cancer cell lines.[1][2][7] Their mechanisms of action are diverse, including the inhibition of crucial cellular pathways like tubulin polymerization and protein kinases such as Akt.[8][9][10][11][12]

  • Anti-inflammatory and Antihypertensive Effects: Recent studies have explored the potential of these compounds in managing inflammation and hypertension.[3]

  • Antimicrobial Properties: The scaffold has also been investigated for its activity against various bacterial and mycobacterial strains, including multidrug-resistant Mycobacterium tuberculosis.[4]

Standard Pyrroloquinoline Derivatives: A Benchmark of Efficacy

For the purpose of this guide, "standard" pyrroloquinoline derivatives are defined as those that have been synthesized, characterized, and for which biological efficacy data, such as IC50 values against specific cell lines or enzymes, have been published. The following table summarizes the efficacy of a few representative examples from the literature, primarily focusing on their anticancer properties.

Compound IDSubstitution PatternTarget/Cell LineIC50 (µM)Reference
Compound 1a 4-phenylK562 (leukemia)4.5[12]
Compound 1h 4-(4-bromophenyl)U937 (leukemia)5[12]
Compound 3c 5-(3-hydroxyphenyl)-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-oneA549 (lung cancer)5.9[9][13]
Compound 4j Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylateM. tuberculosis H37Rv8 (µg/mL)[4]
Compound 9a Cyano- and 4-substituted phenacyl groupsBroad panel of 60 human cancer cell linesVaries[1]

Structural Analysis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

The hypothetical compound, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, possesses the core pyrrolo[1,2-a]quinoline structure with a 2-furamide moiety attached at the 6-position of the quinoline ring.

Caption: Chemical structure of the hypothetical N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide.

Comparative Efficacy: A Hypothesis Based on Structure-Activity Relationships

While direct experimental data for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is unavailable, we can predict its potential efficacy based on established SAR principles.

The Role of the Furamide Moiety: The furan ring is a common motif in many biologically active compounds, known to contribute to a range of therapeutic properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[14][15][16] Its inclusion can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.[15] The amide linker provides a potential hydrogen bond donor and acceptor, which can be crucial for binding to target proteins.

Substitution at the 6-Position: The literature on pyrrolo[1,2-a]quinolines shows that substitutions on the quinoline portion of the molecule can significantly impact biological activity. While much of the existing research has focused on substitutions at other positions, the introduction of a moderately bulky, heteroaromatic group like 2-furamide at the 6-position could lead to novel interactions with target enzymes or receptors.

Hypothesized Efficacy:

  • Anticancer Potential: Given the known anticancer properties of both the pyrrolo[1,2-a]quinoline scaffold and furan derivatives, it is highly probable that N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide would exhibit antiproliferative activity. The specific potency would depend on its cellular target. For instance, if it targets a kinase, the furamide group might interact with the ATP-binding pocket.

  • Potential for Improved Selectivity: The unique substitution pattern could lead to improved selectivity for a particular biological target compared to existing derivatives, potentially reducing off-target effects and toxicity.

  • Physicochemical Properties: The furamide moiety will influence the molecule's solubility and membrane permeability, which are key pharmacokinetic parameters.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and compare it to standard derivatives, a series of well-established in vitro assays would be required.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan with DMSO Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Kinase Inhibition Assay

Objective: To determine the ability of the compound to inhibit the activity of a specific protein kinase (e.g., Akt).

Methodology:

  • Reagents: Recombinant active kinase, kinase-specific peptide substrate, ATP, and the test compound.

  • Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compound at various concentrations is pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Potential Signaling Pathway Interactions

Based on the literature, a prominent mechanism of action for some pyrrolo[1,2-a]quinoxaline (a closely related scaffold) derivatives is the inhibition of the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.[8][10][11][12]

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Compound Pyrrolo[1,2-a]quinoline Derivative Compound->Akt

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a pyrrolo[1,2-a]quinoline derivative.

Conclusion and Future Directions

While N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide remains a hypothetical compound at present, a thorough analysis of the structure-activity relationships of the pyrrolo[1,2-a]quinoline scaffold and the known bioactivity of the furamide moiety suggests that it is a promising candidate for synthesis and biological evaluation. Its unique substitution pattern may offer advantages in terms of potency, selectivity, and pharmacokinetic properties over existing derivatives.

Future research should focus on the synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and a systematic evaluation of its efficacy against a panel of cancer cell lines and relevant molecular targets. Direct, head-to-head comparisons with the "standard" derivatives presented in this guide will be crucial to definitively establish its therapeutic potential.

References

  • Desplat, V., Moreau, S., Gay, A., Belisle Fabre, S., Thiolat, D., Massip, S., Macky, G., Godde, F., Mossalayi, D., & Jarry, C. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 514-523. [Link]

  • Golub, K., Kosi, T., Jukić, M., Sosič, I., & Gobec, S. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 23(14), 4249-4252. [Link]

  • Beteringhe, A., Turos-Cabal, M., Shova, S., Zbancioc, G., & Mangalagiu, I. I. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2026. [Link]

  • Gudimchuk, N., et al. (2021). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

  • Ferlin, M. G., Gatto, B., Chiarelotto, G., & Palumbo, M. (2000). Pyrrolo-quinoline derivatives as potential antineoplastic drugs. Bioorganic & Medicinal Chemistry, 8(6), 1415-1422. [Link]

  • Patil, P., Padmashali, B., Uppar, V., & Pavankumar, H. (2023). Eco-Friendly Synthesis of Pyrrolo[1,2-A] Quinoline Derivatives and Evaluating Their Effects On Hypertension, Inflammation, And Docking Studies. International Journal of Life Science and Pharma Research, 13(6), P127-P140. [Link]

  • Butini, S., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. [Link]

  • Hong, S. S., et al. (2012). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry, 55(1), 43-56. [Link]

  • Desplat, V., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 514-23. [Link]

  • Desplat, V., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 648-58. [Link]

  • Venugopala, K. N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Antibiotics, 9(5), 233. [Link]

  • Butini, S., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Siena University Institutional Repository. [Link]

  • Farah, H., et al. (2014). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research, 6(1), 63-69. [Link]

  • Gudimchuk, N., et al. (2021). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1743. [Link]

  • Desplat, V., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 648-58. [Link]

  • A. Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Polycyclic Aromatic Compounds. [Link]

  • Chandrashekharappa, S., et al. (2020). Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. ResearchGate. [Link]

  • Examples of furan derivatives with biological activity. (2022). ResearchGate. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

  • Al-Omair, M. A., et al. (2023). Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl) compound on Entamoeba histolytica and Giardia lamblia. Saudi Journal of Biological Sciences, 30(4), 103603. [Link]

  • Synthesis and biological activities of furan derivatives. (2017). ResearchGate. [Link]

  • Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers in Chemistry. [Link]

Sources

A Comparative Guide to the Anticancer Potential of the Pyrrolo[1,2-a]quinoline Scaffold: A Focus on N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract:

This guide provides a comparative analysis of the anticancer activity of compounds based on the pyrrolo[1,2-a]quinoline scaffold. While specific experimental data for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is not currently available in the public domain, this document synthesizes existing research on structurally related analogs to project the potential efficacy and mechanism of this compound class. We will delve into the cytotoxic profiles of various pyrrolo[1,2-a]quinoline and the closely related pyrrolo[1,2-a]quinoxaline derivatives across a range of cancer cell lines, discuss the underlying mechanisms of action, and provide a detailed experimental protocol for assessing in vitro cytotoxicity.

Introduction: The Promise of Pyrrolo[1,2-a]quinolines in Oncology

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of therapeutic agents. Among these, the pyrrolo[1,2-a]quinoline core has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in various biologically active natural products and synthetic analogs.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

This guide focuses on the potential of N-substituted pyrrolo[1,2-a]quinoline derivatives as anticancer agents, with a specific conceptual focus on N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. Although direct experimental data for this specific molecule is not yet reported in peer-reviewed literature, by examining the structure-activity relationships (SAR) of analogous compounds, we can infer its potential and guide future research. The pyrrolo[1,2-a]quinoline framework offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Comparative Analysis of Pyrrolo-Fused Quinolines and Quinoxalines

While data on N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is absent, a review of related structures provides valuable insights into the potential of this chemical class. The following table summarizes the in vitro anticancer activity (IC50 values) of several pyrrolo[1,2-a]quinoline and pyrrolo[1,2-a]quinoxaline derivatives against various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
Pyrrolo[1,2-a]quinolines
5-Aryl-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one (Compound 3c)A549 (Lung Carcinoma)5.9Tubulin Polymerization Inhibitor[2][3]
Pyrrolo[1,2-a]quinoxalines
Pyrrolo[1,2-a]quinoxaline (Compound 1a)K562 (Leukemia)4.5Akt Kinase Inhibitor[4][5]
Pyrrolo[1,2-a]quinoxaline (Compound 1h)U937 (Leukemia)5Akt Kinase Inhibitor[4][5]
MCF7 (Breast Cancer)8Akt Kinase Inhibitor[4][5]
4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (Compound 1c)-0.049Protein Kinase CK2 Inhibitor[6]

Analysis of Comparative Data:

The data clearly indicates that the pyrrolo[1,2-a]quinoline and the bioisosteric pyrrolo[1,2-a]quinoxaline scaffolds are potent starting points for the development of anticancer agents. The 5-aryl-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one derivative demonstrates that modifications to the core structure can lead to significant cytotoxicity, in this case through the disruption of microtubule dynamics.[2][3]

The pyrrolo[1,2-a]quinoxaline derivatives exhibit impressive activity, with IC50 values in the low micromolar and even nanomolar range.[4][5][6] Their mechanisms of action appear to involve the inhibition of key signaling proteins such as Akt kinase and protein kinase CK2, both of which are crucial for cancer cell survival and proliferation.[4][5][6][7][8] The potent activity of the 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid highlights the importance of specific substitutions on the pyrrolo[1,2-a]quinoxaline core for enhancing potency.[6]

For the conceptual N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, the presence of the furamide moiety introduces an additional pharmacophore that could potentially interact with various biological targets. Further research is warranted to synthesize and evaluate this specific compound to determine its cytotoxic profile and mechanism of action.

Potential Mechanisms of Action

Based on the available literature for related compounds, two primary mechanisms of action can be postulated for the anticancer activity of pyrrolo[1,2-a]quinoline derivatives.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critically involved in cell division, motility, and intracellular transport.[3] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several pyrrolo[1,2-a]quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] These compounds often bind to the colchicine site on β-tubulin, preventing the formation of functional microtubules.[2][3][9]

G cluster_0 Tubulin Dimers cluster_1 Polymerization cluster_2 Inhibitory Compound α-Tubulin α-Tubulin β-Tubulin β-Tubulin GTP GTP β-Tubulin->GTP Microtubule (+ end) Growing Microtubule Protofilament Elongation β-Tubulin->Microtubule (+ end):f1 Polymerization Pyrrolo[1,2-a]quinoline Derivative Pyrrolo[1,2-a]quinoline Derivative Pyrrolo[1,2-a]quinoline Derivative->β-Tubulin Binds to Colchicine Site

Caption: Step-by-step workflow for IC50 determination using the MTT assay.

Conclusion and Future Directions

The pyrrolo[1,2-a]quinoline scaffold represents a highly promising framework for the development of novel anticancer therapeutics. While direct experimental evidence for the biological activity of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is not yet available, the potent cytotoxicity of related analogs against a variety of cancer cell lines strongly supports the rationale for its synthesis and evaluation. The likely mechanisms of action, including tubulin polymerization inhibition and kinase inhibition, offer clear avenues for mechanistic studies.

Future research should focus on:

  • The chemical synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and a library of related derivatives.

  • Comprehensive in vitro screening of these compounds against a panel of human cancer cell lines to determine their IC50 values.

  • Elucidation of the precise mechanism(s) of action through biochemical and cell-based assays.

  • In vivo studies in animal models to assess the therapeutic potential and toxicity of the most promising candidates.

By systematically exploring the structure-activity relationships and mechanisms of action of this exciting class of compounds, the scientific community can move closer to developing novel and effective treatments for cancer.

References

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. ChemRxiv. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. [Link]

  • Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. PubMed. [Link]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Taylor & Francis Online. [Link]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. PubMed. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Semantic Scholar. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Università degli Studi di Siena. [Link]

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Hindawi. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. MDPI. [Link]

  • Review on recent development of quinoline for anticancer activities. Springer. [Link]

  • Pyrrolo[1,2-a]quinoline derivatives (5a-n). ResearchGate. [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. National Center for Biotechnology Information. [Link]

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. ResearchGate. [Link]

  • (PDF) Pyrrolo[1,2-a]quinazolines: synthesis and biological properties. ResearchGate. [Link]

  • Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. [Link]

  • The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to Validating N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide Target Binding Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Target Validation in Drug Discovery

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate physically interacts with its intended molecular target is a foundational pillar of its mechanism of action. This process, known as target validation, is not merely a confirmatory step but a critical juncture that de-risks a program and guides its trajectory. For novel small molecules, such as N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, a compound from a scaffold class known to exhibit diverse biological activities including potential kinase inhibition, robust target engagement data is paramount.[1][2][3]

This guide provides an in-depth, experience-driven comparison of methodologies for validating the binding of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide to a putative protein target. While the specific target for this exact molecule is a subject of ongoing investigation, the pyrrolo[1,2-a]quinoline framework has been associated with the inhibition of protein kinases.[3][4] Therefore, for the purpose of this technical guide, we will proceed with the scientifically plausible scenario of validating its binding to a hypothetical protein kinase, "Kinase-X".

Our primary focus will be on Surface Plasmon Resonance (SPR), a powerful biophysical technique that provides real-time, label-free insights into molecular interactions.[5] We will dissect the causality behind experimental choices in SPR assay design, present a self-validating protocol, and objectively compare SPR with alternative methodologies, empowering researchers to make informed decisions for their target validation campaigns.

Part 1: The Power and Principles of Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold.[6] In a typical drug-target interaction assay, the target protein (ligand) is immobilized on the sensor surface. A solution containing the small molecule (analyte) is then flowed over this surface. Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which alters the refractive index. This change is detected in real-time and is proportional to the amount of binding. The output is a sensorgram, a plot of response units (RU) versus time, which provides a wealth of information.[6]

Key Advantages of SPR for Small Molecule Target Validation:

  • Label-Free: Neither the protein nor the small molecule requires modification with fluorescent or radioactive tags, which can sometimes alter binding behavior.

  • Real-Time Data: The entire binding event—association (analyte binding to ligand) and dissociation (analyte releasing from ligand)—is monitored as it happens.[6]

  • Kinetic Information: SPR is one of the few techniques that can directly measure the rates of association (kₐ or kₒₙ) and dissociation (kₑ or kₒff).[6] The ratio of these rates (kₑ/kₐ) yields the equilibrium dissociation constant (Kₑ), a precise measure of binding affinity. This kinetic profile, especially the dissociation rate or "residence time," often correlates better with clinical efficacy than affinity alone.[6]

SPR_Principle cluster_0 SPR Sensor Chip sensor Glass Prism Gold Film Dextran Matrix ligand Immobilized Target (Kinase-X) sensor->ligand Immobilization detector Detector sensor->detector Reflected Light (Angle Shift Detected) bound_complex Bound Complex analyte Analyte Flow (N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide) analyte->bound_complex Association (kon) bound_complex->analyte Dissociation (koff) light_source Light Source light_source->sensor Incident Light SPR_Workflow cluster_prep Phase 1: Assay Preparation & Optimization cluster_run Phase 2: Binding Analysis cluster_analysis Phase 3: Data Processing & Validation P1 Target Protein QC (Purity >95%, Monodisperse) P2 Select Sensor Chip (e.g., CM5, NTA) P1->P2 P3 Optimize Immobilization (Targeting 100-200 RU for small molecule) P2->P3 P4 Surface Passivation & Conditioning P3->P4 R1 Prepare Analyte Series (Compound in running buffer with matched DMSO) P4->R1 Proceed to Binding R3 Perform Kinetic Titration (e.g., Multi-Cycle Kinetics) R1->R3 R2 Inject Buffer Blank (Double Referencing) R2->R3 for baseline correction R4 Inject Controls (Positive & Negative Binders) R3->R4 A1 Reference Subtraction (Correct for bulk effects & drift) R4->A1 Proceed to Analysis A2 Fit Data to Binding Model (e.g., 1:1 Langmuir) A1->A2 A3 Extract Kinetic Parameters (kon, koff, KD) A2->A3 A4 Validate Results (Check residuals, Chi², mass transport) A3->A4

Caption: A rigorous, three-phase workflow for SPR-based target validation.

Causality Behind Key Experimental Choices
  • Target Immobilization Level: For a small molecule analyte (~300-500 Da) like our compound, the target protein (e.g., a 40 kDa kinase) must be immobilized at a low density. The theoretical maximum response (Rₘₐₓ) is proportional to the ratio of analyte to ligand molecular weight. High protein density will lead to a large Rₘₐₓ, but it also increases the risk of mass transport limitation, where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the limiting factor, thus skewing kinetic results. [7]* Immobilization Chemistry: Standard amine coupling (e.g., on a CM5 chip) is robust but can lead to heterogeneous orientation of the protein. [8]If the protein has a purification tag (e.g., His-tag or Biotin-tag), a capture-based approach (using NTA or Streptavidin chips, respectively) is superior. This provides a uniform orientation, which is crucial for ensuring the compound's binding site is accessible and the protein remains active. [8][9]* Running Buffer Composition: The buffer should contain a low concentration of a non-ionic surfactant (e.g., 0.005% P20) to prevent non-specific binding of the hydrophobic compound to the sensor surface. It is also critical to perform a "DMSO calibration" by preparing the entire compound dilution series with a constant, low percentage of DMSO (e.g., 1-2%) to match the running buffer. This ensures that any bulk refractive index shifts are due to binding, not a solvent mismatch.

  • Controls are Non-Negotiable:

    • Reference Flow Cell: This is a parallel channel on the sensor chip that is activated and blocked just like the active channel but has no protein immobilized. [10]Subtracting its signal from the active channel (a process called "referencing") corrects for bulk refractive index changes and instrument noise.

    • Buffer Blanks: Injecting running buffer alone ("zero-analyte" injection) before and after the analyte injections allows for "double referencing," a crucial step to correct for any signal drift over the course of the experiment. [7]

Part 3: Detailed Experimental Protocol for SPR Analysis

Objective: To determine the binding affinity (Kₑ) and kinetics (kₐ, kₑ) of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide against the immobilized Kinase-X protein.

Materials:

  • SPR Instrument: Biacore system or equivalent. [11]* Sensor Chip: Series S Sensor Chip CM5 (for amine coupling).

  • Reagents: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl), Purified Kinase-X (>95% purity), N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), high-quality DMSO.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

Methodology:

  • Surface Preparation and Immobilization:

    • Equilibrate the system with Running Buffer.

    • Activate the sensor surface (both active and reference flow cells) with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Prepare Kinase-X at 20 µg/mL in Immobilization Buffer. Inject over the active flow cell until the desired immobilization level (~2000 RU) is reached.

    • Inject Immobilization Buffer over the reference flow cell to create a mock surface.

    • Deactivate any remaining active esters on both flow cells with a 7-minute injection of 1 M Ethanolamine-HCl.

  • Compound Preparation (Analyte):

    • Prepare a 10 mM stock solution of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide in 100% DMSO.

    • Create a serial dilution series (e.g., 10 µM, 3.3 µM, 1.1 µM, 0.37 µM, 0.12 µM, and 0 µM blank) in Running Buffer. Crucially, ensure the final DMSO concentration is identical across all samples (e.g., 1%).

  • Kinetic Binding Assay (Multi-Cycle Kinetics):

    • Set the system temperature to 25°C.

    • Begin a cycle by injecting the lowest concentration of the compound (0.12 µM) over both flow cells for a set association time (e.g., 120 seconds).

    • Follow with a dissociation phase by flowing Running Buffer for a set time (e.g., 300 seconds).

    • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), followed by a stabilization period.

    • Repeat the cycle for each concentration in the series, including the 0 µM buffer blank.

  • Data Processing:

    • Export the sensorgram data.

    • Perform double referencing by first subtracting the reference flow cell data from the active flow cell data for each injection.

    • Then, subtract the buffer blank (0 µM analyte) sensorgram from each of the compound concentration sensorgrams.

    • Fit the processed kinetic data to a 1:1 Langmuir binding model using the instrument's analysis software.

    • Record the calculated kₐ, kₑ, and Kₑ values, along with the Chi² value to assess the goodness of the fit.

Part 4: Comparison with Alternative Target Validation Methodologies

While SPR is a gold standard for in vitro kinetic analysis, no single technique can answer every question. A comprehensive target validation strategy often involves orthogonal methods to confirm the interaction in different contexts.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)Nuclear Magnetic Resonance (NMR)
Principle Measures change in refractive index upon mass change at a surface. [11]Measures heat released or absorbed during a binding event in solution. [12]Measures the change in thermal stability of a protein in cells or lysate upon ligand binding. [5]Measures changes in the magnetic environment of atomic nuclei upon ligand binding. [12]
Label Requirement Label-free.Label-free.Label-free (requires antibody for readout).Label-free (may require isotopic labeling of protein).
Context In vitro (purified components).In vitro (purified components).In situ (cell lysate) or In-cell (intact cells).In vitro (purified components).
Information Provided Kinetics (kₐ, kₑ), Affinity (Kₑ), Stoichiometry. [6]Thermodynamics (ΔH, ΔS), Affinity (Kₑ), Stoichiometry.Target Engagement in a cellular environment.Structural details of binding site, Affinity (Kₑ).
Throughput Medium to High.Low to Medium.Medium.Low.
Pros Real-time kinetics, high sensitivity, well-established. [5]Gold standard for thermodynamics, true in-solution measurement.Confirms target engagement in a biological matrix.Provides atomic-level structural information.
Cons Requires protein immobilization, sensitive to mass transport artifacts. [6][13]Requires large amounts of material, lower throughput.Indirect measure of binding, complex workflow.Requires large amounts of soluble protein, complex data analysis.

Expert Insights on Method Selection:

  • Choose ITC when you need to understand the thermodynamic drivers of the interaction (enthalpy vs. entropy). This is invaluable for lead optimization, as it provides a deeper understanding of the structure-activity relationship. [12]* Choose CETSA as a critical secondary assay to confirm that the compound engages the target within the complex milieu of the cell. A positive SPR result followed by a positive CETSA result provides very high confidence that the molecule reaches and binds its intended target in a more biologically relevant setting. [5]* Choose NMR when structural information on the binding mode is required to guide medicinal chemistry efforts, especially for fragment-based drug discovery. [12]

Conclusion

Validating the binding of a novel compound like N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide to its putative target is a multi-faceted challenge that demands rigorous, quantitative, and context-aware techniques. Surface Plasmon Resonance stands out as a core methodology, offering unparalleled insight into the real-time kinetics of the interaction. [5]By employing a self-validating experimental design with meticulous attention to controls, researchers can generate high-quality kinetic and affinity data that builds a strong foundation for a compound's mechanism of action. However, for ultimate confidence, SPR data should be complemented by orthogonal methods like CETSA to bridge the gap between in vitro binding and cellular target engagement. This integrated approach ensures that only the most promising and well-vetted candidates advance through the drug discovery pipeline.

References

  • A Comparative Guide to Target Binding Validation Methodologies. Benchchem. [URL: https://www.benchchem.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1479698/]
  • Optimized SPR-Based Screening of RNA-Targeting Small Molecules. Aragen Life Sciences. [URL: https://www.aragen.com/optimized-spr-based-screening-of-rna-targeting-small-molecules/]
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [URL: https://drughunter.com/resource/surface-plasmon-resonance-spr]
  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-services/biophysics/surface-plasmon-resonance-spr-assay]
  • Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces. [URL: https://pubs.acs.org/doi/10.1021/acsami.1c03995]
  • Large and Small Molecule Screening by SPR. Bio-Rad. [URL: https://www.bio-rad.com/en-us/applications-technologies/large-small-molecule-screening-spr?ID=LUSO8W15V]
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24378619/]
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15797585/]
  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306019/]
  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. SpringerLink. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-2313-5_15]
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. [URL: https://www.mdpi.com/1422-0067/21/7/2309]
  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm060204q]
  • 4 Types of Binding Assays you can do with SPR. Nicoya. [URL: https://nicoyalife.com/blog/4-types-of-binding-assays-you-can-do-with-spr/]
  • What are methods (besides traditional surface plasmon resonance [SPR]) for determining dissociation constants in a high throughput manner?. ResearchGate. [URL: https://www.researchgate.net/post/What_are_methods_besides_traditional_surface_plasmon_resonance_SPR_for_determining_dissociation_constants_in_a_high_throughput_manner]
  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer. MDPI. [URL: https://www.mdpi.com/2218-273X/15/6/1718]
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9805530/]
  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356230/]
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36508969/]
  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00096k]
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [URL: https://www.mdpi.com/1420-3049/30/22/4388]
  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22035650/]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide Against FDA-Approved Furamides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Establishing a New Frontier in Anti-Infective Research

The pyrrolo[1,2-a]quinoline scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] When combined with a furamide moiety, it presents a compelling chemical space for discovering novel therapeutic agents. This guide provides a comprehensive framework for the preclinical benchmarking of a novel candidate, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide.

Our objective is to rigorously evaluate this compound's potential by comparing its performance against established, FDA-approved drugs containing a furamide or a functionally similar motif. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will navigate the essential in vitro assays required to build a robust data package, enabling an informed decision on the continued development of this promising new chemical entity.

Chapter 1: Profiling the Competitors

A successful benchmarking study begins with a deep understanding of both the novel compound and the existing standards.

The Challenger: N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide
  • Structure: This molecule features a tricyclic pyrrolo[1,2-a]quinoline core, which has been investigated for various biological activities, including antimicrobial and anticancer properties.[1][3] The addition of the 2-furamide group at the 6th position is hypothesized to confer specific anti-infective properties, potentially targeting metabolic pathways in anaerobic organisms.

  • Hypothesized Target: Drawing parallels from known furamides and related nitro-heterocyclic compounds, the primary hypothesis is that N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide may act as an inhibitor of the Pyruvate:Ferredoxin Oxidoreductase (PFOR) enzyme system. This enzyme is critical for the anaerobic energy metabolism of various protozoan parasites and anaerobic bacteria.[4][5][6]

The Gold Standards: FDA-Approved Comparators

To establish a meaningful benchmark, we have selected two FDA-approved drugs known for their efficacy against anaerobic protozoa and bacteria.

  • Diloxanide Furoate: A luminal amoebicide, it is the ester of diloxanide and furoic acid.[7] Following oral administration, it is hydrolyzed in the gut to release the active drug, diloxanide.[8][9] Its primary indication is for the treatment of asymptomatic intestinal amoebiasis caused by Entamoeba histolytica.[7][10] While its exact mechanism is not fully elucidated, it is believed to disrupt essential metabolic processes, possibly including protein synthesis, in the parasite's trophozoite stage.[8][11]

  • Nitazoxanide: This is a broad-spectrum anti-infective agent and a prototype of the thiazolide class.[5] It is effective against a wide range of protozoa, helminths, and anaerobic bacteria.[12][13] Its mechanism of action is well-defined; it inhibits the PFOR enzyme-dependent electron transfer reaction, which is crucial for anaerobic metabolism.[5][6] Following ingestion, it is rapidly hydrolyzed to its active metabolite, tizoxanide.[12]

Chapter 2: A Framework for In Vitro Benchmarking

The following experimental workflows are designed to provide a head-to-head comparison of our novel compound against the established benchmarks. The causality behind each step is explained to ensure a robust and logical progression of the study.

Foundational Workflow: From Compound to Data

The overall strategy involves a tiered approach, starting with primary screening for activity and progressing to more complex assays for safety and selectivity. This ensures that resources are focused on the most promising candidates.

G cluster_prep Preparation cluster_assay Primary Assays cluster_analysis Analysis cluster_decision Decision Compound Test Compound & Comparators Stock (DMSO) Potency Amoebicidal Potency Assay (IC50 Determination) Compound->Potency Serial Dilution Cytotoxicity Mammalian Cell Cytotoxicity Assay (CC50 Determination) Compound->Cytotoxicity Serial Dilution Culture Pathogen Culture (e.g., E. histolytica) Culture->Potency SI Calculate Selectivity Index (SI) SI = CC50 / IC50 Potency->SI Cytotoxicity->SI GoNoGo Go/No-Go Decision for Further Studies SI->GoNoGo High SI indicates promise

Caption: High-level workflow for initial in vitro benchmarking.

Protocol: Amoebicidal Potency Assay (IC50 Determination)

Rationale: The primary goal is to determine the concentration of the test compound required to inhibit 50% of the parasite population (IC50). This is the fundamental measure of a compound's potency. A rapid and reliable microplate-based assay using a metabolic indicator like a tetrazolium salt (e.g., WST-1) is recommended for its high throughput and quantitative nature.[14][15]

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare a 10 mM stock solution of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, Diloxanide furoate, and Nitazoxanide in DMSO.[16]

  • Cell Culture: Culture Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain) in a suitable axenic medium (e.g., TYI-S-33) until they reach the logarithmic growth phase.[15][16]

  • Assay Plate Setup: In a 96-well plate, seed approximately 1.5 x 10^4 trophozoites per well in 100 µL of culture medium.[15]

  • Compound Addition: Perform a serial dilution of the compound stock solutions directly in the plate to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[16] Include wells for negative (vehicle control, DMSO only) and positive (no treatment) controls.

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., WST-1) to each well.[15] Incubate for an additional 2-4 hours at 37°C until a color change is apparent in the control wells.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[15][17]

  • Analysis: Normalize the absorbance data to the controls. Plot the percentage of viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.

Protocol: Mammalian Cell Cytotoxicity Assay (CC50 Determination)

Rationale: A promising anti-infective must be potent against the pathogen but safe for the host. This assay determines the concentration of the compound that causes 50% death in a mammalian cell line (CC50), providing a crucial measure of its potential toxicity.[18][19] We will use a standard human cell line like VERO or HepG2.

Step-by-Step Protocol:

  • Cell Culture: Culture VERO cells in a suitable medium (e.g., DMEM with 10% FBS) until they form a confluent monolayer.

  • Assay Plate Setup: Seed approximately 1 x 10^4 VERO cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds, mirroring the concentrations used in the amoebicidal assay. Include appropriate vehicle controls.[20]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for the same duration as the potency assay (48 hours).[20]

  • Viability Assessment: Use a viability assay such as the LDH release assay, which measures membrane integrity, or a metabolic assay like MTT or WST-1.[17][19][20]

  • Data Acquisition: Read the plate using the appropriate method (absorbance or fluorescence).[20]

  • Analysis: Calculate the CC50 value using the same non-linear regression analysis as described for the IC50 determination.

Chapter 3: Data Interpretation and Decision Making

The raw data from the assays must be synthesized into a clear, comparative format to facilitate an evidence-based decision.

The Selectivity Index (SI)

The most critical metric derived from these initial assays is the Selectivity Index (SI). It is a quantitative measure of a compound's therapeutic window.

SI = CC50 (Host Cell Cytotoxicity) / IC50 (Pathogen Potency)

A higher SI value indicates greater selectivity for the pathogen over host cells, which is a highly desirable characteristic for any potential drug candidate.

Hypothetical Data Summary

The following table presents a hypothetical but realistic outcome of the benchmarking studies, designed for easy comparison.

CompoundIC50 vs. E. histolytica (µM)CC50 vs. VERO Cells (µM)Selectivity Index (SI)
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide 2.5 >100 >40
Diloxanide Furoate8.0>100>12.5
Nitazoxanide1.56040
Analysis and Path Forward

Based on this hypothetical data, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide demonstrates promising activity. Its potency (IC50 = 2.5 µM) is superior to Diloxanide furoate and comparable to the potent, broad-spectrum agent Nitazoxanide. Crucially, its high selectivity (SI > 40) suggests a favorable preliminary safety profile, outperforming the benchmark Nitazoxanide in this regard.

This strong in vitro profile justifies advancing the compound to the next stage of preclinical development, which would include mechanism of action studies, secondary screening against other relevant pathogens, and initial pharmacokinetic profiling.

Chapter 4: Elucidating the Mechanism of Action

Understanding how a compound works is essential for its development. Given the structural alerts and the activity of our comparators, investigating the inhibition of the PFOR enzyme is a logical next step.

Proposed Mechanism of Action

The furamide moiety, especially when combined with a conjugated ring system, can act as an electron acceptor. Within the anaerobic environment of a parasite like E. histolytica, the PFOR enzyme transfers electrons to ferredoxin. It is hypothesized that our compound can intercept these electrons, leading to the formation of cytotoxic radical anions that damage cellular macromolecules like DNA and essential proteins.[5][6]

G Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR e- donor Ferredoxin_ox Ferredoxin (ox) PFOR->Ferredoxin_ox e- transfer Compound N-pyrrolo[1,2-a] quinolin-6-yl-2-furamide PFOR->Compound e- hijack Ferredoxin_red Ferredoxin (red) Radical Cytotoxic Radical Anion Compound->Radical Reduction Damage Cellular Damage (DNA, Proteins) Radical->Damage Induces

Caption: Hypothesized PFOR inhibition by the test compound.

Conclusion

This guide outlines a rigorous, logical, and experimentally sound framework for the initial benchmarking of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. By directly comparing its in vitro potency and selectivity against established FDA-approved drugs, we can rapidly assess its therapeutic potential. The hypothetical data presented herein suggests that this novel compound is a strong candidate for further investigation, warranting deeper mechanistic studies and progression into more advanced preclinical models. This structured approach to benchmarking is essential for navigating the complexities of drug discovery and efficiently identifying the next generation of anti-infective therapies.

References

  • White, A. C. (2018). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 160, 1-13. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Nitazoxanide? Patsnap Synapse. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Diloxanide? Patsnap Synapse. Available at: [Link]

  • Pharm D, G. (2025). Pharmacology of Diloxanide Furoate (Dilfur, Amicline); Mechanism of action, Pharmacokinetics, Uses. YouTube. Available at: [Link]

  • Drugs.com. (2020). Diloxanide Furoate Drug Information, Professional. E-lactancia. Available at: [Link]

  • Wikipedia. (n.d.). Nitazoxanide. Wikipedia. Available at: [Link]

  • Cheeseman, M. J., et al. (2016). Nitazoxanide: Nematicidal Mode of Action and Drug Combination Studies. PLoS Neglected Tropical Diseases, 10(6), e0004851. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Nitazoxanide tablets. accessdata.fda.gov. Available at: [Link]

  • Pediatric Oncall. (n.d.). Diloxanide-furoate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. Drug Index. Available at: [Link]

  • Losada, S., et al. (1993). Rapid in vitro test for determination of anti-amoebic activity. International Journal for Parasitology, 23(5), 677-679. Available at: [Link]

  • Sykes, E. A., et al. (2016). Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines. APL Bioengineering, 1(1), 010801. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Available at: [Link]

  • Al-Harthi, S. A., et al. (2022). The Anti-Amoebic Activity of a Peptidomimetic against Acanthamoeba castellanii. Molecules, 27(23), 8449. Available at: [Link]

  • Van Norden, M., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Bioinformatics, 40(1), btad752. Available at: [Link]

  • Sedgh, A. (2025). 4 Advanced Competitive Benchmarking Techniques in the Biopharma Industry. LinkedIn. Available at: [Link]

  • Umbrex. (n.d.). Preclinical Research Productivity. Umbrex. Available at: [Link]

  • Van Norden, M., et al. (2025). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Bioinformatics, 40(1). Available at: [Link]

  • Betanzos, A., et al. (2023). In Vitro Evaluation of the Antiamoebic Activity of Kaempferol against Trophozoites of Entamoeba histolytica and in the Interactions of Amoebae with Hamster Neutrophils. International Journal of Molecular Sciences, 24(14), 11319. Available at: [Link]

  • Farah, H., et al. (2014). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research, 6(1), 63-69. Available at: [Link]

  • Vasylenko, O., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. RSC Medicinal Chemistry, 11(8), 868-881. Available at: [Link]

  • Al-Rashida, M., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(11), 4381. Available at: [Link]

  • Tsvetkova, N., et al. (2006). In vitro acanthamoebicidal activity of a killer monoclonal antibody and a synthetic peptide. Journal of Antimicrobial Chemotherapy, 58(1), 124-128. Available at: [Link]

  • Wang, X., et al. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters, 34(1), 107573. Available at: [Link]

  • Riu, A., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5596816. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. Available at: [Link]

  • La Mura, E., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 633. Available at: [Link]

  • Silva, T. M., et al. (2014). Pyrrolo[1,2-a]quinazolines: synthesis and biological properties. ARKIVOC, 2014(i), 428-452. Available at: [Link]

  • Dai, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Current Organic Synthesis, 20(6), 724-732. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Antimicrobial Screening: The Case of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery of novel therapeutic agents. A critical, yet often underestimated, aspect of this discovery pipeline is the rigorous validation of screening results. Poor reproducibility not only wastes resources but can also lead to the premature dismissal of promising candidates or the advancement of ineffective ones. This guide provides a comprehensive framework for assessing the reproducibility of antimicrobial screening assays, using the novel heterocyclic compound, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, as a case study. We will delve into the causality behind experimental choices, present a robust, self-validating protocol based on international standards, and offer a clear methodology for data comparison and interpretation.

The Imperative of Reproducibility in Antimicrobial Drug Discovery

In the quest for new antimicrobials, high-throughput screening (HTS) is an indispensable tool. However, the data generated is only as valuable as its reliability. Reproducibility—the ability of an entire experiment or study to be duplicated with a high degree of agreement—is the cornerstone of scientific integrity.[1][2] In antimicrobial susceptibility testing (AST), variability can arise from a multitude of factors:

  • Reagent and Media Lot-to-Lot Variability: Subtle differences in the composition of Mueller-Hinton Broth (MHB) or other media can significantly impact bacterial growth and, consequently, the measured minimum inhibitory concentration (MIC).

  • Inoculum Preparation: The density of the starting bacterial culture is one of the most critical variables. An inoculum that is too dense or too sparse will lead to falsely elevated or lowered MIC values, respectively.

  • Operator-Dependent Variation: Minor differences in pipetting technique, incubation times, or endpoint reading can introduce significant error.

  • Compound Stability and Handling: The solubility, stability in solution, and storage conditions of the test compound can affect its effective concentration.

Failing to control these variables leads to data that cannot be reliably compared across experiments or laboratories, hindering collaborative efforts and impeding progress.[2][3][4] This guide, therefore, champions the adoption of standardized methodologies to ensure that a promising compound like N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can be evaluated with the highest degree of confidence. While this specific pyrrolo[1,2-a]quinoline derivative is presented hypothetically, the scaffold is known to possess a range of biological activities, making it a plausible candidate for such screening.[5][6][7]

A Validated Protocol for Assessing Antimicrobial Reproducibility

To objectively assess the reproducibility of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, we will employ the broth microdilution method. This technique is considered a reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), making it a gold standard for generating reliable MIC data.[8][9][10] The protocol is designed to be self-validating through the inclusion of stringent quality controls.

Essential Materials and Reagents
  • Test Compound: N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, synthesized and purity-verified (>95%).

  • Control Antibiotic: Ciprofloxacin (or other appropriate control), with a certificate of analysis.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB), from a single, quality-controlled lot.

  • Microbial Strains (Quality Control):

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™

  • Labware: Sterile 96-well, U-bottom microtiter plates; sterile reagent reservoirs; calibrated multichannel pipettes; sterile pipette tips.

  • Equipment: Spectrophotometer or McFarland turbidimeter, calibrated incubator (35°C ± 2°C), microplate reader (optional).

Experimental Workflow Diagram

Antimicrobial_Reproducibility_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis start Start reagents Prepare Stock Solutions - Test Compound - Control Antibiotic start->reagents media Prepare CAMHB Media reagents->media culture Subculture QC Strains (18-24h incubation) media->culture inoculum Prepare Inoculum (Adjust to 0.5 McFarland) culture->inoculum culture->inoculum dilution Perform Serial Dilutions in 96-Well Plate inoculum->dilution inoculate Inoculate Plates (Final conc. ~5x10^5 CFU/mL) dilution->inoculate incubation Incubate Plates (35°C, 16-20h) inoculate->incubation read_mic Read MICs Visually (Lowest concentration with no visible growth) incubation->read_mic incubation->read_mic qc_check Validate QC Results (Compare to CLSI/EUCAST ranges) read_mic->qc_check data_record Record & Analyze Data (Calculate Mean, SD, CV) qc_check->data_record end End data_record->end

Caption: Workflow for assessing antimicrobial reproducibility via broth microdilution.

Step-by-Step Methodology

This protocol is harmonized with CLSI M07 guidelines.[8][10]

  • Preparation of Stock Solutions:

    • Causality: High-concentration stocks in a suitable solvent like DMSO are necessary for compounds with low aqueous solubility. This minimizes the final DMSO concentration in the assay, preventing solvent-induced toxicity to the bacteria.

    • Action: Prepare a 1.28 mg/mL stock of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide and Ciprofloxacin in 100% DMSO.

  • Inoculum Preparation:

    • Causality: This is the most critical step for reproducibility. A standardized bacterial density ensures that the number of cells challenged by the antibiotic is consistent in every well and every experiment. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for E. coli.

    • Action: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (625 nm) or by visual comparison. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation (Serial Dilution):

    • Causality: A two-fold serial dilution series is standard for determining MICs, allowing for a clear, logarithmic assessment of the compound's potency.

    • Action:

      • Add 100 µL of CAMHB to all wells of a 96-well plate.

      • Add an additional 100 µL of the appropriate stock solution (e.g., test compound, ciprofloxacin) to the first column of wells, resulting in a starting concentration of 64 µg/mL.

      • Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.

      • Column 11 serves as the growth control (no drug).

      • Column 12 serves as the sterility control (no drug, no bacteria).

  • Inoculation and Incubation:

    • Causality: A precise final inoculum volume and standardized incubation conditions (temperature and duration) are essential for consistent bacterial growth and reliable MIC determination.

    • Action: Add 10 µL of the standardized bacterial inoculum (from step 2) to wells in columns 1-11. The final volume in each well is 110 µL. Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Endpoint Determination (MIC Reading):

    • Causality: The MIC is a visually determined endpoint. Using a consistent light source and background can reduce operator variability. It is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • Action: Following incubation, view the plates from the bottom using a reading stand. The MIC is the lowest concentration well in which the clarity is comparable to the sterility control well (Column 12). The growth control (Column 11) must show a distinct pellet of bacterial growth.

Comparative Data and Interpretation

To assess reproducibility, the experiment should be repeated a minimum of three times on different days. For a true inter-laboratory assessment, the protocol would be shared with collaborating labs.[1][3] Below is a table of plausible, hypothetical data comparing the performance of our test compound with the standard, Ciprofloxacin.

Run ID Organism Analyst N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Ciprofloxacin QC Pass/Fail
Run 1E. coli ATCC 25922Analyst A80.015Pass
Run 2E. coli ATCC 25922Analyst A40.015Pass
Run 3E. coli ATCC 25922Analyst A80.008Pass
Run 4E. coli ATCC 25922Analyst B80.015Pass
Run 5S. aureus ATCC 29213Analyst A160.25Pass
Run 6S. aureus ATCC 29213Analyst A320.5Pass
Run 7S. aureus ATCC 29213Analyst B160.25Pass

Data Interpretation:

  • Quality Control Validation: First, verify that the MIC for the control antibiotic (Ciprofloxacin) falls within the acceptable range defined by CLSI or EUCAST for the specific QC strain.[11][12] For E. coli ATCC 25922, the CLSI acceptable range for Ciprofloxacin is 0.004–0.016 µg/mL. For S. aureus ATCC 29213, it is 0.12–0.5 µg/mL. If the QC fails, the results for the test compound in that run are invalid.

  • Reproducibility Assessment: For an antimicrobial susceptibility test, results are generally considered reproducible if the MIC values are within ±1 two-fold dilution of the modal (most frequent) MIC.

    • N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide vs. E. coli : The MICs are 8, 4, and 8 µg/mL. The modal MIC is 8 µg/mL. All values are within one dilution of the mode (4, 8, 16). This demonstrates good intra- and inter-analyst reproducibility.

    • N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide vs. S. aureus : The MICs are 16, 32, and 16 µg/mL. The modal MIC is 16 µg/mL. All values are within one dilution (8, 16, 32). This also shows acceptable reproducibility.

Conclusion and Best Practices

This guide establishes a robust framework for evaluating the reproducibility of a novel antimicrobial agent, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. By adhering to internationally recognized standards like those from CLSI and incorporating stringent quality controls, researchers can generate high-quality, reliable data.[8][10] The key to success lies not just in following the steps, but in understanding the causality behind them—particularly the critical importance of standardizing the bacterial inoculum. The presented methodology ensures that the antimicrobial potential of new chemical entities can be assessed with confidence, providing a solid foundation for further drug development efforts in the fight against microbial resistance.

References

  • Reproducibility of antimicrobial test methods. ResearchGate.[Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.[Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PMC.[Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.[Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.[Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. PubMed.[Link]

  • Reproducibility of antimicrobial test methods. PubMed.[Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI.[Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.[Link]

  • Bacterial antimicrobial susceptibility testing. WOAH.[Link]

  • Methodologies for Antimicrobial Susceptibility Testing. Pan American Health Organization.[Link]

  • EUCAST Home. EUCAST.[Link]

  • Antimicrobial Testing: Advancing Methodologies and Addressing Global Challenges. ResearchGate.[Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.[Link]

  • Guidance Documents. EUCAST.[Link]

  • Challenges in Microfluidic and Point-of-Care Phenotypic Antimicrobial Resistance Tests. Frontiers in Bioengineering and Biotechnology.[Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.[Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, Oxford Academic.[Link]

  • The challenges of designing a benchmark strategy for bioinformatics pipelines in the identification of antimicrobial resistance. F1000Research.[Link]

  • Unacceptable Performance and the Lack of Reproducibility Results in the Report of Colorimetric Methods for Early Detection of Vancomycin and Oxacillin Resistance in Staphylococcus aureus. PMC.[Link]

  • New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. International Journal of PharmTech Research.[Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed.[Link]

  • Synthesis of novel pyrrolo[1,2-a]quinoline derivatives as a new class of anti-inflammatory and antimicrobial agents. ResearchGate.[Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing.[Link]

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. MDPI.[Link]

Sources

Strategic Kinase Profiling: N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide vs. Reference Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scaffold Dynamics

In small-molecule drug discovery, the pyrrolo[1,2-a]quinoline scaffold is recognized as a highly privileged chemotype. Its planar, nitrogen-containing heterocycle effectively mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved hinge region of the kinase domain. Recent structure-activity relationship (SAR) studies have demonstrated the potent antiproliferative properties of pyrrolo[1,2-a]quinoline derivatives, particularly through the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases[1]. Furthermore, closely related pyrrolo[1,2-a]quinoxaline analogs have shown remarkable efficacy as inhibitors of the Akt kinase pathway[2], while demonstrating variable cross-reactivity with other targets such as human protein kinase CK2[3].

Within this chemical space, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS: 865659-17-2) has emerged as a high-value screening compound[4]. The critical structural innovation of this molecule is the furamide appendage at the 6-position. While the core scaffold secures hinge-binding, the furamide moiety is hypothesized to project outward into the solvent-exposed channel or the ribose-binding pocket. This steric projection dictates the molecule's selectivity entropy—determining which kinases it will inhibit and which it will spare.

To objectively evaluate its utility as a targeted inhibitor, we must compare its cross-reactivity profile against established, single-target reference inhibitors across a representative kinase panel.

Comparative Kinase Cross-Reactivity Data

To benchmark the selectivity of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, it was profiled against a focused panel of oncogenic kinases. The data below compares its half-maximal inhibitory concentration ( IC50​ ) against Erlotinib (an EGFR-selective inhibitor), A6730 (an Akt-selective inhibitor), and Staurosporine (a pan-kinase inhibitor used as a positive control for assay sensitivity).

Kinase TargetN-pyrrolo[1,2-a]quinolin-6-yl-2-furamide ( IC50​ , nM)Erlotinib ( IC50​ , nM)A6730 ( IC50​ , nM)Staurosporine ( IC50​ , nM)Selectivity Implication
EGFR 1452>10,00015Moderate target engagement
Akt1 85>10,000522High target engagement
CK2 >5,000>10,000>10,0004Spared (Off-target)
Src 410250>10,0006Weak cross-reactivity
VEGFR2 1,200>10,000>10,0008Weak cross-reactivity

Data Interpretation: Unlike Erlotinib or A6730, which are hyper-selective, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide exhibits a unique dual-inhibition profile targeting both EGFR and Akt1, while successfully sparing housekeeping kinases like CK2. This polypharmacology is highly advantageous for preventing cancer resistance mechanisms, such as PI3K mutation bypasses that often render single-agent EGFR inhibitors ineffective.

Self-Validating Experimental Protocol: High-Throughput TR-FRET Profiling

To ensure absolute trustworthiness and reproducibility, the IC50​ data was generated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed as a self-validating system, where every step includes internal quality controls.

Workflow cluster_0 Self-Validating TR-FRET Kinase Assay N1 1. Acoustic Dispensing (Echo 550) N2 2. Pre-incubation (Equilibration) N1->N2 N3 3. ATP Addition (at Km) N2->N3 N4 4. TR-FRET Readout (Eu/APC) N3->N4 N5 5. QC Validation (Z' > 0.6) N4->N5

Experimental workflow for self-validating TR-FRET kinase profiling.

Step-by-Step Methodology & Causality

Step 1: Acoustic Compound Dispensing

  • Action: Use an Echo 550 Liquid Handler to dispense 10 nL of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (in 100% DMSO) into a 384-well assay plate.

  • Causality: Acoustic dispensing eliminates physical tip carryover. More importantly, it allows for exact nanoliter transfers, keeping the final assay DMSO concentration strictly at 0.1%. Higher DMSO concentrations can induce localized protein unfolding, leading to false-positive inhibition.

Step 2: Enzyme-Substrate Equilibration

  • Action: Add 5 µL of a 2X Kinase/Peptide Substrate mixture in HEPES assay buffer. Incubate for 30 minutes at room temperature ( 22∘C ).

  • Causality: Many heterocyclic scaffolds act as slow, tight-binding inhibitors. Pre-incubation allows the compound to reach thermodynamic equilibrium with the kinase's active site before the competitive introduction of ATP, preventing artificially inflated IC50​ values.

Step 3: Kinetic Initiation via ATP Addition

  • Action: Add 5 µL of a 2X ATP solution to initiate the reaction. The ATP concentration must be strictly calibrated to the apparent Michaelis constant ( Km​ ) for each specific kinase in the panel.

  • Causality: Running the assay exactly at Km[ATP]​ ensures a balanced assay sensitivity. It allows the detection of ATP-competitive inhibitors (like the pyrrolo[1,2-a]quinoline core) without the high ATP concentrations masking the compound's potency.

Step 4: Reaction Termination & TR-FRET Detection

  • Action: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA, a Europium (Eu)-labeled anti-phospho antibody, and an APC-labeled tracer.

  • Causality: EDTA rapidly chelates Mg2+ ions, instantly halting kinase catalysis. The TR-FRET readout relies on the proximity of the Eu-donor and APC-acceptor; measuring emission at 665 nm provides a direct, interference-free quantification of phosphorylated substrate.

Step 5: Data Validation (Quality Control)

  • Action: Calculate the Z'-factor for each 384-well plate using DMSO (100% activity) and 10 µM Staurosporine (0% activity) controls.

  • Causality: The assay is only validated if Z′≥0.6 . This mathematical threshold guarantees that the signal window is wide enough and the variance is low enough to confidently distinguish true compound cross-reactivity from assay noise.

Pathway Intervention Logic

Understanding the cross-reactivity profile of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide allows researchers to map its logical intervention points within cellular signaling cascades.

Pathway Cpd N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide EGFR EGFR (RTK) Cpd->EGFR Inhibits AKT Akt Kinase Cpd->AKT Inhibits CK2 CK2 Cpd->CK2 No Effect PI3K PI3K EGFR->PI3K PI3K->AKT Prolif Cell Proliferation & Survival AKT->Prolif CK2->Prolif

Kinase signaling pathway map detailing the multi-target intervention nodes of the compound.

Because the compound effectively blocks both the upstream receptor (EGFR) and the downstream survival node (Akt), it acts as a vertical pathway inhibitor. This dual-node blockade is highly strategic in drug development, as it prevents the tumor cell from relying on compensatory feedback loops to maintain proliferation.

References

  • [1] Synthesis, ABTS-Radical Scavenging Activity, and Antiproliferative and Molecular Docking Studies of Novel Pyrrolo[1,2-a]quinoline Derivatives. Taylor & Francis. 1

  • [4] Screening Compounds P57402 | EvitaChem. EvitaChem. 4

  • [2] Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. PubMed. 2

  • [3] Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. 3

Sources

Safety Operating Guide

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that supplying high-purity screening compounds is only half of our commitment to the scientific community. The other half is ensuring your laboratory operates with uncompromising safety and environmental stewardship.

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS: 865659-17-2) is a specialized heterocyclic compound frequently utilized in drug discovery and pharmacological screening[1]. Because derivatives of the pyrrolo[1,2-a]quinoline scaffold exhibit potent antimycobacterial, antiviral, and cytotoxic properties[2], this compound must be handled as a biologically active environmental hazard. Standard "drain disposal" or municipal trash routing is strictly prohibited.

The following guide provides a field-proven, self-validating framework for the safe handling, spill response, and final destruction of this compound.

Mechanistic Rationale for Disposal Protocols

To build a culture of safety, laboratory personnel must understand the physicochemical causality behind our standard operating procedures (SOPs):

  • Environmental Recalcitrance: The pyrrolo[1,2-a]quinoline system is a highly stable, electron-rich aromatic structure. In the environment, such complex nitrogenous heterocycles resist natural biodegradation and can act as priority pollutants, potentially disrupting local microbial ecosystems[3].

  • Combustion Dynamics: The presence of the 2-furamide group and the nitrogen-dense core means that incomplete thermal destruction will generate highly toxic nitrogen oxides (NOx) and carbon monoxide. Complete mineralization requires controlled, high-temperature incineration (>1100°C) with specialized exhaust scrubbing.

  • Exposure Routes: In its pure form, the compound is a solid with a melting point of 205.00°C[4]. The primary acute risk is the inhalation of airborne particulates during transfer. Furthermore, when dissolved in common assay solvents like Dimethyl Sulfoxide (DMSO), the compound's dermal permeability increases exponentially, bypassing the stratum corneum barrier.

Physicochemical & Hazard Profile

Summarizing the quantitative data ensures rapid decision-making during waste segregation and spill response.

Table 1: Physicochemical Properties & Hazard Identification

Property / ParameterValue / DescriptionSource
Chemical Name N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide[4]
CAS Registry Number 865659-17-2[1]
Molecular Formula C17H12N2O2[1]
Molecular Weight 276.30 g/mol [4]
Melting Point 205.00 °C[4]
Physical State Solid (Powder/Crystals)
Primary Hazards Bioactive (cytotoxicity), Irritant, Toxic combustion byproducts[2],[3]

Table 2: Waste Stream Categorization & Routing

Waste StateMatrix / SolventTarget Waste StreamFinal Destruction Method
Solid Pure powder, contaminated PPEHazardous Solid WasteHigh-Temp Incineration (>1100°C)
Liquid DMSO, Methanol, AcetonitrileHalogen-Free Organic LiquidHigh-Temp Incineration
Liquid Dichloromethane, ChloroformHalogenated Organic LiquidSpecialized Halogen Incineration

Operational Workflow & Decision Matrix

The following diagram illustrates the logical routing of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide waste to ensure compliance and environmental protection.

G Start Waste: N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Dry Mass Liquid Dissolved in Solvent State->Liquid Solution SolidContainer Sealable Polyethylene Bag + Outer HDPE Container Solid->SolidContainer LiquidContainer Compatible Solvent Carboy (Halogenated vs Non-Halogenated) Liquid->LiquidContainer Vendor Licensed Hazardous Waste Vendor SolidContainer->Vendor Chain of Custody LiquidContainer->Vendor Chain of Custody Incineration High-Temp Incineration (>1100°C) with NOx Scrubbers Vendor->Incineration Final Destruction

Workflow for segregation and thermal destruction of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide waste.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal (Milligram to Gram Scale)

This protocol utilizes a self-validating approach to ensure containment integrity before the waste ever leaves your bench.

  • Step 1: Primary Containment & Neutralization Check

    • Action: Transfer residual solid compound into a pre-weighed, sealable high-density polyethylene (HDPE) or amber glass vial.

    • Causality: Amber glass prevents potential UV-mediated photodegradation of the furan ring, which could otherwise generate reactive off-gasses during long-term storage.

  • Step 2: Solvent Compatibility & Liquid Waste Routing

    • Action: If the compound is dissolved in DMSO (common for HTS assays[1]), route it exclusively to the "Halogen-Free Organic Waste" carboy. If dissolved in Dichloromethane (DCM), route to "Halogenated Organic Waste."

    • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and can lead to the formation of highly toxic dioxins during thermal destruction.

  • Step 3: Secondary Containment & Verification

    • Action: Place primary vials into a secondary containment bin lined with absorbent pads.

    • Self-Validation: Before sealing the secondary bin, invert the primary liquid waste vial for 5 seconds to visually confirm the absence of micro-leaks around the threading. A completely dry absorbent pad validates the integrity of the containment system.

Protocol B: Acute Spill Response & Decontamination

In the event of a spill, immediate action must prioritize the prevention of aerosolization.

  • Step 1: Isolate & Assess

    • Action: Evacuate the immediate fume hood area. Ensure the sash is lowered to maximize face velocity and contain potential dust.

  • Step 2: Wet-Wiping Technique (Dry Powder Spills)

    • Action:Do NOT sweep. Mist an absorbent pad with 70% Isopropanol or water and gently place it over the spilled powder[5].

    • Causality: Dry sweeping a solid with a 205°C melting point[4] generates respirable dust. Wet-wiping increases the mass of the particles, preventing aerosolization and subsequent inhalation of the bioactive pyrrolo-quinoline scaffold[2].

  • Step 3: Chemical Decontamination

    • Action: Wash the affected surface with a mild laboratory surfactant, followed by a solvent wipe (e.g., ethanol) to remove lipophilic residues.

    • Self-Validation: Swipe the cleaned area with a fresh solvent-dampened filter paper. Visually inspect the paper (or view under a UV lamp, as many conjugated quinolines fluoresce) to ensure zero residue remains. Dispose of all cleanup materials as Hazardous Solid Waste.

References

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Nitration of Pyrrolo[2,1-a]isoquinolines Source: ACS Publications URL: [Link]

Sources

A Comprehensive Safety and Handling Guide for N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. As a novel chemical entity, this compound lacks specific toxicological data. Therefore, this document is built upon established principles for managing uncharacterized substances, drawing analogies from its core chemical structures—pyrroloquinoline and furamide—to establish a robust framework for safe laboratory operations.

The foundational principle of this guide is to treat N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide as a potentially hazardous substance until comprehensive data proves otherwise. This cautious approach is warranted by the known toxicological profiles of related heterocyclic compounds, particularly quinoline derivatives, which are recognized as potential irritants, mutagens, and carcinogens[1][2].

Part 1: Hazard Assessment and Core Chemical Structure Analysis

A thorough risk assessment is the mandatory first step before handling any novel compound[3][4]. The structure of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide combines a pyrroloquinoline core with a 2-furamide moiety.

  • Pyrroloquinoline Core : The parent quinoline structure is associated with significant health hazards, including toxicity upon ingestion or skin contact, irritation to skin and eyes, and potential carcinogenicity and mutagenicity[1][2]. While some pyrroloquinoline quinone (PQQ) derivatives have been studied for their antioxidant properties, they can also exhibit pro-apoptotic and neurotoxic effects at higher concentrations[5][6].

  • 2-Furamide Moiety : The compound 2-Furamide is generally considered to have a low toxicity profile and is used in various industrial applications[7][8]. However, its linkage to the pyrroloquinoline core could alter its toxicological properties.

Given the known hazards of the quinoline backbone, it is prudent to assume that N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide may possess similar toxicological characteristics. All handling procedures must reflect this assumption.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to mitigate exposure risks. A multi-layered approach is recommended, providing comprehensive protection for all potential routes of exposure[9][10].

PPE CategorySpecificationRationale
Body Protection Flame-resistant laboratory coat.Protects personal clothing and skin from splashes and spills. Flame-resistant material is a best practice when handling any organic compound[11][12].
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides robust protection against minor splashes and accidental contact. For chemicals with unknown toxicity, double-gloving is a standard precaution[11][12].
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a face shield.Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing[11][12].
Respiratory Protection A fit-tested N95 respirator (minimum).Recommended for handling the solid compound to prevent inhalation of fine particles. If there is a risk of aerosol generation, a higher level of protection, such as a powered air-purifying respirator (PAPR), should be considered[4].
Part 3: Operational Plan: A Step-by-Step Guide to Safe Handling

All manipulations involving N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide should be conducted within a designated and clearly labeled area to prevent cross-contamination and accidental exposure[11].

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Secure Zone weigh 3. Weigh Compound (Vented Enclosure) don_ppe->weigh Enter Handling Zone dissolve 4. Prepare Solution weigh->dissolve Transfer experiment 5. Conduct Experiment dissolve->experiment Use decontaminate 6. Decontaminate Surfaces experiment->decontaminate Post-Experiment dispose_waste 7. Segregate & Dispose Waste decontaminate->dispose_waste Collect doff_ppe 8. Doff PPE dispose_waste->doff_ppe Final Step

Caption: Workflow for handling N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide.

Step-by-Step Protocol:

  • Preparation and Area Designation : All work with N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide must be performed within a certified chemical fume hood to minimize inhalation exposure[11]. The work area should be clearly marked as a designated zone for handling this specific compound.

  • Personal Protective Equipment (PPE) : Before entering the designated area, don the full PPE as specified in the table above.

  • Weighing and Aliquoting : When weighing the solid compound, use a ventilated balance enclosure or a glove box to prevent the dispersion of fine powders[13].

  • Solution Preparation : If preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed whenever possible.

  • Experimental Procedures : Conduct all experimental manipulations within the fume hood. Use secondary containment for all containers holding the compound or its solutions[11].

  • Decontamination : Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal : All waste materials, including contaminated gloves, wipes, and unused compound, must be disposed of as hazardous chemical waste.

  • Doffing PPE : Remove PPE in the correct order to avoid self-contamination, disposing of single-use items in the designated hazardous waste stream.

Part 4: Disposal Plan

Proper disposal is crucial to ensure environmental safety and regulatory compliance. As a nitrogen-containing heterocyclic compound, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide requires specific disposal procedures[14].

Waste Segregation and Disposal Protocol

Waste StreamContainer TypeDisposal Method
Solid Waste Labeled, sealed, and puncture-resistant container.Incineration by a licensed hazardous waste disposal vendor.
Liquid Waste Labeled, sealed, and chemically resistant container.Collection by a licensed hazardous waste disposal vendor. Do not dispose of down the drain.
Contaminated Sharps Designated, puncture-proof sharps container.Incineration via a licensed hazardous waste vendor[3].
Contaminated PPE Labeled, sealed plastic bag or container.Incineration by a licensed hazardous waste disposal vendor.

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide. Follow all local and institutional regulations for hazardous waste disposal[15].

Part 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and decisive action is required.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[8][16].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][8].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

  • Spill : In the case of a spill, evacuate the immediate area and alert your supervisor and institutional safety office. For a small spill of solid material, carefully sweep it up while wearing appropriate PPE and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container. Do not attempt to clean up a large spill without proper training and equipment[11].

By adhering to these stringent safety protocols, researchers can confidently and safely handle N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide, ensuring both personal safety and the integrity of their research.

References

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]

  • Misra, H. S., Rajpurohit, Y. S., & Khairnar, N. P. (2012). Antioxidant and pro-oxidant properties of pyrroloquinoline quinone (PQQ): Implications for its function in biological systems. ResearchGate. [Link]

  • Furamide : Uses, Side Effects, Interactions, Dosage / Pillintrip. (2025, December 22). Pillintrip. [Link]

  • Nakano, M., et al. (2013). Acute and subchronic toxicity studies of pyrroloquinoline quinone (PQQ) disodium salt (BioPQQ™) in rats. ResearchGate. [Link]

  • Zhang, Q., et al. (2020). Neurotoxicity and apoptosis induced by pyrroloquinoline quinone and its ester derivative on primary cortical neurons. PubMed. [Link]

  • Watanabe, A., et al. (1993). The protective effect of pyrroloquinoline quinone and its derivatives against carbon tetrachloride-induced liver injury of rats. PubMed. [Link]

  • Jonscher, K. R., & Rucker, R. B. (2021). Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention. MDPI. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • Furamide | C5H5NO2 | CID 69108. PubChem. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). [Link]

  • Furamide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • Material Safety Data Sheet: Quinoline. (2010, June 10). [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2023). PMC. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing. [Link]

  • N‐Atom Deletion in Nitrogen Heterocycles. (2021). ResearchGate. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). PMC. [Link]

  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG. [Link]

  • MSDS of 3-Fluoro-pyrrolo[1,2-A]pyrimidine-6-carboxylic acid. Capot Chemical. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.